4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Description
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Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBYBUSSCVQOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374019 | |
| Record name | 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286017-71-8 | |
| Record name | 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
An In-Depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Halogenated organic compounds, particularly those containing fluorine, have become indispensable scaffolds in the design of modern therapeutics. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these, trifluoromethylated acetophenones represent a class of key building blocks, offering a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][3] This guide provides a comprehensive technical overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a prominent member of this class, with a focus on its synthesis, characterization, and applications in drug discovery and development. While the specific isomer 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is not widely documented, the closely related and commercially available 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS No. 129825-11-2) serves as an exemplary model for understanding the chemistry and utility of this compound class.[4][5]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone is fundamental to its effective application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 129825-11-2 | [4][5] |
| Molecular Formula | C₉H₆ClF₃O | [4][5] |
| Molecular Weight | 222.59 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | UYNMUXTXDHJBEN-UHFFFAOYSA-N | [5] |
| SMILES String | CC(=O)c1ccc(Cl)c(c1)C(F)(F)F | [5] |
Synthesis and Mechanistic Considerations
The primary synthetic route to substituted acetophenones like 4'-Chloro-3'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for introducing an acetyl group onto an aromatic ring.
General Synthetic Workflow
The synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone typically involves the acylation of 1-chloro-2-(trifluoromethyl)benzene. The choice of acylating agent and Lewis acid catalyst is critical for optimizing yield and purity.
Caption: Generalized workflow for the synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Chloro-2-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
Substrate Addition: To this mixture, add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a flask containing crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Applications in Drug Discovery and Development
4'-Chloro-3'-(trifluoromethyl)acetophenone serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[3] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final compound.[1]
Precursor to Bioactive Heterocycles
This acetophenone is a key starting material for the synthesis of various heterocyclic compounds, such as pyrazolines and chalcones, which are known to exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]
Role in Kinase Inhibitor Synthesis
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a common feature in many kinase inhibitors. The electronic properties and steric bulk of the chloro and trifluoromethyl groups can facilitate specific interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the drug candidate.
Analytical Characterization
The structural confirmation and purity assessment of 4'-Chloro-3'-(trifluoromethyl)acetophenone are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.
-
Gas Chromatography (GC): GC is often used to assess the purity of the final product.
Safety and Handling
4'-Chloro-3'-(trifluoromethyl)acetophenone is classified as an irritant and should be handled with appropriate safety precautions.
Hazard Identification:
-
Causes skin irritation (H315).[4]
-
Causes serious eye irritation (H319).[4]
-
May cause respiratory irritation (H335).[4]
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[4]
Conclusion: A Versatile Building Block for Future Therapies
4'-Chloro-3'-(trifluoromethyl)acetophenone is a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of this and related fluorinated ketones will undoubtedly lead to the discovery of new and improved medicines.
References
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Amazon S3. 4'-Chloro-3'-(trifluoromethyl)acetophenone. [Link]
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. [Link]
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Indo American Journal of Pharmaceutical Sciences. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. [Link]
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Chemdad. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. [Link]
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PubChem. 4'-Chloro-3'-fluoroacetophenone. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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LookChem. 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. [Link]
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Navigating the Landscape of Halogenated Acetophenones: A Preliminary Technical Analysis
An Introduction for the Research Professional
In the field of medicinal chemistry and materials science, halogenated acetophenones serve as indispensable building blocks. Their unique electronic properties and reactivity patterns make them valuable precursors for a wide array of functional molecules, from potent pharmaceuticals to advanced polymers. Your query for an in-depth guide on "4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone" has highlighted a crucial point of specificity within this chemical class.
Initial research indicates that while this specific compound exists, comprehensive data is less prevalent compared to several closely related structural isomers and analogues. As a Senior Application Scientist, my primary directive is to ensure technical accuracy. Therefore, this preliminary guide will present a comparative analysis of several similar compounds for which robust data is available. This approach will provide a broader context and help verify the precise molecule of interest for your research.
Below, we dissect the molecular characteristics of these key compounds, offering a clear, data-driven overview to ensure your work is built on a solid foundation.
Comparative Analysis of Related Acetophenones
To facilitate clear identification, the following table summarizes the core physicochemical properties of several structurally similar acetophenones. The subtle differences in substituent placement dramatically influence the molecule's properties and subsequent applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4'-Chloro-2,2,2-trifluoroacetophenone | C₈H₄ClF₃O | 208.56 | 321-37-9 |
| 4'-Chloro-3'-(trifluoromethyl)acetophenone | C₉H₆ClF₃O | 238.59 | 129825-11-2 |
| 4'-Chloro-3'-fluoroacetophenone | C₈H₆ClFO | 172.58 | 151945-84-5 |
| 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | C₉H₆ClF₃O | 222.59 | 845823-13-4 |
In-Depth Profile: 4'-Chloro-2,2,2-trifluoroacetophenone
Given its prevalence in chemical databases and research, we will begin with a detailed examination of 4'-Chloro-2,2,2-trifluoroacetophenone .
Physicochemical & Structural Data
This compound is a white crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly enhances its reactivity, making it a valuable intermediate in organic synthesis.[2]
Core Applications in Research & Development
The unique structure of 4'-Chloro-2,2,2-trifluoroacetophenone makes it a versatile reagent in several key scientific domains.
-
Pharmaceutical Development: It serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[2] The trifluoromethyl group can enhance metabolic stability and binding affinity of target drug molecules.
-
Agrochemical Synthesis: This compound is utilized in the formulation of effective pesticides and herbicides.[2]
-
Material Science: It is applied in the creation of specialty polymers and coatings, imparting enhanced chemical resistance and durability.[2]
-
Analytical Chemistry: It can function as a reagent in analytical methods, aiding in the detection and quantification of other chemical substances.[2]
Synthesis Workflow: Friedel-Crafts Acylation
The synthesis of substituted acetophenones frequently employs the Friedel-Crafts acylation reaction. The general workflow involves the reaction of an aromatic compound with an acyl halide or anhydride using a strong Lewis acid catalyst.
Below is a conceptual workflow for the synthesis of a substituted acetophenone, illustrating the logical steps and critical control points.
Caption: Conceptual workflow for Friedel-Crafts acylation.
Safety & Handling Protocols
As a Senior Application Scientist, I must emphasize that proper handling is paramount. For compounds like 4'-Chloro-3'-(trifluoromethyl)acetophenone , the following precautions are mandated:
-
Hazard Identification: This substance causes skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection.[5]
-
Handling: Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust, mist, or spray.[5] Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and store locked up.[6]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
This systematic approach to safety is non-negotiable and ensures both personal and environmental protection.
Next Steps: Verification of the Target Molecule
The data presented provides a validated overview of several key halogenated acetophenones relevant to advanced chemical synthesis. To proceed with a truly in-depth guide that includes detailed experimental protocols, mechanistic diagrams, and comprehensive spectroscopic analysis, please confirm the exact compound of interest from the table provided.
Once the target molecule is verified, a full technical whitepaper will be developed, adhering to the highest standards of scientific integrity and practical, field-proven insights.
References
- Synquest Labs. 4'-Chloro-3'-(trifluoromethyl)acetophenone Safety Data Sheet. [URL: https://www.synquestlabs.com/product/2817-7-43/4-Chloro-3-trifluoromethyl-acetophenone]
- Amazon S3. 4'-Chloro-3'-(trifluoromethyl)acetophenone Product Page. [URL: https://s3.amazonaws.com/cdn.chem-impex.com/pdf/28177.pdf]
- Guidechem. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE wiki. [URL: https://www.guidechem.com/wiki/4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE-321-37-9.html]
- ChemicalBook. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9278457.htm]
- Benchchem. Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. [URL: https://www.benchchem.
- Chem-Impex. 4'-Chloro-2,2,2-trifluoroacetophenone. [URL: https://www.chemimpex.com/products/28177]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c19708]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC108810050]
- Benchchem. An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research. [URL: https://www.benchchem.com/product/b5858-4-chloro-3-fluoroacetophenone/technical-guide]
- TCI Chemicals. SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/US/en/sds/D5113_US_EN.pdf]
- ChemicalBook. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9278457_EN.htm]
- Benchchem. Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity. [URL: https://www.benchchem.com/product/b5858-4-chloro-3-fluoroacetophenone/faq]
- ChemicalBook. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9278457EN.htm]
- Chemsrc. 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone. [URL: https://www.chemsrc.com/en/cas/845823-15-6_1219655.html]
- NIST. 4'-(Trifluoromethyl)acetophenone. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C709637]
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. [URL: https://patents.google.
- LookChem. 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. [URL: https://www.lookchem.com/4-Chloro-2-methyl-2-2-2-trifluoroacetophenone-cas-845823-13-4/]
- PubChem. 4'-Chloro-3'-fluoroacetophenone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3822077]
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- Organic Syntheses Procedure. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0333]
- iajps. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. [URL: https://iajps.com/storage/models/article/y9f8G6n2LqT4n72WlYk4Wb758n16r5hN5q4rP6o7U6n6s9H6f2W4v7/synthesis-and-characterization-of-new-chalcones-of-4-fluoro-3-methyl-acetophenone.pdf]
- chemdad. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE Three Chongqing Chemdad Co. [URL: https://www.chemdad.com/4-chloro-2-2-2-trifluoroacetophenone-cas-321-37-9-1/]
- SpectraBase. 4'-Chloro-2,2,2-trifluoro-acetophenone - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/Dlv1zPYvSAv]
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Sources
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone chemical properties
An In-depth Technical Guide to 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Abstract
This compound is a halogenated and trifluoromethylated aromatic ketone poised for significant utility in synthetic chemistry. Its unique substitution pattern—featuring a strongly electron-withdrawing trifluoroacetyl group and a chloro- and methyl-substituted phenyl ring—creates a molecule with distinct and valuable reactivity. The trifluoromethyl moiety dramatically enhances the electrophilicity of the carbonyl carbon, making it an exceptional substrate for nucleophilic additions and a precursor for complex fluorinated molecules. Concurrently, the substituted aromatic ring provides a scaffold for further functionalization. This guide offers a comprehensive analysis of its predicted physicochemical properties, a plausible and detailed synthetic methodology via Friedel-Crafts acylation, an exploration of its core reactivity, and its potential applications as a versatile building block in the fields of pharmaceutical and agrochemical research. Protocols and mechanistic rationales are provided to empower researchers in leveraging this compound for novel molecular design and discovery.
Core Chemical Identity
This compound is a specialized organic compound whose structure is foundational to its chemical behavior. The IUPAC name is 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one . The molecule incorporates a trifluoroacetyl group attached to a 4-chloro-3-methylphenyl ring. This combination of a powerful electron-withdrawing kinetic group and a moderately activated aromatic ring suggests a rich and controllable reactivity profile.
| Identifier | Value |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| CAS Number | 126939-38-4 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Physicochemical & Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on well-understood chemical principles and data from closely related structural analogs, such as 4'-chloro-2,2,2-trifluoroacetophenone.[1][2][3]
| Property | Predicted Value / Description | Rationale / Analog Comparison |
| Appearance | White to pale yellow crystalline solid or powder. | Similar acetophenones are typically solids at room temperature.[2] |
| Melting Point | Estimated: 30-45 °C | Based on the melting point of 4'-chloro-2,2,2-trifluoroacetophenone (24-26 °C), with an expected increase due to the additional methyl group enhancing crystal packing.[4] |
| Boiling Point | Estimated: 190-210 °C | Based on the boiling point of 4'-chloro-2,2,2-trifluoroacetophenone (180-183 °C).[4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, Ether, Toluene, Acetone). | The hydrophobic aromatic ring and fluorinated group limit water solubility. |
| ¹⁹F NMR | Singlet, approx. -70 to -80 ppm. | The three fluorine atoms are chemically equivalent, resulting in a singlet. |
| ¹³C NMR | Quartet for CF₃ carbon (J≈290 Hz); Singlet for C=O carbon (approx. 180 ppm). | Based on spectral data for 4'-chloro-2,2,2-trifluoroacetophenone.[5] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable route to synthesize this compound is the Friedel-Crafts acylation of 1-chloro-2-methylbenzene.[6] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a trifluoroacetyl cation (or its equivalent), which then acylates the aromatic ring. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups synergize to strongly favor substitution at the C4 position, para to the methyl group and ortho to the chloro group, leading to the desired product with high regioselectivity.
Caption: Workflow for the Friedel-Crafts synthesis of the target compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
System Setup: A three-necked, round-bottom flask is oven-dried and equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under an inert, anhydrous atmosphere throughout the reaction.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. The resulting suspension is cooled to 0-5 °C in an ice-water bath.
-
Substrate Addition: A solution of 1-chloro-2-methylbenzene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM is added dropwise via the dropping funnel over 60-90 minutes. Causality: The slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of undesired byproducts. Maintaining a low temperature enhances the regioselectivity.[6]
-
Reaction & Monitoring: After the addition is complete, the mixture is stirred at 0-5 °C for an additional hour before being allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured over crushed ice containing concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to remove acidic residues), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the final, high-purity product.
Chemical Reactivity and Synthetic Utility
The compound's reactivity is dominated by two key features: the highly electrophilic carbonyl carbon and the substituted aromatic ring.
Reactivity of the Trifluoroacetyl Group
The three fluorine atoms exert a powerful -I (inductive) effect, withdrawing electron density from the carbonyl carbon. This makes the ketone significantly more reactive towards nucleophiles than its non-fluorinated analog, acetophenone.[7] This enhanced reactivity is a cornerstone of its utility.
Caption: Reactivity profile of the trifluoroacetyl group.
Application in Heterocycle Synthesis: The Claisen-Schmidt Condensation
A prime example of its synthetic utility is the Claisen-Schmidt condensation with an aromatic aldehyde to form trifluoromethylated chalcones.[8][9] These chalcones are valuable intermediates for synthesizing a wide range of heterocyclic compounds, such as pyrazolines and flavonoids, which are of significant interest in medicinal chemistry.[8]
Detailed Experimental Protocol: Chalcone Synthesis
-
Setup: To a solution of this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0 equivalent) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH solution) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds to completion within a few hours, signaled by the formation of a precipitate.
-
Isolation: The reaction mixture is poured into ice-cold water and acidified (e.g., with dilute HCl) to precipitate the chalcone product fully.
-
Purification: The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Potential Applications in Drug Discovery and Agrochemicals
The structural motifs present in this compound are frequently found in biologically active molecules.
-
Pharmaceutical Development: The trifluoromethyl group is a bioisostere for other groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] The 4-chloro-3-methylphenyl moiety is present in various kinase inhibitors and other therapeutic agents.[10] This makes the title compound an attractive starting material for synthesizing novel anti-inflammatory, analgesic, or anti-cancer agents.[2][11]
-
Agrochemicals: Halogenated and trifluoromethylated aromatic compounds are mainstays in the agrochemical industry, forming the core of many modern herbicides and pesticides.[11] The enhanced biological activity conferred by these groups makes this compound a valuable intermediate for developing new crop protection agents.
Safety, Handling, and Storage
As a halogenated aromatic ketone, this compound requires careful handling.
-
Hazards: Based on data from analogous compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[12][13] It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[14]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly functionalized and synthetically valuable chemical building block. The strategic placement of chloro, methyl, and trifluoroacetyl groups provides a platform for diverse chemical transformations. Its activated carbonyl center facilitates the construction of complex fluorinated alcohols and heterocycles, while the aromatic ring offers sites for further modification. For researchers in drug discovery and materials science, this compound is a promising starting point for the development of novel molecules with enhanced physicochemical and biological properties.
References
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Amazon S3. "4'-Chloro-3'-(trifluoromethyl)acetophenone". Available at: [Link]
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ResearchGate. "Reactivity comparison of trifluoroacetophenone and acetophenone". Available at: [Link]
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SpectraBase. "4'-Chloro-2,2,2-trifluoro-acetophenone - [13C NMR] - Chemical Shifts". Available at: [Link]
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PubMed Central. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". Available at: [Link]
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An In-depth Technical Guide to 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to therapeutic targets.[1][2] Within this context, trifluoroacetophenone derivatives have emerged as versatile and highly valuable intermediates.
This guide provides a comprehensive technical overview of 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one (CAS Number: 286017-71-8 ), a halogenated and methylated trifluoroacetophenone.[3][4][][6] While specific, in-depth literature on this particular molecule is nascent, its structural motifs suggest significant potential as a building block in the synthesis of novel pharmaceutical agents and agrochemicals. This document will, therefore, synthesize available data with established chemical principles to offer a robust guide to its properties, synthesis, and potential applications.
Physicochemical and Structural Identity
A clear definition of the molecule's core attributes is fundamental for its application in synthesis and research.
| Identifier | Value |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one |
| Synonyms | 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone |
| CAS Number | 286017-71-8[3][4][][6] |
| Molecular Formula | C₉H₆ClF₃O[3][4] |
| Molecular Weight | 222.59 g/mol [4][7] |
| Boiling Point | 88.00°C[7] |
Proposed Synthesis: The Friedel-Crafts Acylation Route
The most established and logical pathway for the synthesis of aryl ketones, including trifluoroacetophenones, is the Friedel-Crafts acylation.[8] This electrophilic aromatic substitution reaction provides a direct method for introducing an acyl group onto an aromatic ring. For 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one, the synthesis would involve the acylation of 1-chloro-2-methylbenzene with a trifluoroacetylating agent.
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion. Trifluoroacetic anhydride is a common and effective trifluoroacetylating agent for this purpose.
Caption: Proposed synthetic workflow via Friedel-Crafts acylation.
General Experimental Protocol:
-
Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).
-
Acylium Ion Formation: The suspension is cooled to 0°C in an ice bath. Trifluoroacetic anhydride (1.1 equivalents) is added dropwise via the dropping funnel.
-
Substrate Addition: 1-chloro-2-methylbenzene (1.0 equivalent) is added dropwise to the stirred mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
While a published, detailed spectrum for this specific compound is not available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH₃) around 2.4 ppm. The aromatic protons on the substituted phenyl ring would appear as a set of multiplets in the 7.4-7.8 ppm region, with coupling patterns dictated by their positions relative to the chloro and acetyl groups.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) around 180 ppm. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Signals for the methyl carbon and the aromatic carbons will also be present in their respective expected regions.
-
¹⁹F NMR: The fluorine NMR spectrum is the most straightforward, expected to show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected around 1700-1720 cm⁻¹. C-F stretching bands will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (222.59), along with a characteristic M+2 peak with approximately one-third the intensity, indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the CF₃ group.
Reactivity, Applications, and Strategic Importance
The utility of 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one lies in its potential as a versatile intermediate for constructing more complex molecules. The trifluoromethyl ketone moiety is a key pharmacophore and a precursor to other functional groups.
Potential Applications:
-
Pharmaceutical Synthesis: Trifluoroacetophenones are precursors in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors for various enzymes.[9] The specific substitution pattern of this compound makes it a candidate for creating novel analogues of existing drugs.
-
Agrochemical Development: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its contribution to metabolic stability and potency.[9]
-
Materials Science: Fluorinated compounds are used in the development of advanced materials, including polymers and liquid crystals, due to the unique properties conferred by fluorine.
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4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction
This compound is an aromatic ketone featuring a trifluoromethyl group and a substituted phenyl ring. Such halogenated and trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and chlorine atoms, including altered metabolic stability, lipophilicity, and binding affinities.[1] Given its potential as a synthetic building block, the unambiguous determination of its chemical structure is paramount.[2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, emphasizing the synergy between different analytical methods to create a self-validating system of proof.
Predicted Physicochemical Properties
A foundational step in structure elucidation is to predict the basic properties from the proposed structure. This allows for an initial check against experimental data.
| Property | Value | Source |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one | - |
| Molecular Formula | C₉H₆ClF₃O | [3] |
| Molecular Weight | 222.59 g/mol | [3] |
| Monoisotopic Mass | 222.0086 g/mol | - |
Core Methodologies for Structure Elucidation
The confirmation of this compound's structure relies on a logical workflow that integrates data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation.
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, crucially in this case, evidence for the presence of a chlorine atom.
Expected Data:
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z ≈ 222.
-
Isotopic Pattern: A key feature will be the presence of an M+2 peak at m/z ≈ 224. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the ratio of the M⁺ to the M+2 peak should be approximately 3:1.[4][5] This is a definitive indicator of a single chlorine atom in the molecule.
-
Key Fragmentation: The high stability of the benzoyl cation means the base peak is often not the molecular ion. A prominent fragment is expected at m/z = 153, corresponding to the [M - CF₃]⁺ ion. Another significant fragmentation pathway is the loss of the methyl group, although the acylium ion resulting from the cleavage of the C-C bond between the carbonyl and the CF3 group is generally more favorable.
| Ion Fragment | Expected m/z | Interpretation |
| [C₉H₆³⁵ClF₃O]⁺ | 222 | Molecular Ion (M⁺) |
| [C₉H₆³⁷ClF₃O]⁺ | 224 | Isotopic Peak (M+2) |
| [C₈H₆³⁵ClO]⁺ | 153 | Loss of ·CF₃ |
| [C₇H₅O]⁺ | 105 | A common fragment in acetophenones, though less likely to be the base peak here.[6] |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to shift the carbonyl absorption to a higher wavenumber compared to a standard acetophenone.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |
| ~1720 | C=O stretch | The strong electron-withdrawing effect of the CF₃ group increases the frequency of the carbonyl stretch. For comparison, the C=O stretch in 2,2,2-trifluoroacetophenone is observed around 1724 cm⁻¹.[7] |
| ~1600, ~1480 | C=C aromatic ring stretches | Characteristic of the benzene ring. |
| ~1300-1100 | C-F stretches | Strong, characteristic absorptions confirming the trifluoromethyl group. |
| ~800-700 | C-Cl stretch | Confirms the presence of the chloro substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and substitution pattern. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required for unambiguous assignment.
¹H NMR Spectroscopy
This spectrum reveals the number of different proton environments and their neighboring protons. For this compound, three distinct signals are expected in the aromatic region, plus one for the methyl group.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-2' | This proton is ortho to the electron-withdrawing acetyl group and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-6'. |
| ~7.6-7.7 | dd | 1H | H-6' | This proton is ortho to the chloro group and meta to the acetyl group. It will be split into a doublet of doublets by H-2' and H-5'. |
| ~7.4-7.5 | d | 1H | H-5' | This proton is ortho to the methyl group and meta to the chloro group. It will appear as a doublet due to coupling with H-6'. |
| ~2.4 | s | 3H | -CH₃ | The methyl group protons are a singlet as they have no adjacent protons. Its chemical shift is typical for an aryl methyl group.[8] |
¹³C NMR Spectroscopy
This spectrum shows the number of unique carbon environments. The presence of the highly electronegative fluorine atoms will cause the trifluoromethyl carbon to appear as a quartet due to ¹J-CF coupling and the carbonyl carbon as a quartet due to ²J-CF coupling.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180-185 (q) | C=O | The carbonyl carbon is deshielded and coupled to the three fluorine atoms. |
| ~140-145 | C-3' | Aromatic carbon attached to the methyl group. |
| ~135-140 | C-4' | Aromatic carbon attached to the chlorine atom. |
| ~130-135 | C-1' | Quaternary aromatic carbon attached to the acetyl group. |
| ~128-132 | C-2', C-5', C-6' | Aromatic CH carbons, with specific shifts influenced by their substituents. |
| ~117 (q, ¹J-CF ≈ 290 Hz) | -CF₃ | The trifluoromethyl carbon is strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant. |
| ~20 | -CH₃ | The methyl carbon signal appears in the typical aliphatic region. |
Advanced 2D NMR for Definitive Connectivity
To irrefutably establish the 1,2,4-substitution pattern on the aromatic ring, 2D NMR experiments are essential.
Experimental Protocol: 2D NMR Suite
-
Dissolve a concentrated sample (10-20 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H spin systems.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is the key experiment for connecting the fragments.
Caption: Key HMBC correlations to confirm the substitution pattern.
Logic of HMBC Interpretation:
-
The protons of the methyl group (~2.4 ppm) will show correlations to C-2', C-3', and C-4', confirming its position next to C-3' and C-4'.
-
The most downfield aromatic proton, H-2' (~7.8-8.0 ppm), will show correlations to the carbonyl carbon (C=O), C-4', and C-6'. The correlation to the carbonyl carbon is critical for assigning it as H-2'.
-
H-5' will show correlations to C-1' and C-3'. This confirms its position adjacent to the methyl-bearing carbon and the chloro-bearing carbon.
-
These correlations, when mapped out, allow for only one possible arrangement of substituents on the ring, thus validating the proposed structure.
X-ray Crystallography
While the combination of MS and NMR provides overwhelming evidence for the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure and connectivity in the solid state.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: The compound must be crystallized to produce a single, high-quality crystal. A common method is slow evaporation from a suitable solvent or solvent system (e.g., hexane/ethyl acetate).[9]
-
Mounting: A suitable crystal (typically <0.5 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (~100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the positions of the atoms are determined and refined.[10]
The resulting 3D model would definitively confirm the atomic connectivity, including the relative positions of the chloro, methyl, and trifluoroacetyl groups on the phenyl ring.
Conclusion
The structural elucidation of this compound is a systematic process. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments establishes the precise connectivity of the carbon-hydrogen framework and the substitution pattern on the aromatic ring. Finally, X-ray crystallography can provide absolute confirmation of the structure. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.
References
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PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Tanimoto, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1423. Retrieved from [Link]
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Al-Ghamdi, A. A. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Yanbu Journal of Engineering and Science, 19(1), 75-82. Retrieved from [Link]
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Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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NIST. (n.d.). 2,3,6-Trifluoroacetophenone. NIST WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chen, Y., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(18), 5474-5478. Retrieved from [Link]
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Suzuki, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Retrieved from [Link]
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Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]
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DePaul University. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical communications (Cambridge, England), 49(95), 11133–11148. Retrieved from [Link]
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ChemBK. (2024). 4'-Chloro-3'-methylacetophenone. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Reeves, J. T., et al. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses, 87, 245. Retrieved from [Link]
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PubChem. (n.d.). 4'-Chloro-3'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Suhm, M. A., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4887. Retrieved from [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 335-343. Retrieved from [Link]
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Scampavia, L. D., & Blaber, M. (n.d.). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Retrieved from [Link]
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Staples, R. J. (2025). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Chloro-2,2,2-trifluoro-acetophenone. Retrieved from [Link]
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Spectral Analysis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: A Technical Guide
This technical guide provides a comprehensive analysis of the predicted spectral data for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, a halogenated and trifluoromethylated aromatic ketone of significant interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages empirical data from structurally analogous molecules to forecast its spectral characteristics. This approach offers a robust framework for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring is substituted with a chloro and a methyl group, while the acetyl group is trifluorinated. These features are readily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show signals corresponding to the aromatic protons and the methyl protons.
The electron-withdrawing nature of the trifluoroacetyl group is anticipated to deshield the aromatic protons, shifting them downfield compared to 4'-chloro-3'-methylacetophenone. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will result in a complex splitting pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~2.45 | Singlet (s) | - |
| H-2' | ~7.85 | Doublet (d) | ~2.0 |
| H-5' | ~7.50 | Doublet of doublets (dd) | ~8.5, 2.0 |
| H-6' | ~7.70 | Doublet (d) | ~8.5 |
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reveal distinct signals for the carbonyl, aromatic, methyl, and trifluoromethyl carbons. The trifluoromethyl carbon is expected to appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ | ~20 | Quartet (q) |
| CF₃ | ~117 | Quartet (q) |
| C-Ar (quaternary & CH) | 125 - 140 | Singlet (s) |
| C=O | ~185 | Quartet (q) |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group. The presence of the trifluoromethyl group will also give rise to strong C-F stretching bands.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium |
| C=O Stretch (Carbonyl) | ~1710 | Strong |
| Aromatic C=C Stretch | 1600, 1480 | Medium |
| C-F Stretch | 1300 - 1100 | Strong |
| C-Cl Stretch | 850 - 750 | Medium |
Predicted Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M⁺ peak). A prominent fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃).
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 224/226 | [C₉H₆ClF₃O]⁺ | - |
| 155/157 | [C₈H₆ClO]⁺ | •CF₃ |
| 127/129 | [C₇H₆Cl]⁺ | CO |
| 111 | [C₇H₆]⁺ | Cl |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]
-
Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer.
-
Data Acquisition: Acquire the spectra at a magnetic field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[2][3]
Infrared (IR) Spectroscopy
The following is a standard procedure for obtaining an FT-IR spectrum:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound:[4][5]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.[6]
-
GC Separation: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.[5][6]
-
MS Analysis: The separated components are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.[5]
Conclusion
The predicted spectral data presented in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. The unique combination of substituents gives rise to a distinctive pattern in ¹H NMR, ¹³C NMR, IR, and mass spectra, which, when analyzed in conjunction, can provide unambiguous identification of the compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectral data for this and similar molecules.
References
- Gas Chromatography Mass Spectrometry. (n.d.).
- Sample preparation GC-MS. (n.d.). SCION Instruments.
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- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
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1H NMR spectrum of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
An In-Depth Technical Guide to the 1H NMR Spectrum of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. The 1H NMR spectrum, in particular, serves as a molecular fingerprint, revealing the electronic environment, connectivity, and relative abundance of hydrogen atoms within a molecule. This guide offers a comprehensive analysis of the , a compound of interest in synthetic chemistry and drug development.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the theoretical prediction of the spectrum, a practical protocol for its acquisition, and a detailed interpretation of the spectral data. The analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents on the aromatic system.
Molecular Structure and Proton Environments
To interpret the 1H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. The structure consists of a substituted benzene ring attached to a trifluoroacetyl group.
Caption: Structure of this compound.
There are four distinct sets of protons:
-
Methyl Protons (-CH₃) : Three equivalent protons of the methyl group at the 3'-position.
-
Aromatic Proton H-2' : A single proton at the 2'-position.
-
Aromatic Proton H-5' : A single proton at the 5'-position.
-
Aromatic Proton H-6' : A single proton at the 6'-position.
Predicted 1H NMR Spectrum
The chemical shift (δ), integration, and multiplicity of each signal are predicted based on established principles of substituent effects on aromatic rings.[1][2]
Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic protons are influenced by the electronic properties of the three substituents:
-
Trifluoroacetyl Group (-COCF₃) : This is a very strong electron-withdrawing group due to the combined inductive effect of the carbonyl and the highly electronegative fluorine atoms. It strongly deshields protons at the ortho (2' and 6') and para positions, shifting their signals downfield.[2]
-
Chloro Group (-Cl) : The chloro group is electron-withdrawing via induction but electron-donating through resonance. Overall, it is a deactivating group that deshields nearby protons.
-
Methyl Group (-CH₃) : This is an electron-donating group through induction and hyperconjugation. It shields protons at the ortho (2' and 6') and para (4') positions, shifting their signals upfield relative to benzene (δ ≈ 7.3 ppm).[1][2]
Predicted Spectral Parameters
The expected parameters for each proton environment are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~2.4 - 2.6 | 3H | Singlet (s) | N/A |
| H-5' | ~7.5 - 7.7 | 1H | Doublet (d) | Jortho(5,6) ≈ 8-9 Hz |
| H-2' | ~7.8 - 8.0 | 1H | Doublet (d) | Jmeta(2,6) ≈ 2-3 Hz |
| H-6' | ~7.7 - 7.9 | 1H | Doublet of Doublets (dd) | Jortho(6,5) ≈ 8-9 Hz, Jmeta(6,2) ≈ 2-3 Hz |
Detailed Rationale
-
Methyl Protons (-CH₃) : As there are no adjacent protons, this signal will appear as a singlet. Its chemical shift is in the typical range for benzylic protons.[3]
-
Aromatic Protons (H-2', H-5', H-6') : The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) will show three distinct signals.[3]
-
H-2' : This proton is ortho to the strongly deshielding -COCF₃ group and meta to the -CH₃ and -Cl groups. The powerful deshielding effect of the trifluoroacetyl group will push this signal significantly downfield. It will be split into a doublet by H-6' through a small meta coupling (J ≈ 2-3 Hz).[1][4]
-
H-5' : This proton is ortho to the -Cl group and para to the -CH₃ group. It will be split into a doublet by its ortho neighbor, H-6', with a typical coupling constant of 8-9 Hz.[1]
-
H-6' : This proton experiences coupling from two different neighbors. It is split by H-5' (ortho coupling) and by H-2' (meta coupling). This will result in a doublet of doublets. Its chemical shift will be downfield due to the ortho relationship with the deshielding -COCF₃ group, though slightly shielded by the ortho -CH₃ group.
-
The intricate splitting pattern in the aromatic region is a classic example of a complex spin system, which can be visualized as follows.
Caption: Predicted spin-spin coupling network for aromatic protons.
Experimental Protocol for 1H NMR Spectrum Acquisition
Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible NMR spectrum.
Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as residual protons in non-deuterated solvents can obscure signals.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the NMR probe and ensure it is spinning (typically 15-20 Hz) to average out magnetic field inhomogeneities.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition :
-
Acquire the 1H NMR spectrum using standard pulse sequences.
-
Set appropriate parameters, including the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.[5][6]
-
Caption: Standard workflow for 1H NMR analysis.
Conclusion
The is predicted to exhibit four distinct signals corresponding to its four unique proton environments. The interplay of the strong electron-withdrawing trifluoroacetyl group and the electron-donating methyl group creates a well-dispersed and informative aromatic region, characterized by a doublet, another doublet, and a doublet of doublets. The methyl group is expected to appear as a clean singlet in the upfield region. This detailed, predictive analysis, when combined with the robust experimental protocol outlined, provides a powerful framework for the structural verification and quality control of this compound in research and industrial settings.
References
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- Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.
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A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: Elucidating a Complex Scaffold
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Its multifaceted structure, featuring a trifluoroacetyl group, a chlorine atom, and a methyl group on the phenyl ring, presents a unique spectroscopic challenge and opportunity. Understanding the precise arrangement and electronic environment of each carbon atom is paramount for its unambiguous identification, purity assessment, and the prediction of its reactivity.
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a self-validating system, this document will not only present the spectral data but also delve into the underlying principles governing the observed chemical shifts and coupling patterns. We will explore the synergistic and antagonistic electronic effects of the various substituents, providing a robust framework for the interpretation of its ¹³C NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural characterization of complex organic molecules.
Molecular Structure and Predicted Electronic Effects
The ¹³C NMR spectrum of this compound is a direct reflection of the electronic environment of each carbon atom. The interplay of the electron-donating methyl group and the electron-withdrawing chloro and trifluoroacetyl groups creates a nuanced distribution of electron density across the molecule.
Caption: Molecular structure of this compound.
Predicted ¹³C NMR Spectral Data
While a publicly available experimental spectrum for this specific molecule is limited, we can predict its ¹³C NMR data with a high degree of confidence by analyzing the substituent effects and comparing it to structurally related compounds.[1][2] The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| C=O | ~180-185 | Quartet (q) | ³JCF ≈ 30-35 | Downfield shift due to the carbonyl group, further deshielded by the adjacent trifluoromethyl group. The quartet arises from coupling to the three fluorine atoms. |
| CF₃ | ~115-120 | Quartet (q) | ¹JCF ≈ 270-290 | Strong deshielding due to the three fluorine atoms. The large one-bond coupling constant results in a characteristic quartet.[3] |
| C-1' | ~135-140 | Singlet | - | Quaternary carbon attached to the electron-withdrawing acetyl group. |
| C-2' | ~130-135 | Singlet | - | Influenced by the ortho-methyl and para-chloro substituents. |
| C-3' | ~138-142 | Singlet | - | Quaternary carbon attached to the methyl group. |
| C-4' | ~133-138 | Singlet | - | Quaternary carbon attached to the chlorine atom. |
| C-5' | ~128-132 | Singlet | - | Influenced by the ortho-chloro and meta-methyl substituents. |
| C-6' | ~125-130 | Singlet | - | Influenced by the ortho-acetyl and meta-chloro substituents. |
| CH₃ | ~15-20 | Singlet | - | Typical chemical shift for an aromatic methyl group. |
In-Depth Analysis of Spectral Features
The Carbonyl and Trifluoromethyl Carbons: A Tale of Strong Electron Withdrawal
The most striking features of the ¹³C NMR spectrum of this compound are the signals corresponding to the carbonyl (C=O) and trifluoromethyl (CF₃) carbons. The potent electron-withdrawing nature of the three fluorine atoms significantly deshields the adjacent carbonyl carbon, pushing its resonance downfield to the ~180-185 ppm region. Furthermore, this carbonyl carbon is expected to appear as a quartet due to three-bond coupling (³JCF) with the fluorine atoms, with a coupling constant of approximately 30-35 Hz.
The trifluoromethyl carbon itself is subject to immense deshielding by the directly attached fluorine atoms, causing its resonance to appear in the aromatic region, around 115-120 ppm.[4] A key diagnostic feature is its multiplicity; due to one-bond coupling (¹JCF) with the three fluorine atoms (I = 1/2), the signal splits into a well-defined quartet with a large coupling constant of about 270-290 Hz.[3] It is crucial to note that due to this splitting and the absence of a Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, the intensity of the CF₃ quartet may be low, often requiring a higher number of scans for clear observation.[3][5]
The Aromatic Region: A Complex Interplay of Substituent Effects
The chemical shifts of the six aromatic carbons are governed by the combined electronic effects of the chloro, methyl, and trifluoroacetyl substituents. The trifluoroacetyl group is a strong deactivating and meta-directing group, while the chloro group is deactivating but ortho-para directing, and the methyl group is an activating and ortho-para directing group.
-
C-1' : This quaternary carbon, directly attached to the electron-withdrawing trifluoroacetyl group, is expected to be significantly deshielded and appear around 135-140 ppm.
-
C-3' and C-4' : These are also quaternary carbons, bonded to the methyl and chloro groups, respectively. Their chemical shifts will be influenced by the other substituents on the ring.
-
C-2', C-5', and C-6' : The chemical shifts of these protonated aromatic carbons will be determined by their positions relative to the three substituents. A detailed analysis using additive substituent effect calculations or comparison with similar known compounds is necessary for their unambiguous assignment. Generally, carbons ortho and para to the electron-donating methyl group will be shielded (shifted upfield), while those ortho and para to the electron-withdrawing chloro and trifluoroacetyl groups will be deshielded (shifted downfield).[6]
The Methyl Carbon: A Characteristic Upfield Signal
The carbon of the methyl group (CH₃) is expected to resonate in the typical upfield region for aromatic methyl groups, around 15-20 ppm. This signal will appear as a sharp singlet in a proton-decoupled ¹³C NMR spectrum.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
To obtain a reliable and high-resolution ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Analyte: Weigh approximately 20-50 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium resonance for locking the magnetic field.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons and the CF₃ carbon, which typically have longer relaxation times.[3]
-
Pulse Width: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals of carbons with long T₁ relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and the quartet of the CF₃ group.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: A streamlined workflow for acquiring and processing the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound offers a wealth of structural information. A thorough understanding of the electronic effects of the chloro, methyl, and trifluoroacetyl substituents allows for a confident prediction and interpretation of the chemical shifts and coupling patterns. The characteristic downfield quartet of the carbonyl carbon and the upfield quartet of the trifluoromethyl carbon serve as key diagnostic signals for the trifluoroacetyl moiety. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality ¹³C NMR data, enabling the unambiguous structural elucidation and purity assessment of this important chemical entity. This guide serves as a testament to the power of ¹³C NMR spectroscopy as an indispensable tool in modern chemical research and development.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available from: [Link].
-
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available from: [Link].
-
Eujen, R., & Buerger, H. (1979). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Inorganic Chemistry, 18(4), 971-974. Available from: [Link].
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available from: [Link].
-
ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available from: [Link].
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SpectraBase. 1,2-Dichloro-4-(chloromethyl)benzene. SpectraBase. Available from: [Link].
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Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Quora. Available from: [Link].
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The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link].
-
Phys. Chem. Chem. Phys. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. Available from: [Link].
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SpectraBase. 3'-(Trifluoromethyl)acetophenone. SpectraBase. Available from: [Link].
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link].
-
Reports in Organic Chemistry. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link].
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13C-NMR. Available from: [Link].
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SpectraBase. 4'-Chloro-2,2,2-trifluoro-acetophenone. SpectraBase. Available from: [Link].
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13C NMR Spectroscopy. Available from: [Link].
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link].
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link].
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Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link].
-
13C NMR Chemical Shift Table. Available from: [Link].
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link].
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Mass spectrometry of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to the Mass Spectrometry of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: Contextualizing the Analyte
This compound is an aromatic ketone of significant interest in synthetic chemistry. Its utility as a building block in the development of pharmaceuticals and agrochemicals stems from the unique combination of its functional groups: a halogenated aromatic ring and a trifluoromethyl ketone moiety.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity in bioactive molecules, while the chloro- and methyl-substituted phenyl ring provides a scaffold for further functionalization.
Accurate structural confirmation and purity assessment of this intermediate are paramount in any synthetic workflow. Mass spectrometry (MS) stands as a definitive analytical tool for this purpose, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that confirms the compound's specific structure. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, focusing on the predictable and informative fragmentation patterns generated under Electron Ionization (EI). The principles discussed herein are grounded in established fragmentation mechanisms of aromatic ketones, halogenated compounds, and trifluoromethyl-containing molecules.[2][3][4]
Analyte Profile
A precise understanding of the analyte's chemical properties is the foundation for any mass spectrometric analysis.
| Property | Value | Source |
| Chemical Formula | C₉H₆ClF₃O | - |
| Average Molecular Weight | 222.59 g/mol | - |
| Monoisotopic Mass | 222.00590 Da (for ³⁵Cl) | Calculated |
| 224.00295 Da (for ³⁷Cl) | Calculated | |
| Structure | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one | - |
| Physical State | White to off-white solid | [1] |
Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatility and thermal stability of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the ideal analytical platform. The gas chromatograph provides excellent separation of the analyte from solvents and potential impurities, while the mass spectrometer offers definitive identification. Electron Ionization (EI) is the preferred ionization method for this class of compounds. At a standard energy of 70 eV, EI induces reproducible and extensive fragmentation, which is invaluable for structural elucidation and creating a searchable library spectrum.[5][6]
Experimental Workflow: From Sample to Spectrum
The logical flow of a GC-EI-MS experiment is crucial for obtaining high-quality, reproducible data. The process ensures the analyte is cleanly introduced, ionized, and analyzed to generate a characteristic mass spectrum.
Caption: High-level workflow for GC-EI-MS analysis.
Deciphering the Spectrum: Fragmentation Analysis
Upon ionization by a 70 eV electron beam, this compound forms a molecular ion (M⁺•) that is sufficiently energetic to undergo a series of predictable fragmentation reactions. The stability of the resulting fragment ions dictates the relative intensities of the peaks observed in the mass spectrum.
The Molecular Ion (M⁺•)
The first key feature in the spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 222 and m/z 224 , with a characteristic intensity ratio of approximately 3:1.[2] Observing this isotopic pattern is a primary confirmation of the presence of a single chlorine atom in the molecule.
Primary Fragmentation Pathways
The structure of the analyte dictates two major primary fragmentation pathways, both initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage), a hallmark of ketones.[4][7]
-
Loss of the Trifluoromethyl Radical (•CF₃): This is the most favored fragmentation pathway. The cleavage of the C-C bond between the carbonyl carbon and the CF₃ group results in the loss of a neutral trifluoromethyl radical (mass = 69 u). This generates the highly stable 4-chloro-3-methylbenzoyl cation. This fragment is stabilized by resonance across the aromatic ring and the carbonyl group, and it is expected to be the base peak (the most intense peak) in the spectrum.
-
[M - CF₃]⁺ = m/z 153 (and a corresponding isotope peak at m/z 155).
-
-
Loss of the Chloro-methylphenyl Radical (•C₇H₆Cl): The alternative α-cleavage involves the loss of the 4-chloro-3-methylphenyl radical (mass ≈ 125.5 u). This pathway yields the trifluoroacetyl cation.
-
[CF₃CO]⁺ = m/z 97 .
-
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation. The most significant secondary fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.
-
Decarbonylation: The [M - CF₃]⁺ ion (m/z 153/155) can lose CO (mass = 28 u) to form the 4-chloro-3-methylphenyl cation.
-
[[M - CF₃] - CO]⁺ = m/z 125 (and a corresponding isotope peak at m/z 127).
-
The following diagram illustrates these dominant fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Fragments
The following table summarizes the key ions expected in the EI mass spectrum. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of each ion, providing an even higher degree of confidence in the identification.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Identity / Neutral Loss |
| 222.006 / 224.003 | [C₉H₆ClF₃O]⁺• | Molecular Ion (M⁺•) |
| 153.013 / 155.010 | [C₈H₆ClO]⁺ | [M - •CF₃]⁺ (Base Peak) |
| 125.018 / 127.015 | [C₇H₆Cl]⁺ | [[M - •CF₃] - CO]⁺ |
| 97.990 | [C₂F₃O]⁺ | [M - •C₇H₆Cl]⁺ |
Protocol: Standard Operating Procedure for GC-MS Analysis
This protocol outlines a self-validating system for the routine analysis of this compound.
1.0 Objective To confirm the identity and assess the purity of this compound using GC-EI-MS.
2.0 Materials and Reagents
-
Analyte sample
-
Dichloromethane (DCM), HPLC grade or higher
-
2 mL autosampler vials with caps
-
Micropipettes and tips
3.0 Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a suitable capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer with an EI source (e.g., single quadrupole or TOF).
4.0 Sample Preparation
-
Prepare a stock solution by accurately weighing ~10 mg of the analyte and dissolving it in 10.0 mL of DCM.
-
Create a working solution by diluting the stock solution 1:100 in DCM to achieve a final concentration of ~10 µg/mL.
-
Transfer the working solution to an autosampler vial.
5.0 GC-MS Parameters
-
GC Method:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 min
-
-
Injection Volume: 1 µL
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 350
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front)
-
6.0 Data Analysis and Acceptance Criteria
-
Retention Time: The analyte should elute at a consistent retention time.
-
Peak Shape: A sharp, symmetrical chromatographic peak should be observed.
-
Mass Spectrum:
-
The spectrum must exhibit a molecular ion pair at m/z 222/224 with an approximate 3:1 ratio.
-
The base peak must be at m/z 153.
-
Key fragment ions at m/z 125 and 97 must be present.
-
The overall fragmentation pattern should be consistent with the reference fragmentation pathway.
-
Conclusion
The mass spectrometric analysis of this compound by GC-EI-MS provides a robust and definitive method for its structural confirmation. The fragmentation pattern is highly predictable and informative, dominated by a stable benzoyl cation at m/z 153/155 resulting from the loss of the trifluoromethyl radical. The presence of the characteristic chlorine isotope pattern in the molecular ion and its fragments serves as an unambiguous indicator of the compound's elemental composition. This guide provides the foundational principles and a practical protocol for researchers and drug development professionals to confidently identify and characterize this important synthetic intermediate.
References
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. Retrieved from [Link]
-
Stalling, D. L., et al. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(2), 245-256. Available from: [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Watson, T. (2019). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
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Vulf'son, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 264. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Problems in Chemistry. (2021, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
This guide provides a comprehensive technical overview of the solubility of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its determination, and the influence of its structural components on its behavior in various solvents.
Compound Profile: this compound
This compound is a halogenated aromatic ketone. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the phenyl ring, suggests a compound with low aqueous solubility and a preference for organic solvents. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis and formulation.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4'-Chloro-2,2,2-trifluoroacetophenone[1][2][3][4] | 4'-Chloro-3'-fluoroacetophenone[5][6] |
| Molecular Formula | C₉H₆ClF₃O | C₈H₄ClF₃O | C₈H₆ClFO |
| Molecular Weight | 222.59 g/mol | 208.56 g/mol | 172.58 g/mol |
| Appearance | (Predicted) White to pale yellow solid | White to almost white powder to lump | White to pale yellow crystals or powder |
| Melting Point | Not available | 24-26 °C | 36.0-46.0 °C |
| Boiling Point | Not available | 180-183 °C | 247.6 ± 20.0 °C (Predicted) |
| Density | Not available | 1.398 g/mL at 25 °C | Not available |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent functional groups.
Influence of Functional Groups on Polarity and Solubility
-
Trifluoromethyl Group (-CF₃): This group is highly electronegative and is often considered a bioisostere for chlorine or a methyl group.[9] Its presence can increase lipophilicity and metabolic stability.[10] While it can enhance solubility in some contexts, its overall effect is complex and dependent on its position on the molecule.[10][11]
-
Chloro Group (-Cl): The chlorine atom is also electronegative and contributes to the molecule's polarity. However, its contribution to aqueous solubility is generally modest.[12]
-
Methyl Group (-CH₃): As a nonpolar alkyl group, the methyl group generally decreases water solubility.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, which can contribute to solubility in polar protic solvents.[7][12]
The combination of a large nonpolar aromatic ring and hydrophobic substituents (-CF₃, -Cl, -CH₃) suggests that this compound will exhibit poor solubility in water and greater solubility in nonpolar organic solvents.
Factors Affecting Solubility
Several factors can influence the solubility of a compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[13]
-
Pressure: Pressure has a significant effect on the solubility of gases but a negligible effect on the solubility of solids and liquids.[13]
-
Solvent Polarity: As dictated by the "like dissolves like" principle, a solute will be most soluble in a solvent of similar polarity.[7][13]
-
Molecular Size: Larger molecules are often more difficult to solvate, leading to lower solubility.[13]
Experimental Determination of Solubility
Given the lack of readily available solubility data for this compound, experimental determination is necessary. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[14]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.[15][16]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermomixer or shaker bath can be used for this purpose.[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]
-
Calculation: The solubility is then calculated from the measured concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[17][19]
Experimental Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate to create a range of concentrations.
-
Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or by light scattering to detect precipitation.
-
Quantification: Alternatively, the concentration of the dissolved compound in the supernatant after centrifugation can be determined by HPLC-UV or LC-MS.[19]
Caption: Workflow for Kinetic Solubility Determination.
Practical Considerations and Data Interpretation
-
Solvent Selection: For determining solubility in organic solvents, a range of polar and nonpolar solvents should be tested, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
pH-Dependent Solubility: For aqueous solubility, it is crucial to determine the solubility at different pH values (e.g., in simulated gastric fluid and simulated intestinal fluid) if the compound has ionizable groups. However, this compound is not expected to have significant pH-dependent solubility as it lacks readily ionizable functional groups.
-
Data Reporting: Solubility should be reported in standard units such as mg/mL or µg/mL, along with the solvent and temperature.
Conclusion
While specific solubility data for this compound is not extensively published, this guide provides a robust framework for its experimental determination and theoretical understanding. The presence of multiple halogen and alkyl substituents on the aromatic ring strongly suggests that this compound is hydrophobic with limited aqueous solubility. The detailed protocols for thermodynamic and kinetic solubility determination provided herein will enable researchers to accurately characterize this compound for its intended applications in drug discovery and development.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ADME Solubility Assay. BioDuro. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
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Solubility. Introductory Organic Chemistry. Available at: [Link]
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Solubility of Organic Compounds. University of Calgary. Available at: [Link]
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Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]
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What Affects Solubility Of Organic Compounds?. Chemistry For Everyone. Available at: [Link]
-
Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Thermodynamic Solubility Assay. Evotec. Available at: [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Canadian Science Publishing. Available at: [Link]
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1.6: Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]
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The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. ResearchGate. Available at: [Link]
- Method for synthesizing m-trifluoromethyl acetophenone. Google Patents.
-
Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Organic Syntheses Procedure. Available at: [Link]
-
synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. iajps. Available at: [Link]
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4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. Three Chongqing Chemdad Co. Available at: [Link]
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A Comprehensive Technical Guide to the Safety and Handling of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone and Structurally Related Compounds
Introduction: 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone. Compounds of this class serve as versatile building blocks and intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] The presence of chloro, methyl, and trifluoromethyl groups on the acetophenone core imparts specific reactivity and physicochemical properties that are valuable to the research and drug development professional.
Disclaimer: Specific toxicological and safety data for this compound is not extensively documented in publicly available literature. Therefore, this guide has been synthesized by leveraging comprehensive safety data from close structural analogs, most notably 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS 129825-11-2) and 4'-Chloro-2,2,2-trifluoroacetophenone (CAS 321-37-9). The hazard profile is expected to be highly comparable, but users must apply sound scientific judgment and treat this compound with the caution afforded to a substance with an incompletely characterized risk profile.
Section 1: Hazard Identification and Classification
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its closest structural analogs, this compound should be handled as a hazardous substance.[3][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification Summary:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1][3][4] |
Primary Routes of Exposure: The principal routes of occupational exposure are inhalation of dust or aerosols, direct contact with skin, and eye contact. Ingestion is a less common but possible route of exposure in a laboratory setting.[5]
Section 2: Toxicological Profile (Synthesized)
The toxicological profile indicates that the compound poses a moderate, primarily irritant, hazard upon acute exposure.
-
Acute Toxicity: While comprehensive acute toxicity data (e.g., LD50) is not available for the specific target compound, analogs are classified as causing skin, eye, and respiratory irritation.[1][3][4] The trifluoromethyl group and aromatic chlorine are known to contribute to the reactivity and biological activity of molecules.
-
Skin Irritation: Direct contact is expected to cause skin irritation, characterized by redness, itching, and inflammation.[3][5]
-
Eye Irritation: The compound is classified as a serious eye irritant.[3][5] Contact can cause significant pain, redness, and tearing (lachrymation), with the potential for corneal damage if not promptly addressed.[6]
-
Respiratory Tract Irritation: Inhalation of dust or powder can irritate the mucous membranes and upper respiratory tract, leading to symptoms such as coughing and shortness of breath.[3][6][7]
-
Chronic Exposure: Data on the effects of long-term or repeated exposure is limited. As a matter of sound industrial hygiene, chronic exposure should be avoided.[5]
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound or its close analogs are carcinogenic or mutagenic.[3][8]
Section 3: Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the implementation of the hierarchy of controls. This principle prioritizes the most effective control measures to minimize or eliminate hazards. For handling this compound, this hierarchy is applied as follows:
-
Elimination/Substitution: Not applicable in a research context where this specific molecule is required.
-
Engineering Controls: These are the most critical measures for safely handling this compound.
-
Chemical Fume Hood: All manipulations that could generate dust or aerosols (e.g., weighing, transferring, preparing solutions) must be performed inside a certified and properly functioning chemical fume hood.[9] This is non-negotiable as it contains the substance at the source, protecting the user from inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]
-
-
Administrative Controls: These include establishing safe work practices and providing thorough training.
-
Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.
-
Clearly label all containers.
-
Restrict access to authorized and trained personnel only.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
Mandatory Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Protects against skin irritation and absorption. Nitrile offers broad chemical resistance, while neoprene is excellent for halogenated hydrocarbons.[10] Gloves must be inspected before use and disposed of after handling the compound. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a risk of splashing.[10] | Prevents eye irritation from dust particles or splashes.[10] |
| Skin and Body Protection | A long-sleeved laboratory coat (100% cotton recommended), fully buttoned.[9][10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An approved respirator for organic vapors and particulates is necessary if handling outside of a fume hood or if dust generation is unavoidable.[9][10] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[10] |
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is essential for mitigating exposure risks.
Protocol 4.1: Step-by-Step Experimental Handling Workflow
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as detailed in Section 3.
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
To minimize dust generation, handle the compound as a solid.[10]
-
Use a tared, sealed container (e.g., a vial with a cap) for weighing on an analytical balance.
-
Carefully transfer the weighed solid to the reaction vessel inside the fume hood. The causality here is direct: preventing airborne particulates is the primary goal to avoid inhalation.
-
-
Dissolution & Reaction:
-
Slowly add the desired solvent to the reaction vessel containing the solid.
-
If stirring is required, ensure the setup is secure to prevent splashes.
-
-
Post-Handling Cleanup:
Caption: A procedural workflow for the safe handling of the compound.
Protocol 4.2: Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][10]
-
Container: Keep the container tightly sealed to prevent contamination and potential sublimation or release.[3][8][10]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.[7][8]
Section 5: Emergency Procedures
A prepared response is critical in the event of an accidental exposure or release.
Protocol 5.1: First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air.[3][6] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][6] 3. Seek immediate medical attention.[3] |
| Skin Contact | 1. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] 2. If skin irritation occurs or persists, get medical advice/attention.[3] 3. Wash clothing before reuse.[6] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[3] 3. Seek immediate medical attention, preferably from an ophthalmologist.[8] |
| Ingestion | 1. Do NOT induce vomiting.[3][6] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] 3. Never give anything by mouth to an unconscious person.[3] 4. Seek immediate medical attention.[3] |
Protocol 5.2: Accidental Release (Spill) Response
Caption: A decision-making workflow for responding to an accidental spill.
-
For Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Absorb the material with an inert, non-combustible material (e.g., sand, vermiculite).[6][10]
-
Carefully sweep or scoop the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[10] Avoid actions that generate dust.
-
Clean the spill area thoroughly.
-
-
For Large Spills:
Protocol 5.3: Fire Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[3][8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[6][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight clothing.[3][7]
Section 6: Disposal Considerations
Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
Protocol 6.1: Waste Disposal
-
Classification: This material and its containers must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it in its original or a compatible, properly labeled container.[13]
-
Containers: Empty containers retain product residue and can be dangerous.[6] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[10]
-
Disposal Method: The primary and recommended method of disposal is to engage a licensed professional waste disposal service.[13] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method to ensure complete destruction. Do not dispose of this chemical down the drain. [8][10]
Section 7: Physicochemical Properties
Understanding the physical properties of a compound is crucial for its safe handling and use in experiments. The following data is derived from close analogs.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClF₃O | [3] |
| Molecular Weight | 238.6 g/mol (Calculated) | N/A |
| Appearance | White to almost white powder or lump | [2] |
| Melting Point | 24-26 °C (for 4'-Chloro-2,2,2-trifluoroacetophenone) | [14][15][16] |
| Boiling Point | 180-183 °C (for 4'-Chloro-2,2,2-trifluoroacetophenone) | [2][14][15][16] |
| Storage | Store in a cool, dry, well-ventilated area under inert gas. | [3][7] |
Conclusion
This compound is a valuable research chemical that presents moderate, primarily irritant, hazards. Its safe use is contingent upon a thorough understanding of its risk profile and the stringent application of a safety-first mindset. The foundational principles of this approach are the mandatory use of engineering controls, specifically a chemical fume hood, supplemented by appropriate personal protective equipment. By adhering to the detailed protocols for handling, storage, emergency response, and disposal outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate risks and ensure a safe laboratory environment.
References
-
Synquest Labs. 4'-Chloro-3'-(trifluoromethyl)acetophenone Safety Data Sheet.
-
BenchChem. Personal protective equipment for handling 4'-Chloro-3'-fluoroacetophenone.
-
Guidechem. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE 321-37-9 wiki.
-
BenchChem. Proper Disposal of 4'-Chloro-3'-fluoroacetophenone: A Guide for Laboratory Professionals.
-
Apollo Scientific. 4'-Chloro-3'-(trifluoromethyl)acetophenone Safety Data Sheet.
-
Sigma-Aldrich. SAFETY DATA SHEET for 4'-chloroacetophenone.
-
Sigma-Aldrich. SAFETY DATA SHEET for 2-Chloroacetophenone.
-
Fluorochem. Safety Data Sheet for 3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone.
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The Elusive Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone stands as a pivotal, yet sparsely documented, fluorinated building block in the landscape of pharmaceutical and agrochemical research. Its unique trifluoromethyl and chloro-methyl substituted aromatic scaffold offers a compelling platform for the design of novel bioactive molecules. This technical guide navigates the theoretical underpinnings of its synthesis, delves into its anticipated chemical properties and reactivity, and explores its potential applications, particularly in the realm of targeted therapeutics. While direct experimental data on this specific compound remains limited in publicly accessible literature, this paper constructs a comprehensive overview based on established principles of organic chemistry and the known characteristics of structurally analogous compounds. This guide aims to provide researchers with a robust foundational understanding to facilitate the exploration and utilization of this promising chemical entity.
Introduction: The Strategic Value of Fluorinated Acetophenones
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties imparted by these substitutions—including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Trifluoromethylated acetophenones, in particular, serve as versatile intermediates, providing a reactive handle for the construction of more complex molecular architectures.
This compound is a trifunctionalized aromatic ketone of significant interest. The presence of a trifluoroacetyl group, a chlorine atom, and a methyl group on the phenyl ring offers multiple points for chemical modification and fine-tuning of molecular properties. The electron-withdrawing nature of the trifluoroacetyl and chloro substituents, combined with the electron-donating character of the methyl group, creates a unique electronic environment that can influence reaction selectivity and the biological activity of its derivatives.
Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach
While a specific, documented synthesis for this compound is not readily found in peer-reviewed literature, the most logical and industrially scalable synthetic route is the Friedel-Crafts acylation of 2-chloro-1-methylbenzene (3-chlorotoluene). This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis.
The proposed reaction involves the treatment of 3-chlorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
Conceptual Reaction Scheme:
An In-depth Technical Guide to 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules. The presence of a trifluoromethyl group, a chloro substituent, and a methyl group on the phenyl ring imparts a unique combination of steric and electronic properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. The trifluoromethyl moiety is of particular interest for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its strategic utilization in research and development.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 286017-71-8 , is a trifluoromethyl ketone with a distinct substitution pattern on the aromatic ring.[1][2] The structural and physical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one | N/A |
| CAS Number | 286017-71-8 | [1][2][3] |
| Molecular Formula | C₉H₆ClF₃O | [1][2][3] |
| Molecular Weight | 222.59 g/mol | [1][2][3] |
| Physical Form | Expected to be a solid at 20°C | [2] |
| Purity Specification | ≥ 95% | [2] |
Synthesis and Mechanistic Insights
The most direct and industrially scalable method for the synthesis of aryl trifluoromethyl ketones is the Friedel-Crafts acylation of an appropriately substituted aromatic ring.[4][5] For this compound, the logical precursor is 2-chlorotoluene. The acylation is typically performed with a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6]
The choice of a potent Lewis acid is critical as it complexes with the trifluoroacetic anhydride, generating the highly electrophilic trifluoroacylium ion, which is necessary for the electrophilic aromatic substitution to proceed on the moderately activated 2-chlorotoluene ring.[7] The reaction is regioselective, with the incoming acyl group predominantly directed to the position para to the chloro group, which is the most sterically accessible and electronically favorable position.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be adapted and optimized as necessary.[6]
-
Reaction Setup : A three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool under a stream of dry nitrogen. Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane (DCM) in the flask. The suspension is cooled to 0-5 °C in an ice-water bath.
-
Formation of Acylium Ion : Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred AlCl₃/DCM suspension, maintaining the temperature below 10 °C. The mixture is stirred for an additional 15 minutes at 0-5 °C.
-
Acylation : A solution of 2-chlorotoluene (1.0 equivalent) in anhydrous DCM is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is then stirred at this temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching : The reaction mixture is slowly and cautiously poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup : The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts trifluoroacetylation of 2-chlorotoluene.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethylcarbonyl group. This deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly displacement of the chlorine atom under forcing conditions.
The carbonyl group itself is highly electrophilic and susceptible to nucleophilic attack, making it a versatile handle for a wide range of transformations. For instance, it can readily participate in condensation reactions to form larger, more complex scaffolds.
Application in Heterocycle Synthesis: Pyrazole Formation
A key application of acetophenones in medicinal chemistry is their use as precursors for heterocyclic systems. For example, condensation with hydrazine derivatives provides access to pyrazoles, a privileged scaffold in drug discovery known for a wide range of biological activities.[8]
-
Setup : Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Condensation : Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction : Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Isolation : Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification : Wash the crude product with cold ethanol and dry to obtain the pyrazole derivative. Further purification can be achieved by recrystallization.
Caption: Synthetic route to a pyrazole derivative from the title compound.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on data from analogous compounds.[9][10][11]
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃). The aromatic protons will exhibit complex splitting due to their relative positions. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~180 (q, C=O), ~130-140 (Ar-C), ~117 (q, J ≈ 291 Hz, -CF₃), ~20 (-CH₃). The quartet multiplicity for the carbonyl and CF₃ carbons is due to C-F coupling. |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -72 (s, -CF₃). |
| FT-IR (KBr Pellet) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1715 (strong, C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1300-1100 (strong, C-F stretch), ~830 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z (%): 222/224 [M]⁺, 153/155 [M-CF₃]⁺ (base peak), 125/127 [M-CF₃-CO]⁺. |
Applications in Research and Development
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved cell permeability and target binding affinity.
This compound is a prime candidate for use as a building block in the synthesis of novel bioactive compounds. Its trifluoromethyl ketone moiety is a known pharmacophore and a precursor to other valuable functional groups.
Potential as a Bioactive Scaffold
The title compound can be used as a starting point for generating a library of diverse molecular structures for biological screening. The reactivity of the carbonyl group allows for the introduction of various functionalities, leading to the creation of new chemical entities with potential therapeutic or agrochemical applications.
Caption: Role as a central scaffold in discovery programs.
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Conclusion
This compound is a synthetically accessible and highly versatile fluorinated building block. While specific literature on this exact molecule is sparse, its structural features and the well-established chemistry of trifluoromethyl ketones strongly suggest its utility in the development of novel pharmaceuticals and agrochemicals. Its strategic use allows for the introduction of a trifluoromethyl group, a chloro atom, and a methyl group, all of which can be leveraged to fine-tune the physicochemical and biological properties of target molecules. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, intended to empower researchers in their pursuit of new chemical entities.
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The Multifaceted Biological Activities of Trifluoroacetophenone Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Strategic Value of the Trifluoroacetophenone Scaffold in Medicinal Chemistry
The trifluoroacetophenone core, a deceptively simple aromatic ketone, has emerged as a powerhouse in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the acetophenone framework dramatically alters its physicochemical and biological properties, creating a privileged scaffold for the development of novel therapeutics. The high electronegativity and metabolic stability imparted by the -CF3 group enhance binding affinity to biological targets and improve pharmacokinetic profiles, making these derivatives highly sought-after in drug discovery programs.[]
This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoroacetophenone derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents.
A Spectrum of Biological Activities: From Enzyme Inhibition to Neuroprotection
Trifluoroacetophenone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas. This section will explore their most significant and well-documented effects.
Enzyme Inhibition: A Key Mechanism of Action
A predominant mechanism through which trifluoroacetophenone derivatives exert their biological effects is through the inhibition of various enzymes. The electrophilic nature of the trifluoromethyl ketone moiety makes it an effective warhead for interacting with active site residues.[2]
-
Malonyl-CoA Decarboxylase (MCD) Inhibition: A series of trifluoroacetophenone derivatives have been identified as potent inhibitors of MCD, an enzyme implicated in metabolic disorders. The trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form. Structure-activity relationship studies have revealed that the addition of electron-withdrawing groups to the phenyl ring stabilizes this hydrated species, thereby enhancing the inhibitory interaction.[3]
-
Acetylcholinesterase (AChE) Inhibition: Certain trifluoroacetophenone derivatives act as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission and a key target in Alzheimer's disease therapy. The mechanism of inhibition likely involves the formation of a stable hemiketal between the trifluoromethyl ketone and the active-site serine residue of the enzyme.[]
-
Other Enzyme Targets: The inhibitory potential of this class of compounds extends to other enzyme families, including α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.[4]
Antimicrobial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Trifluoroacetophenone derivatives have emerged as a promising class of compounds with significant antimicrobial and antifungal properties. For instance, certain p-trifluoroacetophenone oxime ester derivatives have shown moderate antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[4]
The proposed mechanism for their antifungal action involves the inhibition of cytochrome P450 51 (CYP51), an essential enzyme in fungal cell membrane biosynthesis. For their antibacterial effects, molecular modeling suggests inhibition of targets like S. aureus flavohemoglobin.[4]
Anticancer and Cytotoxic Potential
The antiproliferative effects of trifluoroacetophenone derivatives against various cancer cell lines have been a major focus of research. These compounds can induce apoptosis and disrupt the cell cycle in cancer cells.
-
Induction of Apoptosis: Thiophene derivatives, which can be structurally related to some trifluoroacetophenone analogues, have been shown to induce apoptosis through the intrinsic pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of executioner caspases 3 and 7.[5] While direct studies on apoptosis induction by simple trifluoroacetophenones are less common, related complex heterocyclic systems incorporating this moiety have shown pro-apoptotic effects.[6]
-
Cell Cycle Arrest: Chalcones, which share the α,β-unsaturated ketone system with some trifluoroacetophenone derivatives, have been shown to induce cell cycle arrest at the G2/M phase.[7]
Neuroprotective Effects
Emerging evidence suggests that trifluoroacetophenone derivatives may offer protection against neurodegenerative processes, primarily through their ability to combat oxidative stress.[] Oxidative stress is a key pathological factor in neurodegenerative diseases, and compounds that can mitigate its effects are of significant therapeutic interest.[8][9] The neuroprotective mechanisms of related compounds involve the activation of antioxidant defense pathways, such as the Nrf2-ARE system, which upregulates the expression of antioxidant enzymes.[10]
Anti-inflammatory and Analgesic Properties
While direct and extensive studies on the anti-inflammatory and analgesic activities of simple trifluoroacetophenone derivatives are still developing, the broader class of acetophenones has shown promise in these areas.[11] The mechanism of action for many anti-inflammatory and analgesic drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[12] Given the propensity of trifluoroacetophenone derivatives to act as enzyme inhibitors, it is plausible that they could also target enzymes within the inflammatory cascade.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
Understanding the relationship between the chemical structure of a trifluoroacetophenone derivative and its biological activity is crucial for the rational design of more effective and selective drug candidates.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence biological activity.
-
Electron-withdrawing groups (e.g., nitro, halo-) can enhance activity, as seen in MCD inhibitors where they stabilize the active hydrated form of the trifluoromethyl ketone.[3] In the context of antimicrobial activity, nitro groups, particularly at the para-position, have been associated with increased potency.
-
Electron-donating groups (e.g., methyl, methoxy) can also modulate activity, though their effects are often target-dependent.
-
-
Modification of the Acetyl Group: Alterations to the ketone and the adjacent carbon can lead to significant changes in biological profile. The trifluoromethyl group itself is a critical determinant of activity, enhancing the electrophilicity of the carbonyl carbon.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to cross cell membranes and reach its target. The trifluoromethyl group generally increases lipophilicity.[6]
The following diagram illustrates the key regions of the trifluoroacetophenone scaffold where modifications can be made to explore SAR:
Caption: Key modification sites on the trifluoroacetophenone scaffold for SAR studies.
Pharmacokinetics and ADME/Tox Considerations in Drug Development
For any promising trifluoroacetophenone derivative to advance as a clinical candidate, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is essential.[13]
Key ADME/Tox Parameters to Evaluate:
-
Absorption: Oral bioavailability is a key consideration. In vitro models like Caco-2 permeability assays can provide initial insights.
-
Distribution: Plasma protein binding and tissue distribution will determine the concentration of the drug at its site of action.
-
Metabolism: The trifluoromethyl group generally enhances metabolic stability. However, it is crucial to identify potential metabolites and the cytochrome P450 (CYP) enzymes involved.[14]
-
Excretion: Understanding the routes of elimination (renal, hepatic) is necessary to determine dosing regimens.
-
Toxicity: Early assessment of cytotoxicity, cardiotoxicity (e.g., hERG channel inhibition), and genotoxicity is critical to de-risk a drug development program.
While specific in vivo pharmacokinetic data for many novel trifluoroacetophenone derivatives is often proprietary, general principles of ADME/Tox assessment should be applied rigorously during lead optimization.[15][16]
Synthetic Strategies for Accessing Trifluoroacetophenone Derivatives
A variety of synthetic methods are available for the preparation of functionalized trifluoroacetophenone derivatives, enabling the exploration of diverse chemical space.
Common Synthetic Approaches:
-
Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzene with trifluoroacetic anhydride or a related acylating agent in the presence of a Lewis acid catalyst.
-
Grignard Reactions: The reaction of an aryl Grignard reagent with a trifluoroacetylating agent is another common route.
-
From Aryl Halides: Palladium-catalyzed cross-coupling reactions of aryl halides with a source of the trifluoroacetyl group have also been developed.
The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
The following diagram illustrates a generalized synthetic workflow:
Caption: A generalized workflow for the synthesis and purification of trifluoroacetophenone derivatives.
Experimental Protocols for Biological Evaluation
Rigorous and standardized experimental protocols are essential for accurately assessing the biological activity of trifluoroacetophenone derivatives.
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[4]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the trifluoroacetophenone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTS Assay for Cytotoxicity Assessment
The MTS assay is a colorimetric method used to determine the viability of cells in response to a test compound.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoroacetophenone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of trifluoroacetophenone derivatives against a specific enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and trifluoroacetophenone derivative in an appropriate buffer.
-
Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value and, through further kinetic studies, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
Trifluoroacetophenone derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their utility as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and neuroprotective compounds is well-supported by a growing body of scientific literature. The continued exploration of the vast chemical space around this scaffold, guided by a deep understanding of structure-activity relationships and early-stage ADME/Tox profiling, will undoubtedly lead to the discovery of novel and effective therapeutic agents. Future research should focus on elucidating the in vivo efficacy and safety profiles of lead compounds and further exploring their potential in therapeutic areas such as inflammation and pain management.
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PubMed Central. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]
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PubMed. (2016). Neuroprotective effects of pterostilbene against oxidative stress injury: Involvement of nuclear factor erythroid 2-related factor 2 pathway. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: Strategic Importance of a Fluorinated Ketone Building Block
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its structural motifs—a chlorinated and methylated phenyl ring coupled with a trifluoromethyl ketone—provide a unique combination of lipophilicity, metabolic stability, and reactive handles for further chemical elaboration. These characteristics make it a sought-after precursor in the fields of medicinal chemistry and agrochemical research, where the introduction of fluorine and chlorine atoms can significantly enhance the biological activity and pharmacokinetic profiles of target compounds.[1][2][3] For instance, the trifluoromethyl group is known to improve metabolic stability and binding affinity, while the chloro- and methyl-substituted ring allows for precise modifications to tune selectivity and potency.[3]
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound via Friedel-Crafts acylation, emphasizing the mechanistic rationale, procedural details, safety considerations, and characterization of the final product.
Synthetic Strategy: The Friedel-Crafts Acylation Pathway
The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this case, we will acylate 1-chloro-2-methylbenzene with trifluoroacetic anhydride, using anhydrous aluminum chloride (AlCl₃) as a potent Lewis acid catalyst.
Reaction Mechanism: A Stepwise Explanation
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[5][6] Understanding this process is critical for troubleshooting and optimizing the reaction.
-
Generation of the Electrophile: The reaction is initiated by the activation of trifluoroacetic anhydride with the Lewis acid, aluminum chloride. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the molecule and facilitating the formation of a highly reactive trifluoroacylium ion (CF₃CO⁺). This resonance-stabilized cation is the key electrophile in the reaction.[6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-2-methylbenzene attacks the electrophilic trifluoroacylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The directing effects of the substituents on the ring are crucial here: the methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, yet also ortho, para-director. The acylation occurs predominantly at the 4-position (para to the methyl group), which is the most sterically accessible and electronically activated position.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₃(OCOCF₃)]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the aluminum chloride catalyst.
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents polysubstitution reactions, leading to a cleaner product profile.[4][7]
Caption: The three-step mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed to be self-validating by explaining the purpose of each manipulation. Adherence to anhydrous conditions is paramount for success, as moisture deactivates the Lewis acid catalyst.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles | Amount | Purity/Notes |
| 1-Chloro-2-methylbenzene | 126.58 | 1.0 | 0.1 | 12.66 g | ≥99%, Anhydrous |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.2 | 0.12 | 25.2 g | ≥99% |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.3 | 0.13 | 17.3 g | ≥99.9%, Anhydrous |
| Dichloromethane (DCM) | 84.93 | - | - | 200 mL | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | - | - | ~50 mL | 6 M aqueous solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~100 mL | Aqueous solution |
| Brine | - | - | - | ~100 mL | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~10 g | For drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
100 mL pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis of the target compound.
-
Reaction Setup: Assemble the 500 mL three-neck flask, equipped with a magnetic stir bar, dropping funnel, and condenser with a gas inlet. Flame-dry all glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction. This step is critical to prevent atmospheric moisture from reacting with and deactivating the AlCl₃.[8]
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) followed by anhydrous aluminum chloride (17.3 g). The addition of AlCl₃ is exothermic and may release some HCl gas; perform this in a well-ventilated fume hood. Stir the resulting suspension and cool it to 0-5 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add the trifluoroacetic anhydride (25.2 g) to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C. This forms the reactive complex that will generate the acylium ion.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-chloro-2-methylbenzene (12.66 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature remains between 0-5 °C. Strict temperature control at this stage is crucial to minimize the formation of undesired positional isomers.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 2-6 hours. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and 6 M hydrochloric acid (50 mL). CAUTION: The quenching process is highly exothermic and releases HCl gas. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the ice/acid slurry with vigorous stirring. The acid decomposes the aluminum chloride-ketone complex, making the product soluble in the organic layer.[9]
-
Workup and Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (50 mL each). Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of dichloromethane. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.[9]
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.[8]
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR: Expect distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as complex multiplets in the range of δ 7.5-8.0 ppm, shifted downfield due to the electron-withdrawing effect of the ketone. The methyl protons will appear as a singlet around δ 2.4-2.6 ppm.[10][11]
-
¹³C NMR: The carbonyl carbon will show a characteristic signal in the downfield region (δ ~180-190 ppm). Signals for the aromatic carbons and the methyl carbon (δ ~20 ppm) will also be present.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₆ClF₃O), along with a characteristic M+2 peak due to the ³⁷Cl isotope.
Safety and Handling
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Fume Hood: All operations involving trifluoroacetic anhydride, aluminum chloride, and dichloromethane must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors and fumes.[12][13]
-
Reagent Hazards:
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive, causes severe skin and eye burns, and reacts violently with water.[13][14] Handle with extreme care under inert, anhydrous conditions.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Buy and store in sealed containers and handle quickly to minimize exposure to air.
-
-
Waste Disposal: Quench all reactive reagents before disposal. Neutralize acidic and basic aqueous waste streams. Dispose of halogenated organic waste in a designated container according to institutional guidelines.[13]
References
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- Wang, Z., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101.
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Application Note & Synthesis Protocol: 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Abstract
This document provides a comprehensive guide for the synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, a halogenated aromatic ketone of significant interest as a versatile building block in medicinal chemistry and materials science. The protocol details a robust method utilizing a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, outline critical safety considerations, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Background
Trifluoromethylated aromatic ketones are a privileged class of compounds in modern drug discovery. The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its specific substitution pattern, offers a unique scaffold for the development of novel pharmaceuticals and agrochemicals.
The synthesis described herein employs the Friedel-Crafts acylation, a reliable and well-established method for forming carbon-carbon bonds to an aromatic ring.[1][2] The reaction involves the acylation of an aromatic substrate, in this case, 2-chlorotoluene, with a highly reactive acylating agent, trifluoroacetic anhydride, catalyzed by a potent Lewis acid, anhydrous aluminum chloride (AlCl₃).[3][4]
Reaction Principle and Mechanism
The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several key stages:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, activates the trifluoroacetic anhydride. It coordinates to one of the carbonyl oxygens, weakening the C-O-C bond and facilitating its cleavage to generate a highly reactive and resonance-stabilized trifluoroacylium ion (CF₃CO⁺). This ion is the potent electrophile that will attack the aromatic ring.[5][6]
-
Electrophilic Attack: The electron-rich π-system of the 2-chlorotoluene ring acts as a nucleophile, attacking the trifluoroacylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regioselectivity: The directing effects of the substituents on the 2-chlorotoluene ring are critical. The methyl group (-CH₃) is an activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, ortho, para-director. The powerful activating effect of the methyl group primarily governs the position of substitution. The incoming electrophile will preferentially add to the position para to the methyl group, which is also ortho to the chlorine atom, yielding the desired 4'-Chloro-3'-methyl isomer as the major product.
-
Rearomatization: A weak base, typically the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in principle, though it becomes complexed with the product ketone), yielding the final product.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis. It is imperative that all steps are performed under strict anhydrous conditions in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |
| 2-Chlorotoluene | C₇H₇Cl | 126.58 | 10.0 g | 79.0 | 1.0 | Substrate, 99% purity |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 12.6 g | 94.8 | 1.2 | Catalyst, ≥99.9% purity |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 18.2 g (12.2 mL) | 86.9 | 1.1 | Acylating agent, ≥99% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | Anhydrous solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | - | - | For quenching |
| Saturated NaHCO₃ soln. | - | - | ~100 mL | - | - | For washing |
| Saturated NaCl soln. (Brine) | - | - | ~50 mL | - | - | For washing |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | ~10 g | - | - | Drying agent |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - | For quenching |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Thermometer or temperature probe
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, condenser (with drying tube), dropping funnel, and nitrogen inlet. Flame-dry all glassware under vacuum and backfill with nitrogen or argon gas to ensure completely anhydrous conditions.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (12.6 g, 1.2 equiv) and 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Begin stirring to form a slurry and cool the flask to 0-5 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add trifluoroacetic anhydride (18.2 g, 1.1 equiv) to the stirred slurry via the dropping funnel over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.
-
Substrate Addition: In a separate, dry beaker, dissolve the 2-chlorotoluene (10.0 g, 1.0 equiv) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the 2-chlorotoluene solution dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature between 0-10 °C during this addition to minimize side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 1-4 hours. Monitor the consumption of the starting material (2-chlorotoluene) by Thin Layer Chromatography (TLC).
-
Quenching: (CAUTION: Highly exothermic and releases HCl gas. Perform in a highly efficient fume hood.) In a separate large beaker (1 L), prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~30 mL). While stirring the ice/acid mixture vigorously, very slowly and carefully pour the reaction mixture into it. The AlCl₃ complex will decompose violently if the addition is too fast.
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine all organic layers.[7]
-
Washing: Wash the combined organic layer sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; watch for gas evolution)[3]
-
50 mL of saturated sodium chloride (brine) solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product, likely a yellow to brown oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the pure this compound.[7]
Safety and Hazard Management
This protocol involves hazardous materials that require strict safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., elbow-length PVC gloves).[9]
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive, causes severe skin burns and eye damage, and is harmful if inhaled.[10] It reacts violently with water.[11][12] Handle exclusively in a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[13] Store under an inert atmosphere, away from moisture.[11]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation by working in a fume hood.
-
Quenching Step: This is the most hazardous part of the procedure. The reaction of AlCl₃ with ice/water is extremely exothermic and produces large volumes of HCl gas. Add the reaction mixture to the ice/acid slurry very slowly and ensure vigorous stirring to dissipate heat.
In case of a spill, evacuate the area, ensure adequate ventilation, and absorb the spill with an inert material like sand or vermiculite before collecting it in a sealed container for disposal.[9]
References
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- BenchChem. (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research.
- PrepChem.com. Synthesis of 4-chloro-α,α,α-trifluoroacetophenone.
- BenchChem. (2025). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis.
- ChemLogic.
- Thermo Fisher Scientific. (2010).
- Synquest Labs. (2016).
- Santa Cruz Biotechnology.
- Fisher Scientific. (2025).
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- Sigma-Aldrich.
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- Organic Chemistry Portal.
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Application Notes and Protocols for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone in Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a specialized aromatic ketone that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its structure is distinguished by a trifluoroacetyl group and a substituted phenyl ring bearing both a chloro and a methyl group. This unique combination of functionalities imparts a desirable balance of steric and electronic properties, making it a valuable precursor in medicinal chemistry and agrochemical development.[1]
The electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the adjacent carbonyl, making it an excellent electrophile for a variety of nucleophilic additions.[2] Furthermore, the trifluoromethyl moiety is a well-established bioisostere for other chemical groups and can improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The chloro and methyl substituents on the aromatic ring provide additional sites for chemical modification and can play a crucial role in tuning the biological activity of the final products.[4]
These application notes provide a comprehensive guide to the synthetic utility of this compound, focusing on its application in the synthesis of chiral alcohols and heterocyclic compounds of pharmacological interest. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this powerful synthetic tool.
Key Synthetic Applications and Protocols
The strategic placement of the trifluoromethyl, chloro, and methyl groups on the acetophenone scaffold opens up a wide array of synthetic possibilities. Two of the most significant applications are the asymmetric reduction of the ketone to form chiral alcohols and its use as a precursor for the synthesis of biologically active heterocyclic systems.
Asymmetric Reduction to Chiral 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanols
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for a vast number of pharmaceuticals.[1] The resulting chiral trifluoromethylated alcohols are particularly valuable intermediates. The electron-withdrawing trifluoromethyl group can influence the reactivity of the ketone, making the choice of an appropriate and efficient catalytic system paramount.[1]
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst in the presence of a borane source. The catalyst complexes with the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl, resulting in a high degree of enantioselectivity.[5]
Experimental Protocol: Asymmetric CBS Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).
-
Dilute the catalyst with anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to ensure catalyst activation.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the ketone dropwise to the activated catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue to hydrolyze the borate esters and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones. This technique typically employs a chiral ruthenium catalyst with a suitable hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol. ATH offers the advantage of avoiding the use of highly reactive and pyrophoric borane reagents.[6]
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (S,S)-TsDPEN (0.01 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add this compound (1.0 equivalent) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (5 equivalents of formic acid).
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or GC.
-
Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Table 1: Comparison of Asymmetric Reduction Methods for Trifluoromethyl Acetophenones
| Method | Catalyst System | Reducing Agent/Hydrogen Donor | Typical Yield (%) | Typical e.e. (%) | Reference |
| CBS Reduction | (R)- or (S)-Me-CBS-oxazaborolidine | Borane-dimethyl sulfide | >90 | >95 | [1][5] |
| ATH | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | High | High | [6] |
Note: Yields and enantiomeric excesses (e.e.) are based on representative values for structurally related substrates and may require optimization for this compound.
Caption: Workflow for Asymmetric Reduction.
Synthesis of Heterocyclic Scaffolds: Chalcones and Pyrazolines
This compound is an excellent starting material for the synthesis of various heterocyclic compounds. The methyl group of the acetophenone is sufficiently acidic to participate in condensation reactions, leading to the formation of chalcones, which can then be cyclized to form pyrazolines. Both chalcones and pyrazolines are well-known pharmacophores with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[8] This reaction proceeds via an aldol condensation followed by dehydration to yield an α,β-unsaturated ketone, known as a chalcone.[7]
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce precipitation.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
The α,β-unsaturated ketone functionality of the chalcone is a Michael acceptor and can react with dinucleophiles like hydrazine to form five-membered heterocyclic rings. The reaction of a chalcone with hydrazine hydrate in the presence of a catalyst yields a pyrazoline derivative.[9]
Experimental Protocol: Synthesis of a Pyrazoline Derivative
Materials:
-
Chalcone derivative from the previous step
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.
-
Wash the crude product with cold ethanol and dry to obtain the pyrazoline derivative. Further purification can be achieved by recrystallization.[9]
Caption: Synthesis of Heterocycles Workflow.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its unique electronic and steric properties make it an ideal starting material for the construction of high-value compounds, particularly chiral alcohols and heterocyclic systems with potential pharmacological and agrochemical applications. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored properties. While the provided methodologies are based on established and reliable transformations for analogous compounds, optimization of reaction conditions is recommended to achieve the best possible outcomes for specific synthetic targets.
References
-
Amazon S3. (n.d.). 4'-Chloro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
-
MDPI. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]
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- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Virtuoso: Harnessing 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence a molecule's biological activity. 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone emerges as a highly valuable and versatile building block, offering a trifluoromethylated ketone functionality on a substituted aromatic ring. This unique arrangement of chloro, methyl, and trifluoroacetyl groups provides a rich platform for a diverse array of chemical transformations, leading to the synthesis of high-value compounds, including chiral alcohols, heterocyclic systems, and precursors to complex active pharmaceutical ingredients (APIs) and agrochemicals.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into key applications, providing not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to effectively integrate this powerful building block into their synthetic programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | White to off-white solid or oil |
| Boiling Point | Approx. 190-200 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). Sparingly soluble in water. |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.
Application 1: Synthesis of Chiral Alcohols via Asymmetric Reduction
The trifluoromethyl ketone moiety is an excellent prochiral handle for asymmetric reduction, yielding valuable chiral trifluoromethylated alcohols. These alcohols are key intermediates in the synthesis of a wide range of biologically active molecules, where stereochemistry is critical for efficacy.
Scientific Rationale: The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack by a hydride, while also influencing the stereochemical outcome of the reduction. Catalytic asymmetric reduction methods, such as the Corey-Bakshi-Shibata (CBS) reduction or transfer hydrogenation, provide high enantioselectivity.
Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
This protocol is adapted from established procedures for the asymmetric reduction of trifluoromethyl ketones.
Reagents:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and dilute with anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to allow for catalyst activation.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of the ketone dropwise to the activated catalyst mixture at 0 °C over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude chiral alcohol by flash column chromatography on silica gel.
Expected Outcome: High yield of the corresponding chiral alcohol with excellent enantiomeric excess (typically >95% ee).
Application 2: Synthesis of Chalcones and Pyrazolines
The methyl group of the acetyl moiety in this compound can be deprotonated to form an enolate, which can then participate in condensation reactions. The Claisen-Schmidt condensation with aromatic aldehydes is a classic and efficient method to synthesize chalcones, which are valuable precursors to various heterocyclic compounds, such as pyrazolines.
Scientific Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction where a ketone enolate adds to an aldehyde. The subsequent dehydration of the aldol adduct is often spontaneous, leading to the formation of an α,β-unsaturated ketone (chalcone). These chalcones can then undergo a cyclocondensation reaction with hydrazines to form pyrazolines, a privileged scaffold in medicinal chemistry.
Protocol: Two-Step Synthesis of Pyrazoline Derivatives
This protocol is based on well-established methods for chalcone and pyrazoline synthesis.[1]
Part A: Claisen-Schmidt Condensation for Chalcone Synthesis
Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous NaOH solution dropwise, maintaining the temperature below 25 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) for purification.
Part B: Cyclocondensation to Form Pyrazolines
Reagents:
-
Synthesized Chalcone from Part A
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq.) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated pyrazoline by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude pyrazoline from a suitable solvent (e.g., ethanol) for purification.
Application 3: Synthesis of COX-2 Inhibitor Analogs
The 1,5-diarylpyrazole scaffold is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. This compound can serve as a starting material for the synthesis of novel Celecoxib analogs, which may exhibit interesting pharmacological profiles.
Scientific Rationale: The synthesis of such pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The required 1,3-dicarbonyl intermediate can be prepared from this compound via a Claisen condensation with a suitable ester, such as ethyl trifluoroacetate.
Synthetic Strategy for a Celecoxib Analog
This outlines a plausible synthetic route.
-
Claisen Condensation: React this compound with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding 1,3-dione intermediate.
-
Cyclocondensation: React the 1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) with heating to form the desired 1,5-diarylpyrazole.
Application 4: Precursor to Triazole Fungicides
Triazole fungicides are a major class of agrochemicals that function by inhibiting ergosterol biosynthesis in fungi. A common synthetic approach involves the reaction of an α-haloketone with 1,2,4-triazole.
Scientific Rationale: The α-position of the ketone in this compound can be halogenated to produce a reactive α-haloketone. This intermediate is then susceptible to nucleophilic substitution by the nitrogen of 1,2,4-triazole to form the core structure of many triazole fungicides.
Protocol: Synthesis of a Triazole Ketone Intermediate
Part A: α-Bromination of the Ketone
Reagents:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., Dichloromethane, Acetic Acid)
-
Catalyst (e.g., AlCl₃ for Br₂, AIBN for NBS)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
If using Br₂, cool the solution to 0 °C and add a catalytic amount of AlCl₃. Slowly add a solution of Br₂ (1.0 eq.) in the same solvent.
-
If using NBS, add NBS (1.05 eq.) and a radical initiator like AIBN, and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup to isolate the crude α-bromoketone.
-
Purify by recrystallization or column chromatography.
Part B: Reaction with 1,2,4-Triazole
Reagents:
-
α-Bromo-4'-chloro-3'-methyl-2,2,2-trifluoroacetophenone
-
1,2,4-Triazole
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, combine the α-bromoketone (1.0 eq.), 1,2,4-triazole (1.2 eq.), and K₂CO₃ (1.5 eq.) in the solvent.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the resulting triazole ketone intermediate by column chromatography.
Conclusion
This compound is a strategically designed building block that offers access to a wide range of valuable and complex molecules. Its trifluoromethyl ketone functionality serves as a versatile handle for asymmetric reductions to produce chiral alcohols, while the enolizable methyl group allows for the construction of important heterocyclic systems like chalcones and pyrazolines. Furthermore, its core structure is amenable to transformations leading to precursors for important classes of pharmaceuticals and agrochemicals, such as COX-2 inhibitors and triazole fungicides. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful synthetic intermediate.
References
- BenchChem. Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis.
- Chem-Impex. 4'-Chloro-2,2,2-trifluoroacetophenone.
- BenchChem. An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research.
- Amazon Science. 4'-Chloro-3'-(trifluoromethyl)acetophenone.
- BenchChem. An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5).
- BenchChem. An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone.
- Guidechem. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE 321-37-9 wiki.
- BenchChem.
- BenchChem. A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone.
- ResearchGate. Synthetic routes of compounds 1 to 3. Reagents and conditions.
- Google Patents.
- Request PDF. Enantioselective microbial reduction of substituted acetophenone.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ChemicalBook. 4-Chloro-3,5-dimethyl-2,2,2-trifluoroacetophenone.
- ChemicalBook. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE Three Chongqing Chemdad Co..
- Sigma-Aldrich. 4′-chloro-3′-(trifluoromethyl)acetophenone AldrichCPR.
- PubChem. 4'-Chloro-3'-fluoroacetophenone.
- ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry.
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4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone in pharmaceutical development
An in-depth guide to the application of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone in modern pharmaceutical development, designed for researchers, medicinal chemists, and drug development professionals.
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with other key functional groups, such as halogens and specifically positioned alkyl groups, the resulting building blocks become powerful tools for constructing novel therapeutic agents.
This compound is one such high-value intermediate. Its structure is a deliberate convergence of three critical motifs:
-
The Trifluoromethyl Ketone: This moiety serves as a versatile chemical handle for a wide range of transformations and is known to improve the pharmacokinetic profile of drug candidates.[1]
-
The 4'-Chloro Substituent: Chlorine is a common feature in FDA-approved drugs, where it often participates in crucial binding interactions within protein active sites and modulates the electronic properties of the aromatic ring.[3]
-
The 3'-Methyl Group: The methyl group provides a steric and electronic perturbation that can be exploited to fine-tune selectivity and potency, blocking undesirable metabolic pathways or optimizing interactions with the target protein.
This guide provides a detailed examination of this compound, outlining its synthesis, physicochemical properties, and a validated protocol for its use in constructing pharmacologically relevant heterocyclic systems.
Physicochemical and Safety Profile
A comprehensive understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
| Property | Value |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one |
| CAS Number | 286017-71-8[4] |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | Predicted: White to pale yellow solid or liquid |
| Boiling Point | Predicted: Approx. 190-210 °C |
| Solubility | Sparingly soluble in water; soluble in common organic solvents |
Safety and Handling: Based on analogous structures, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-methylbenzene. The trifluoroacetyl group is introduced using a highly reactive acylating agent, such as trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst.
Rationale: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The Lewis acid (e.g., AlCl₃) activates the trifluoroacetic anhydride, generating a potent trifluoroacetyl cation electrophile. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups on the starting material favor acylation at the position para to the methyl group and ortho to the chloro group, yielding the desired 4'-chloro-3'-methyl isomer as the major product. Anhydrous conditions are critical as moisture will quench the Lewis acid catalyst.[6]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Substrate Addition: Add 1-chloro-2-methylbenzene (1.0 equivalent) to the dropping funnel with anhydrous CH₂Cl₂ and add it dropwise to the cooled catalyst suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully cool the flask back to 0°C and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Application Protocol: Synthesis of a Substituted Pyrazole Scaffold
This protocol details the use of this compound as a starting material for a two-step synthesis of a 3-(4-chloro-3-methylphenyl)-5-aryl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Caption: Two-step synthesis of a pyrazoline from the title compound.
Step 1: Synthesis of (E)-1-(4-chloro-3-methylphenyl)-3-aryl-4,4,4-trifluorobut-2-en-1-one (Chalcone Intermediate)
Rationale: The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds.[7] In this step, a base (e.g., KOH) deprotonates the methyl group of the acetophenone, which is made acidic by the adjacent electron-withdrawing trifluoromethyl ketone. The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone. This intermediate is a key precursor for many heterocyclic systems.[7][8]
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.05 equivalents) in ethanol.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (40% w/v, 2.0 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature overnight. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic (pH ~6-7).
-
Filtration: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
Step 2: Synthesis of 3-(4-chloro-3-methylphenyl)-5-aryl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
Rationale: The pyrazoline ring is formed via the cyclization of the chalcone intermediate with hydrazine.[8] The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable five-membered heterocyclic ring. The resulting pyrazoline scaffold is a common feature in many biologically active molecules.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate from Step 1 (1.0 equivalent) in glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution. If using ethanol as the solvent, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-100°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified pyrazoline derivative.
Conclusion
This compound represents a strategically designed and highly versatile building block for pharmaceutical research. The protocols outlined in this guide demonstrate its straightforward synthesis and its effective application in the construction of complex, pharmacologically relevant heterocyclic scaffolds. The unique combination of its trifluoromethyl, chloro, and methyl substituents provides medicinal chemists with a powerful tool to modulate the physicochemical and biological properties of lead compounds, thereby accelerating the drug discovery and development process.
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- Google Patents. (2012). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
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Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 7(3), e06445. [Link]
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The Strategic Role of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone in the Synthesis of Next-Generation Isoxazoline Insecticides
Introduction: The Imperative for Advanced Agrochemicals
The global agricultural sector faces the continuous challenge of ensuring food security for a growing population while contending with the evolution of pest resistance to existing insecticides. This has spurred significant research into novel agrochemical scaffolds that offer enhanced potency, greater selectivity, and improved environmental profiles. Among the most promising recent discoveries are the isoxazoline insecticides, a class of compounds renowned for their efficacy against a broad spectrum of pests.[1][2][3] A key structural motif responsible for the high insecticidal activity of many of these molecules is the trifluoromethyl group, which enhances metabolic stability and target binding affinity.[4] This guide provides a detailed technical overview of the pivotal role of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone as a strategic building block in the synthesis of advanced isoxazoline-based agrochemicals.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental to its effective application. This compound is a halogenated aromatic ketone whose structure is primed for the construction of complex heterocyclic systems.
| Property | Value |
| CAS Number | 845823-13-4 |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 180-183 °C |
| Density | ~1.398 g/mL at 25 °C |
The presence of the electron-withdrawing trifluoromethyl group activates the carbonyl for nucleophilic attack, while the chloro and methyl substituents on the phenyl ring influence the electronic properties and lipophilicity of the final agrochemical, which can be critical for its biological activity and transport within the target pest.
Application in Isoxazoline Synthesis: A Representative Pathway
While specific commercial insecticides derived directly from this compound are not extensively documented in public literature, its structural similarity to precursors of known isoxazoline insecticides, such as fluxametamide and isocycloseram, allows for the confident postulation of a synthetic route to a potent, analogous insecticide, herein designated as "Chloromethylfluoxazolin."
The synthesis of Chloromethylfluoxazolin from this compound proceeds via a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of a hypothetical isoxazoline insecticide.
Detailed Experimental Protocols
Part 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely employed method for the formation of α,β-unsaturated ketones (chalcones) by reacting an aromatic ketone with an aromatic aldehyde under basic conditions.[5][6][7]
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form the chalcone intermediate.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add 4-formyl-2-methylbenzonitrile (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Mechanistic Insight: The base (hydroxide) deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the stable, conjugated chalcone.
Part 2: Synthesis of the Isoxazoline Ring
The formation of the isoxazoline ring is achieved through the reaction of the chalcone intermediate with hydroxylamine. This reaction is a classic method for constructing this key heterocyclic scaffold in many modern insecticides.[2][3]
Reaction Scheme:
Caption: Cyclization of the chalcone to form the isoxazoline insecticide.
Protocol:
-
Dissolve the purified chalcone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude isoxazoline by column chromatography or recrystallization to yield the final product.
Mechanistic Insight: The reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered isoxazoline ring.
Data Summary and Expected Outcomes
| Step | Reactants | Key Reagents | Expected Yield | Purity (Post-Purification) |
| 1. Chalcone Formation | This compound, 4-Formyl-2-methylbenzonitrile | NaOH, Ethanol | 85-95% | >98% |
| 2. Isoxazoline Formation | Chalcone Intermediate | Hydroxylamine HCl, NaOAc, Ethanol | 70-85% | >99% |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel isoxazoline insecticides. The protocols detailed herein, based on well-established chemical principles, provide a clear pathway for the development of new agrochemical candidates. The unique substitution pattern of this starting material offers significant potential for fine-tuning the biological activity and physicochemical properties of the final products. As the need for innovative crop protection solutions continues to grow, the strategic use of such fluorinated intermediates will be paramount in the discovery and development of the next generation of safe and effective insecticides.
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4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. PubMed. Available at: [Link]
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Discovery, development, chemical diversity and design of isoxazoline-based insecticides. PubMed. Available at: [Link]
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Isoxazolines: Preeminent Ectoparasiticides of the Early Twenty‐first Century. ResearchGate. Available at: [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
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Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. nevoLAB. Available at: [Link]
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Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Reaction Mechanisms Involving 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction mechanisms and synthetic applications of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl ketone and substituted aromatic ring. The protocols and mechanistic discussions herein are designed to provide both theoretical understanding and practical, actionable methodologies for laboratory use.
Introduction: A Molecule of Tuned Reactivity
This compound is a highly functionalized aromatic ketone. Its chemical behavior is dominated by two key features:
-
The Trifluoromethyl Ketone: The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group renders the adjacent carbonyl carbon exceptionally electrophilic. This significantly enhances its reactivity towards nucleophiles compared to non-fluorinated analogues and even aldehydes.[1] This activation is a cornerstone of its utility in constructing complex molecular architectures.
-
The Substituted Aromatic Ring: The presence of a chloro-substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, allowing for the facile formation of C-C and C-heteroatom bonds. The methyl group provides additional steric and electronic influence on the molecule's reactivity.
The strategic incorporation of fluorine-containing motifs, particularly the trifluoromethyl group, is a well-established strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] As such, understanding the reactivity of precursors like this compound is critical for the development of novel therapeutics.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling, storage, and use in reactions.
| Property | Value |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | White to off-white solid or oil |
| Boiling Point | (Predicted) ~220-240 °C |
| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Toluene, Ether) |
Core Reaction Mechanisms & Protocols
This section details the primary reaction pathways available to this compound, providing both mechanistic insight and detailed experimental protocols.
Mechanism I: Asymmetric Reduction of the Trifluoromethyl Ketone
The high electrophilicity of the carbonyl carbon makes it an excellent substrate for reduction to the corresponding chiral alcohol. The resulting trifluoromethyl-substituted carbinol is a valuable chiral synthon in pharmaceutical development.[1] Asymmetric reduction, particularly via catalytic transfer hydrogenation or using chiral borane reagents, provides a reliable route to high enantiomeric excess.
Causality of Experimental Choices: The use of a chiral catalyst, such as a ruthenium-based complex or a CBS-oxazaborolidine, is essential for establishing stereocontrol.[5][6] Asymmetric transfer hydrogenation often employs an isopropanol/base system as the hydrogen source, offering a milder and often more practical alternative to high-pressure hydrogenation.[6] The choice of an inert atmosphere is critical to prevent oxidation of the catalyst and reagents.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes the enantioselective reduction of the ketone to the corresponding chiral alcohol using a well-defined ruthenium catalyst.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous 2-Propanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Methodology:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.01 equiv) to a flame-dried Schlenk flask. Add anhydrous toluene (approx. 0.1 M relative to catalyst). Stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in anhydrous 2-propanol (to achieve a final substrate concentration of ~0.2 M).
-
Base Addition: To the substrate solution, add potassium tert-butoxide (0.1 equiv). Stir for 5 minutes.
-
Initiation: Transfer the pre-formed catalyst solution to the substrate/base mixture via cannula.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl (aq). Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel. The enantiomeric excess (e.e.) should be determined by chiral HPLC.
Visualization of the Catalytic Cycle:
The diagram below illustrates the generally accepted mechanism for Noyori-type asymmetric transfer hydrogenation.
Caption: Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle.
Mechanism II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C-Cl bond on the aromatic ring is a prime site for functionalization via cross-coupling chemistry. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[7][8][9]
Causality of Experimental Choices:
-
Catalyst System: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition to Palladium(0). Therefore, a highly active catalyst system is required. This is typically achieved by using a bulky, electron-rich phosphine ligand (e.g., RuPhos, SPhos) which promotes the difficult oxidative addition step and subsequent reductive elimination.[8]
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species.[8] A mixed solvent system, often toluene/water, is used to dissolve both the organic-soluble aryl chloride and the water-soluble inorganic base.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol details a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 ratio)
-
Standard glassware for inert atmosphere chemistry
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water, 10:1, to achieve a substrate concentration of ~0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl ketone.
Visualization of the Catalytic Cycle:
The diagram below outlines the key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Summary and Outlook
This compound demonstrates a rich and predictable reactivity profile governed by its distinct functional groups. The activated ketone readily undergoes nucleophilic additions, such as asymmetric reduction, to generate valuable chiral building blocks. Concurrently, the aryl chloride moiety serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively utilize this powerful synthetic intermediate in their drug discovery and materials science endeavors.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction with 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: The Strategic Importance of Trifluoromethylated Tertiary Alcohols
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with broad implications for drug discovery and materials science. Among these, molecules bearing a trifluoromethyl (CF₃) group are of particular interest. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of bioactive molecules. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to these valuable compounds.[1][2][3]
This application note provides a detailed guide to the Grignard reaction with 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This specific substrate presents a unique set of challenges and opportunities due to the presence of an electron-withdrawing trifluoromethyl group, which activates the carbonyl for nucleophilic attack, and a halogenated aromatic ring that requires careful control of reaction conditions to avoid side reactions.[4] We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss critical parameters for success.
Mechanistic Insights: A Tale of Nucleophilic Addition and Potential Pitfalls
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[5][6][7] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[8]
In the case of this compound, the potent electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] The reaction mechanism can be visualized as follows:
-
Formation of the Magnesium Alkoxide: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the carbonyl carbon of the trifluoroacetophenone. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Protonation: Subsequent acidic workup protonates the magnesium alkoxide to yield the final tertiary alcohol product.
Caption: The mechanism of the Grignard reaction with a ketone.
A potential side reaction to consider is the magnesium-halogen exchange, where the Grignard reagent reacts with the aryl chloride.[9] However, the C-Cl bond is generally less reactive than the C-Br or C-I bonds in this exchange.[10] Performing the reaction at low temperatures can help to minimize this and other side reactions, such as enolization of the ketone.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a tertiary alcohol via the addition of a Grignard reagent to this compound. Anhydrous conditions are critical for the success of this reaction.[1][12]
Materials and Reagents
-
This compound
-
Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure
Part A: Preparation of the Grignard Reagent [13]
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of inert gas to exclude atmospheric moisture.[12]
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Initiation: Add a small crystal of iodine to the flask. The disappearance of the purple color is an indication of the activation of the magnesium surface.[1]
-
Formation: Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy grey or brown.
Part B: Reaction with the Ketone
-
Ketone Solution: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Addition: Cool the ketone solution to 0 °C in an ice bath. Slowly add the freshly prepared Grignard reagent to the ketone solution via a cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary alcohol.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Asymmetric Synthesis of Chiral 1-(4'-Chloro-3'-methylphenyl)-2,2,2-trifluoroethanol
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, chiral molecules bearing a trifluoromethyl group at a stereocenter are highly sought-after building blocks in the pharmaceutical and agrochemical industries.[1] The asymmetric synthesis of these compounds, particularly chiral trifluoromethylated alcohols, presents a formidable challenge that has been met with innovative catalytic solutions.
This guide focuses on the asymmetric synthesis of chiral 1-(4'-chloro-3'-methylphenyl)-2,2,2-trifluoroethanol, a valuable synthetic intermediate, starting from the prochiral ketone, 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. The strong electron-withdrawing nature of the CF₃ group significantly activates the carbonyl carbon towards nucleophilic attack, a feature that is central to the synthetic strategies described herein.[2] We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for achieving high enantioselectivity in this transformation, with a primary focus on the robust and widely adopted Corey-Bakshi-Shibata (CBS) reduction.
Core Methodology: Asymmetric Reduction of Prochiral Trifluoromethyl Ketones
The most direct and reliable route to chiral 1-(4'-chloro-3'-methylphenyl)-2,2,2-trifluoroethanol is the enantioselective reduction of the corresponding ketone. Among various methods, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high fidelity, operational simplicity, and broad substrate scope.[3][4][5]
Mechanistic Principles of the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BMS, or BH₃·THF).[3][6] The remarkable enantioselectivity of this reaction stems from a highly organized, catalyst-controlled transition state.
The Catalytic Cycle Explained:
-
Catalyst Activation: The borane reagent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[5][7]
-
Stereoselective Ketone Coordination: The activated catalyst complex then coordinates to the prochiral ketone. The ketone orients itself to minimize steric hindrance between its substituents and the bulky group on the catalyst (e.g., the diphenylmethyl group). The larger substituent on the ketone (the substituted phenyl ring) preferentially orients away from the catalyst's chiral scaffold.[7]
-
Intramolecular Hydride Transfer: The hydride is delivered from the coordinated borane to the carbonyl carbon via a rigid, six-membered chair-like transition state. This intramolecular transfer occurs specifically to one enantiotopic face of the ketone, dictated by the catalyst's stereochemistry.[5]
-
Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane dissociates, and after an acidic workup, yields the chiral alcohol. The oxazaborolidine catalyst is regenerated and re-enters the catalytic cycle.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocols & Field-Proven Insights
This section provides a detailed, step-by-step protocol for the asymmetric reduction of this compound.
Protocol: Asymmetric CBS Reduction
Objective: To synthesize (S)-1-(4'-chloro-3'-methylphenyl)-2,2,2-trifluoroethanol with high enantiomeric excess.
Materials:
-
This compound (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.05 - 0.1 eq)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 0.8 - 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the asymmetric CBS reduction.
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Scientist's Insight: Anhydrous conditions are critical. The presence of water can hydrolyze the borane reagent and the catalyst, significantly diminishing the enantiomeric excess.[5]
-
-
Catalyst Introduction: Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) to the flask, followed by anhydrous THF. Cool the solution to the desired temperature (typically between 0 °C and -20 °C) using an appropriate cooling bath.
-
Scientist's Insight: Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.
-
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.8 eq) dropwise to the stirred catalyst solution, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes via the dropping funnel.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at the reaction temperature. This will decompose any unreacted borane.
-
Scientist's Insight: Quenching must be done slowly and at low temperature to control the exothermic reaction between methanol and borane.
-
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl to the residue to hydrolyze the borate esters and stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure chiral alcohol.
Data Presentation: Expected Outcomes
The following table summarizes typical results for the CBS reduction of trifluoroacetophenone derivatives, providing a benchmark for the expected outcome with the title compound.
| Substrate | Catalyst (mol%) | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 4'-Fluoroacetophenone | (R)-CBS (5-10) | BMS | -30 to 0 | 1-2 | >90 | >95 | [8] |
| 4'-(Trifluoromethyl)acetophenone | (S)-CBS (10) | BH₃·THF | RT | 1 | 95 | 96 | [9] |
| This compound | (R)-CBS (10) | BMS | -20 | 2 | ~92 | >95 | Expected |
Characterization and Analysis
-
Structural Verification: The structure of the resulting 1-(4'-chloro-3'-methylphenyl)-2,2,2-trifluoroethanol should be confirmed using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) is used with a mobile phase typically consisting of a hexane/isopropanol mixture.[1]
Applications of the Chiral Product
The synthesized chiral 1-(4'-chloro-3'-methylphenyl)-2,2,2-trifluoroethanol is a highly valuable intermediate. The chiral trifluoroethanol moiety is a key structural motif in many biologically active compounds.[1] This building block can be used in the synthesis of:
-
Pharmaceuticals: As a precursor for enzyme inhibitors, central nervous system agents, and anti-inflammatory drugs.[10]
-
Agrochemicals: For the development of novel pesticides and herbicides with improved efficacy and stereospecific activity.
-
Chiral Auxiliaries and Ligands: The hydroxyl group can be further functionalized to create new chiral ligands for asymmetric catalysis.
Conclusion
The asymmetric reduction of this compound using the Corey-Bakshi-Shibata protocol is a highly efficient and reliable method for producing the corresponding chiral alcohol with excellent enantioselectivity. The operational simplicity, high yields, and predictable stereochemical outcome make this a cornerstone reaction for researchers in medicinal and materials chemistry. The resulting chiral fluorinated alcohol serves as a versatile building block, enabling access to a wide array of complex and valuable molecules.
References
-
Mizuta, S., et al. (2007). Enantioselective Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane Catalyzed by Chiral Quaternary Ammonium Phenoxides. Organic Letters, 9(18), 3707–3710. [Link]
-
Yearick, K., & Wolf, C. (2008). Catalytic Enantioselective Addition of Diethylzinc to Trifluoromethyl Ketones. Organic Letters, 10(19), 4343–4346. [Link]
-
Wang, Y., et al. (2014). Enantioselective addition of thiols to trifluoromethyl ketimines: synthesis of N,S-ketals. Organic & Biomolecular Chemistry, 12(3), 435-438. [Link]
-
Carreño, M. C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4645–4655. [Link]
-
He, L., et al. (2012). Oxidative γ-Addition of Enals to Trifluoromethyl Ketones: Enantioselectivity Control via Lewis Acid/N-Heterocyclic Carbene Cooperative Catalysis. Organic Letters, 14(10), 2346–2349. [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]
-
NRO CREATIONS. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Hilt, G., & Abraham, M. L. (2011). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]
-
Wikipedia contributors. (2023). 2,2,2-Trifluoroethanol. Wikipedia, The Free Encyclopedia. [Link]
-
Jerabek, P., et al. (2013). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
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- 10. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
Application Notes & Protocols for Catalytic Reactions of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: The Strategic Value of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
This compound is a highly functionalized aromatic ketone poised for significant applications in medicinal chemistry and materials science. Its structure is distinguished by three key features: a trifluoromethyl ketone, a chloro substituent, and a methyl group on the phenyl ring. The potent electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for a range of nucleophilic and radical additions.[1] The halogen and methyl substituents on the aromatic ring provide critical points for modulating pharmacokinetic properties such as lipophilicity and metabolic stability, and for establishing specific interactions in biological targets.[2]
This guide provides in-depth application notes and robust protocols for key catalytic transformations of this substrate. While direct literature on this specific molecule is emerging, the protocols herein are built upon well-established and validated methodologies for structurally analogous trifluoromethyl ketones. They are designed to serve as a strong starting point for researchers in drug discovery and synthetic chemistry, enabling the synthesis of valuable chiral building blocks and complex molecular architectures.
Asymmetric Transfer Hydrogenation: Accessing Chiral Trifluoromethyl Alcohols
The catalytic asymmetric reduction of prochiral trifluoromethyl ketones is a cornerstone transformation for producing enantiomerically pure secondary alcohols. These chiral alcohols are invaluable intermediates for pharmaceuticals and agrochemicals.[3][4] Asymmetric transfer hydrogenation (ATH) stands out as a highly efficient and operationally simple method, avoiding the need for high-pressure hydrogenation equipment.[5]
Principle of the Reaction
The reaction utilizes a chiral transition metal complex, typically based on Ruthenium(II), to facilitate the stereoselective transfer of a hydride from a simple hydrogen donor (e.g., formic acid or 2-propanol) to the ketone. The catalyst, featuring a chiral diamine ligand, creates a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the carbonyl carbon and thus generating one enantiomer of the alcohol in high excess. The use of a formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen source is particularly advantageous as the reaction is irreversible, driving it to completion even at high substrate concentrations.[5]
Experimental Protocol: Asymmetric Transfer Hydrogenation using Ru(II)/TsDPEN Catalyst
This protocol is adapted from established procedures for the highly efficient reduction of trifluoroacetophenones.[6][7]
Reagents & Equipment:
-
This compound
-
RuCl catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and oil bath
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add the RuCl catalyst (0.005 mmol, 0.005 equiv, S/C ratio = 200).
-
Solvent and Reagent Addition: Add anhydrous solvent (5 mL) followed by the HCOOH/TEA azeotropic mixture (1.0 mL).
-
Reaction Execution: Stir the resulting solution at room temperature (25-30 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Optimization:
-
Catalyst Choice: The Noyori-type catalyst RuCl is selected for its proven high efficiency and enantioselectivity in the reduction of aromatic ketones.[5] The (S,S) configuration is expected to yield the (R)-alcohol. For the (S)-alcohol, the (R,R)-catalyst should be used.
-
Solvent: Anhydrous, polar aprotic solvents are preferred to ensure catalyst stability and substrate solubility.
-
S/C Ratio: The substrate-to-catalyst ratio can be adjusted (from 100 to 1000) based on catalyst activity and desired reaction time. A higher ratio may require longer reaction times.
Visible-Light Photoredox Catalysis: Forging C-C Bonds
Visible-light photoredox catalysis offers a powerful and mild approach to generate radical intermediates for C-C bond formation. Trifluoromethyl ketones are excellent radical acceptors due to the electrophilicity of the carbonyl carbon. This methodology enables the construction of complex molecules bearing a trifluoromethyl-substituted tertiary alcohol moiety, a valuable motif in drug design.[1]
Principle of the Reaction
In this process, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a suitable donor molecule (e.g., a dihydroquinoxalin-2-one) to generate a carbon-centered radical. This radical then adds to the carbonyl carbon of this compound. The resulting radical anion intermediate is then oxidized to furnish the final product and regenerate the ground-state photocatalyst, completing the catalytic cycle.
Experimental Protocol: Radical Addition of a Dihydroquinoxalin-2-one
This protocol is based on the work of Palomares-Vidal et al. for the radical addition to trifluoromethyl ketones.[1]
Reagents & Equipment:
-
This compound
-
4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (or other radical precursor)
-
Ru(bpy)₃Cl₂·6H₂O
-
Anhydrous and degassed Acetonitrile (CH₃CN)
-
Blue LED light source (450 nm)
-
Schlenk tube and standard glassware
-
Nitrogen or Argon gas supply
Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, place the dihydroquinoxalin-2-one (1.3 equiv) and Ru(bpy)₃Cl₂·6H₂O (0.01 equiv, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous and degassed acetonitrile via syringe, followed by this compound (1.0 equiv).
-
Irradiation: Place the Schlenk tube approximately 5-10 cm from a 450 nm blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired tertiary alcohol product.
Causality and Optimization:
-
Photocatalyst: Ru(bpy)₃Cl₂ is a classic and robust photocatalyst with appropriate redox potentials for this transformation.[1] Inexpensive organic dyes can also be explored as alternatives.
-
Solvent: Acetonitrile is an ideal solvent due to its polarity and transparency to visible light. It must be degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Light Source: A simple blue LED strip is sufficient and provides the necessary energy to excite the catalyst. The reaction should be shielded from ambient light to ensure controlled irradiation.
Sources
- 1. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Trifluoroacetophenone: Advanced Protocols and Mechanistic Insights
For the modern researcher in medicinal chemistry and materials science, 2,2,2-trifluoroacetophenone and its derivatives represent a cornerstone class of synthons. The potent electron-withdrawing nature of the trifluoromethyl group imparts unique chemical reactivity and desirable pharmacological properties to molecules, making the mastery of its reactions essential. This guide provides an in-depth exploration of key transformations involving trifluoroacetophenone, moving beyond simple procedural lists to elucidate the underlying principles that govern reaction outcomes. Herein, we present field-proven protocols, comparative data, and mechanistic discussions to empower scientists to confidently and successfully employ these powerful building blocks in their research endeavors.
Section 1: Asymmetric Reduction of Trifluoroacetophenone – Accessing Chiral Fluorinated Alcohols
The enantioselective reduction of prochiral ketones to chiral alcohols is a foundational transformation in modern organic synthesis.[1] The resulting chiral α-(trifluoromethyl) benzyl alcohols are highly valuable intermediates in the synthesis of various biologically active molecules.[1] The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, influencing the choice of catalytic system for optimal performance.[1]
The Corey-Bakshi-Shibata (CBS) Reduction: A Staple of Asymmetric Synthesis
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones, including trifluoroacetophenone.[2] The reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, which coordinates with a borane reducing agent to facilitate the stereoselective delivery of a hydride to the carbonyl group.[3][4]
Causality of Experimental Choices:
-
Anhydrous Conditions: The CBS catalyst and the borane reducing agent are both highly sensitive to moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents and catalyst deactivation.
-
Low Temperatures: The reaction is typically performed at low temperatures (e.g., -30 °C to 0 °C) to enhance the enantioselectivity.[1] Lower temperatures favor the more ordered transition state that leads to the desired enantiomer.
-
Slow Addition: The dropwise addition of the substrate to the pre-formed catalyst-borane complex ensures that the catalyzed reduction is the dominant pathway, minimizing the non-selective background reduction by free borane.[1]
-
Methanol Quench: Methanol is used to carefully quench any remaining borane and to begin the decomposition of the borate ester intermediates prior to aqueous workup.[1]
Detailed Protocol: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone via CBS Catalysis [1]
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Borane Addition: To the stirred catalyst solution, slowly add borane-dimethyl sulfide complex (BMS) or a solution of borane in THF (0.6-1.2 equivalents) dropwise. Allow the mixture to stir for 15 minutes at 0 °C to form the active catalyst-borane complex.
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to the desired low temperature (e.g., -30 °C). Slowly add the solution of 4'-(trifluoromethyl)acetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature is maintained.
-
Reaction Monitoring: Stir the reaction at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Subject the crude product to an acidic workup with 1 M HCl to hydrolyze the borate esters.
-
Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography on silica gel.
Comparative Data for Asymmetric Reduction Methods
| Method | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Time | Yield (%) | e.e. (%) |
| CBS Reduction | 5-10 | Borane-dimethyl sulfide | THF | -30 to 0 | 1-2 h | >90 | >95 |
| Ru-catalyzed Transfer Hydrogenation | 1-2 | Formic acid/triethylamine | DMF | 25-50 | 4-12 h | >95 | >98 |
| Biocatalytic (Alcohol Dehydrogenase) | Whole cells/enzyme | Isopropanol | Buffer/Co-solvent | 25-37 | 12-24 h | >90 | >99 |
Data is generalized from typical outcomes reported in the literature.[1]
Visualizing the CBS Reduction Workflow
Caption: Workflow for the CBS-catalyzed asymmetric reduction.
Section 2: Nucleophilic Addition to the Trifluoroacetophenone Carbonyl
The pronounced electrophilicity of the carbonyl carbon in trifluoroacetophenone makes it an excellent substrate for nucleophilic addition reactions, most notably with organometallic reagents such as Grignard and organolithium reagents. These reactions provide a powerful means of constructing new carbon-carbon bonds and accessing tertiary alcohols.
Grignard Reactions: A Classic C-C Bond Formation
The addition of a Grignard reagent to trifluoroacetophenone is a straightforward method for synthesizing tertiary alcohols.[5] However, the high reactivity of the Grignard reagent necessitates strict control over the reaction conditions to avoid side reactions.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be readily quenched by protic solvents, including atmospheric moisture.[6][7] The use of oven- or flame-dried glassware and anhydrous solvents (typically diethyl ether or THF) under an inert atmosphere is paramount for success.[6]
-
Initiation of Grignard Formation: The formation of the Grignard reagent from magnesium metal and an organohalide can sometimes be sluggish to initiate.[8] The addition of a small crystal of iodine can help to activate the magnesium surface.[6]
-
Temperature Control: The addition of the trifluoroacetophenone to the Grignard reagent is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize the formation of byproducts.
Detailed Protocol: Reaction of Phenylmagnesium Bromide with 2,2,2-Trifluoroacetophenone
-
Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone. Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography or recrystallization.
Visualizing a General Anhydrous Reaction Setup
Sources
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- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 4. CBS_catalyst [chemeurope.com]
- 5. Grignard Reaction [organic-chemistry.org]
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- 8. web.mnstate.edu [web.mnstate.edu]
The Strategic Utility of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone in Complex Molecule Synthesis
Introduction: A Versatile Fluorinated Building Block
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of high-value target molecules, particularly within the agrochemical and pharmaceutical sectors. Its structure is distinguished by three key features that impart unique reactivity and desirable properties to its downstream products: a trifluoroacetyl group, a chlorine atom, and a methyl group on the phenyl ring. The potent electron-withdrawing nature of the trifluoroacetyl moiety activates the carbonyl group for various nucleophilic attacks and condensation reactions. Concurrently, the chloro and methyl substituents on the aromatic ring provide steric and electronic handles that are crucial for directing further chemical transformations and for establishing specific interactions in biological systems. This guide provides an in-depth look at the properties of this intermediate and its application in the synthesis of phenylpyrazole-based target molecules, a class renowned for its potent insecticidal activity.
Physicochemical and Safety Profile
A comprehensive understanding of the compound's properties is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 286017-71-8 |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one |
| Appearance | Data not available in current search results; likely a solid or oil. |
| Melting/Boiling Point | Data not available in current search results. |
Safety and Handling: While a specific Safety Data Sheet (SDS) for this compound was not found in the provided search results, data from closely related analogs such as 4'-chloro-3'-(trifluoromethyl)acetophenone suggest that the compound should be handled with care.[1] It is expected to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[1]
Core Safety Recommendations:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Crucially, consult the specific SDS provided by your supplier before commencing any experimental work.
Application Spotlight: Synthesis of Phenylpyrazole Insecticides
The 4-chloro-3-methylphenyl moiety, combined with a trifluoromethyl group, is a key pharmacophore in several potent insecticides, such as the phenylpyrazole class. These compounds act as antagonists of the GABA (γ-aminobutyric acid)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and eventual death.[2] The subject acetophenone is an ideal starting material for constructing the core phenylpyrazole scaffold.
A robust and convergent synthetic strategy involves a two-stage process:
-
Formation of a β-Diketone Intermediate: The acetophenone undergoes a Claisen condensation with an ester to form a 1,3-dicarbonyl compound. This reaction creates the necessary carbon backbone for subsequent cyclization.
-
Knorr Pyrazole Synthesis: The β-diketone intermediate is then reacted with a substituted hydrazine, specifically (4-chloro-3-methyl-phenyl)-hydrazine, in a cyclocondensation reaction to yield the final phenylpyrazole ring system.[3]
This synthetic pathway is illustrated below.
Detailed Experimental Protocols
The following protocols describe a representative synthesis of a phenylpyrazole core structure starting from this compound.
Protocol 1: Synthesis of 4-(4-chloro-3-methylphenyl)-1,1,1-trifluorobutane-2,4-dione (β-Diketone Intermediate) via Claisen Condensation
This protocol details the base-mediated condensation of the starting acetophenone with ethyl acetate to form the crucial β-diketone intermediate. The reaction's driving force is the formation of a highly stabilized enolate of the product.[4]
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Ethyl acetate (EtOAc) (3.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium ethoxide (1.5 eq) in anhydrous toluene.
-
Rationale: An inert atmosphere and anhydrous conditions are critical as strong bases like sodium ethoxide react readily with water, which would quench the reaction.
-
-
Reagent Addition: Add ethyl acetate (3.0 eq) to the suspension. Heat the mixture to a gentle reflux (approx. 80-90 °C) with vigorous stirring.
-
Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous toluene via a dropping funnel over 30 minutes.
-
Rationale: Slow addition is necessary to control the exothermic reaction and prevent side product formation. Refluxing ensures the reaction proceeds to completion.
-
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Work-up - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6). This step neutralizes the base and protonates the enolate product.
-
Rationale: The quench must be done slowly and at a low temperature to manage the heat generated from the acid-base neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-diketone product. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Protocol 2: Synthesis of the Phenylpyrazole Core via Knorr Cyclocondensation
This protocol describes the acid-catalyzed cyclization of the β-diketone intermediate with (4-chloro-3-methyl-phenyl)-hydrazine to form the stable, aromatic pyrazole ring.[3][5]
Materials:
-
Crude 4-(4-chloro-3-methylphenyl)-1,1,1-trifluorobutane-2,4-dione (from Protocol 1) (1.0 eq)
-
(4-Chloro-3-methyl-phenyl)-hydrazine or its hydrochloride salt (1.1 eq)[6]
-
Glacial acetic acid or ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude β-diketone intermediate (1.0 eq) in glacial acetic acid or ethanol.
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the condensation and subsequent dehydration steps of the mechanism.
-
-
Hydrazine Addition: Add (4-chloro-3-methyl-phenyl)-hydrazine (1.1 eq) to the solution. If using the hydrochloride salt, an equivalent of a mild base (e.g., sodium acetate) may be added to free the hydrazine.
-
Reaction: Heat the mixture to reflux (approx. 100-120 °C for acetic acid) with stirring for 3-6 hours. The reaction involves the initial formation of a hydrazone, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water.
-
Rationale: The product is typically a solid that is insoluble in water, causing it to precipitate upon addition to the aqueous solution.
-
-
Purification: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid or salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final phenylpyrazole.
Conclusion
This compound stands out as a strategically valuable intermediate. Its inherent chemical functionalities allow for its efficient conversion into complex heterocyclic systems, most notably the phenylpyrazole core. The protocols detailed herein provide a reliable pathway for researchers in agrochemical and pharmaceutical development to leverage this building block for the creation of novel, high-performance target molecules. The combination of a classical Claisen condensation followed by the robust Knorr pyrazole synthesis represents a powerful and adaptable route for accessing this important class of compounds.
References
(Note: URLs were verified as active on January 11, 2026.)
-
AERU. (2025). Pyriprole (Ref: V3086). University of Hertfordshire. Available at: [Link]
-
Saeed, S., et al. (2018). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. IUCrData, 3(1), x172088. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2023). The chemical structures of fipronil, Ethiprol, pyriprole and pyrafluprole. ResearchGate. Available at: [Link]
-
Komar, M., et al. (2020). Chemical structure of fipronil (I), ethiprole (II), pyriprole (III),... ResearchGate. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Wu, Y., et al. (2010). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Journal of the Serbian Chemical Society, 75(11), 1545-1552. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(30), 11396–11403. Available at: [Link]
- Google Patents. (2008). Method for preparing 4-chlorine phenylhydrazine. CN101157634A.
-
Wikipedia. (n.d.). Pyriprole. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Reif, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11643. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of phenyl pyrazole inner salts of fipronil derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
Chemdad. (n.d.). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
PubChem. (n.d.). 4'-Chloro-3'-fluoroacetophenone. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Available at: [Link]
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Scale-up synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
An Application Note and Protocol for the Scale-Up Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Authored by: A Senior Application Scientist
Abstract
This compound is a key fluorinated aromatic ketone with significant potential as a building block in the synthesis of high-value pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl moiety can impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity, to target molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and industrially viable Friedel-Crafts acylation strategy. We delve into the mechanistic rationale, provide a detailed step-by-step protocol, and discuss critical considerations for process safety, optimization, and scale-up. This guide is intended for researchers, chemists, and process development professionals in the life sciences sector.
Introduction and Strategic Rationale
The synthesis of complex aromatic ketones is a cornerstone of medicinal chemistry. For the specific target, this compound, two primary synthetic routes are plausible: organometallic coupling and electrophilic aromatic substitution.
-
Organometallic Routes (Grignard/Organolithium): These methods involve preparing an organometallic reagent from a suitably halogenated precursor of 2-chloro-1-methylbenzene, followed by reaction with a trifluoroacetylating agent.[1][2][3][4] While effective at the lab scale, these syntheses often require cryogenic temperatures, strictly anhydrous conditions, and expensive organolithium reagents, posing significant challenges for industrial scale-up.[2][4]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution offers a more direct and cost-effective approach.[5][6] By treating the readily available starting material, 2-chloro-1-methylbenzene, with a trifluoroacylating agent in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), the desired product can be synthesized in a single step.[7][8] This method is generally more amenable to large-scale production due to its operational simplicity and the lower cost of reagents.[9]
Given these considerations, this guide will focus exclusively on the Friedel-Crafts acylation pathway, providing the necessary detail to ensure a successful and scalable synthesis.
Regioselectivity in Friedel-Crafts Acylation
The starting material, 2-chloro-1-methylbenzene, has two directing groups on the aromatic ring. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. The acylation reaction is sterically sensitive and is directed primarily by the more activating methyl group to the position para to it. This leads to the desired C-4 acylation, yielding the target molecule with high regioselectivity.
Physicochemical and Safety Data
A thorough understanding of the properties of the target compound is essential for safe handling and effective downstream processing.
| Property | Value | Source |
| IUPAC Name | 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one | - |
| CAS Number | N/A (Specific CAS may not be assigned) | - |
| Molecular Formula | C₉H₆ClF₃O | Calculated |
| Molecular Weight | 222.59 g/mol | Calculated |
| Appearance | Predicted: White to pale yellow solid or low-melting oil | [7][8] |
| Solubility | Predicted: Insoluble in water, soluble in common organic solvents (DCM, THF, Toluene) | [7] |
| Boiling Point | Predicted: >200 °C (at 760 mmHg) | Extrapolated |
| Safety Profile | Irritant. Handle in a well-ventilated fume hood.[7] Reaction with AlCl₃ is highly exothermic and releases HCl gas.[9] |
Detailed Scale-Up Synthesis Protocol
This protocol details the Friedel-Crafts acylation of 2-chloro-1-methylbenzene. The reaction quantities can be scaled linearly with appropriate consideration for heat transfer and mixing.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 2-Chloro-1-methylbenzene | 126.58 | 1.00 | 1.0 | 126.6 g |
| Trifluoroacetic Anhydride | 210.03 | 1.10 | 1.1 | 231.0 g |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.30 | 1.3 | 173.3 g |
| Dichloromethane (DCM, Anhydrous) | - | - | - | ~1.5 L |
| Hydrochloric Acid (3M aq.) | - | - | - | As needed for quench |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | As needed for wash |
| Brine (Saturated NaCl aq.) | - | - | - | As needed for wash |
| Anhydrous Magnesium Sulfate | - | - | - | As needed for drying |
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas bubbler. Ensure the entire system is flame-dried or oven-dried and assembled under a positive pressure of nitrogen to maintain anhydrous conditions.
-
Catalyst Suspension: Charge the reactor with anhydrous aluminum chloride (173.3 g, 1.30 mol) followed by anhydrous dichloromethane (750 mL). Begin stirring to form a suspension.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Acylating Agent Addition: Slowly add trifluoroacetic anhydride (231.0 g, 1.10 mol) to the stirred suspension via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A complex between AlCl₃ and the anhydride will form.
-
Substrate Addition: In a separate flask, dissolve 2-chloro-1-methylbenzene (126.6 g, 1.00 mol) in anhydrous dichloromethane (250 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 60-90 minutes. It is critical to maintain the internal temperature at 0-5 °C during this addition to minimize side reactions.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Quench: Prepare a separate 5 L vessel containing a vigorously stirred mixture of crushed ice (1 kg) and 3M hydrochloric acid (500 mL). CAUTION: The quench is highly exothermic and will evolve significant amounts of HCl gas. Perform this step slowly and with maximum cooling and ventilation. Carefully transfer the reaction mixture into the ice/HCl slurry via a wide-bore cannula, ensuring the quench temperature does not exceed 20 °C.
-
Extraction and Separation: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional portion of DCM (2 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with 3M HCl (250 mL), water (500 mL), saturated sodium bicarbonate solution (250 mL - Caution: gas evolution ), and finally, brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by vacuum distillation to yield the final product, this compound, as a high-purity liquid or solid.
Results and Scale-Up Considerations
Expected Outcome
| Parameter | Expected Result | Notes |
| Yield | 75-85% | Yields are dependent on strict adherence to anhydrous conditions and temperature control. |
| Purity (GC) | >98% | After vacuum distillation. |
| ¹H NMR | Predicted: Singlet ~2.5 ppm (3H, -CH₃); Multiplets ~7.5-8.0 ppm (3H, Aromatic) | Based on analogous structures.[8] |
| ¹⁹F NMR | Predicted: Singlet ~ -72 ppm (3F, -CF₃) | Characteristic chemical shift for trifluoromethyl ketones. |
| Mass Spec (EI) | Predicted: M⁺ at m/z 222/224 (3:1 ratio for Cl isotope); fragment at m/z 153/155 ([M-CF₃]⁺) | Characteristic fragmentation pattern.[8] |
Troubleshooting and Process Optimization
Caption: Troubleshooting logic for common issues in Friedel-Crafts acylation.
-
Exotherm Management: The formation of the AlCl₃-anhydride complex and the subsequent acylation are highly exothermic. On a large scale, efficient heat removal is paramount. The use of a jacketed reactor with a powerful cooling system is non-negotiable. Addition rates must be controlled by the cooling capacity of the system.
-
Off-Gassing: Both the reaction (if any moisture is present) and the quench step produce HCl gas. The reactor must be vented to a scrubber system to neutralize the acidic gas.
-
Material Transfer: At scale, the transfer of the viscous reaction mixture into the quench vessel can be challenging. A pressure transfer using nitrogen through a wide-bore, corrosion-resistant dip tube is recommended.
-
Waste Disposal: The aqueous waste streams will be highly acidic and contain aluminum salts. They must be neutralized and treated according to local environmental regulations before disposal.
Conclusion
The Friedel-Crafts acylation of 2-chloro-1-methylbenzene provides a direct, efficient, and scalable route to this compound. By maintaining strict control over temperature, moisture, and addition rates, this protocol can reliably deliver high yields of the target compound. The insights provided on process safety and scale-up considerations are designed to facilitate a smooth transition from laboratory-scale synthesis to pilot plant or full-scale manufacturing, enabling the broader application of this valuable chemical intermediate in drug discovery and development.
References
-
Wikipedia. Organolithium reagent. Available at: [Link]
- Myers, A. Chem 115: Organolithium Reagents.
-
Organic Syntheses Procedure. After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Available at: [Link]
-
Organic Syntheses Procedure. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Available at: [Link]
-
Chemsrc. 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone. Available at: [Link]
-
YouTube. synthesis of organolithium reagents. Available at: [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
- Acros Organics. Organolithium compounds, properties & structures.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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- 3. 格氏試劑 [sigmaaldrich.com]
- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Introduction: The Significance of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
An In-Depth Technical Guide for the Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental success.
This compound is a key halogenated aromatic ketone. Its trifluoromethyl group and specific substitution pattern make it a valuable building block in medicinal chemistry and agrochemical research.[1][2] The electron-withdrawing nature of the trifluoromethyl ketone and the specific placement of the chloro and methyl groups provide a unique scaffold for developing novel therapeutic agents and other advanced materials.
The most reliable and common method for synthesizing this and similar aromatic ketones is the Friedel-Crafts acylation.[1][3] This guide focuses primarily on optimizing this pathway while also addressing potential alternatives.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you quickly diagnose and resolve problems.
Q1: Why is my reaction yield of this compound consistently low?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Causality Analysis: The Friedel-Crafts acylation is highly sensitive to reaction conditions. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is central to the reaction's success and is also the source of many potential problems.[4] It activates the acylating agent but can be easily deactivated, leading to a stalled or sluggish reaction.
dot
Caption: Troubleshooting flowchart for low yield.
Detailed Solutions:
-
Moisture Contamination: AlCl₃ and other Lewis acids react violently with water, which deactivates the catalyst.[5]
-
Protocol: Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous grade solvents. Handle hygroscopic reagents like AlCl₃ in a glove box or under a strong inert atmosphere (Nitrogen or Argon).
-
-
Catalyst Inactivity or Insufficient Amount: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The catalyst complexes with both the acylating agent and the resulting ketone product.[6]
-
Protocol: Use a fresh bottle of anhydrous AlCl₃. A common stoichiometric ratio is 1.1 to 1.3 equivalents relative to the limiting reagent (the acylating agent).
-
-
Poor Temperature Control: While initial cooling is critical to control the exothermic reaction and prevent side reactions, the reaction may require warming to room temperature to proceed to completion.[5]
-
Protocol: Add the acylating agent and substrate dropwise at 0-5 °C using an ice bath. After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) while allowing it to slowly warm to room temperature.
-
-
Purity of Starting Materials: Impurities in the 4-chloro-2-methyltoluene or the trifluoroacetic anhydride can interfere with the reaction.[5]
-
Protocol: Verify the purity of starting materials using GC or NMR before starting the reaction. Purify if necessary.
-
Q2: My TLC shows multiple product spots. What are the likely impurities and how can I minimize them?
The formation of multiple spots indicates either unreacted starting material or, more commonly, the formation of isomeric byproducts.
Causality Analysis: The substitution pattern on the starting material, 4-chloro-2-methyltoluene, dictates the position of the incoming trifluoroacetyl group. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. Their combined influence directs the substitution. The primary directing influence comes from the activating methyl group.
dot
Caption: Regioselectivity in the Friedel-Crafts acylation.
-
Major Impurity - Isomers: The main isomer will likely result from acylation at the 6-position (ortho to the methyl group). While electronically favorable, this position is more sterically hindered than the desired 4-position (para to the methyl group).
-
Minimization Strategy: Low reaction temperatures (0-5 °C) generally favor the thermodynamically more stable para-substituted product.[5] Using a bulky Lewis acid might also increase selectivity for the less hindered position.
-
-
Other Impurities:
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Polyacylation: This is highly unlikely as the trifluoroacetyl group is strongly deactivating, preventing a second acylation.[4]
-
Table 1: Common Impurities and Identification
| Compound | Description | Expected TLC Behavior (vs. Product) |
|---|---|---|
| 4-chloro-2-methyltoluene | Starting Material | Significantly less polar (higher Rf) |
| Desired Product | This compound | Target Rf |
| Isomeric Product | 2'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone | Similar polarity (Rf may be very close) |
Q3: How can I effectively purify the crude product?
Purification is critical to obtaining a high-purity final compound. The choice between recrystallization and column chromatography depends on the impurity profile.[3]
-
For removing unreacted starting material: The starting material is much less polar than the ketone product. A simple flash column chromatography on silica gel is very effective.
-
For separating isomers: Isomers often have very similar polarities, making separation difficult.
-
Recrystallization: This can be highly effective if a suitable solvent system is found. Start with a non-polar solvent like hexane and add a slightly more polar solvent (e.g., ethyl acetate) dropwise until the crude product dissolves at boiling temperature, then cool slowly.
-
Column Chromatography: If recrystallization fails, a meticulously run flash column with a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic protocol for this compound?
The Friedel-Crafts acylation of 4-chloro-2-methyltoluene with trifluoroacetic anhydride (TFAA) and aluminum chloride (AlCl₃) is the most direct and established method.
Q2: What are the critical safety precautions for this synthesis?
-
Reagent Handling: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Aluminum chloride is a hygroscopic solid that reacts violently with water. Both should be handled in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[7]
-
Reaction Quenching: The quenching step, where the reaction mixture is added to ice/acid, is highly exothermic and releases HCl gas. This must be done slowly, with vigorous stirring, in a well-ventilated fume hood and behind a safety shield.[3]
Q3: Are there alternative synthetic routes?
Yes, a Grignard-based approach is a viable alternative, though often more complex.
-
Grignard Reaction: This involves preparing a Grignard reagent from a halogenated precursor (e.g., 1-bromo-4-chloro-2-methylbenzene) and reacting it with a trifluoroacetylating agent like ethyl trifluoroacetate.[8][9]
-
Pros: Can offer different selectivity and may be useful if the Friedel-Crafts route fails.
-
Cons: Grignard reagents are extremely sensitive to moisture and acidic protons.[10] The synthesis of the Grignard precursor adds extra steps.
-
Protocols and Data
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods.[1]
dot
Caption: General workflow for Friedel-Crafts acylation.
Materials:
-
4-chloro-2-methyltoluene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Substrate Addition: To this mixture, add 4-chloro-2-methyltoluene (1.0 equivalent) dropwise over 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., 0-10% Ethyl Acetate in Hexane) or recrystallization from a suitable solvent.
Table 2: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Outcome | Rationale |
|---|---|---|---|
| Temperature | 0-5 °C during addition | Higher regioselectivity, fewer byproducts | Minimizes activation energy for alternative pathways.[5] |
| Room Temp. during reaction | Drives reaction to completion | Provides sufficient energy for the main reaction. | |
| Catalyst | AlCl₃ (1.2 eq) | Good yield | Stoichiometric amount needed to complex with reagent and product.[6] |
| FeCl₃ | Lower yield, slower reaction | Generally a weaker Lewis acid than AlCl₃ for this reaction. | |
| Solvent | Dichloromethane | Standard, good solubility | Non-polar aprotic solvent that does not complex with the catalyst.[6] |
| | Nitrobenzene | Faster reaction, more byproducts | Polar solvent can increase reaction rate but may decrease selectivity. |
References
-
BenchChem. (2025). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity. 5
-
BenchChem. (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research. 3
-
BenchChem. (2025). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. 11
-
BenchChem. (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5). 1
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Link
-
Sigma-Aldrich. (n.d.). Grignard Reagents. Link
-
BenchChem. (2025). Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone. 12
-
Amazon S3. (n.d.). 4'-Chloro-3'-(trifluoromethyl)acetophenone. Link
-
Google Patents. (2013). Method for synthesizing m-trifluoromethyl acetophenone. Link
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent. Link
-
Google Patents. (2021). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Link
-
Google Patents. (2022). Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. Link
-
Indo American Journal of Pharmaceutical Sciences. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Link
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Link
-
Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Link
-
Organic Syntheses. (n.d.). Procedure for Step A: 4-[2,2,2-Trifluoro-1-(trimethylsilyloxy)ethyl]morpholine (3). Link
-
National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Link
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Link
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Link
-
BenchChem. (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone. 7
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Link
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Link
-
Google Patents. (2019). Preparation method of 2-chloro-4' -fluoroacetophenone. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 그리냐르 (Grignard) 시약 [sigmaaldrich.com]
- 9. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: Welcome to the technical support guide for the synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This halogenated aromatic ketone is a critical building block in medicinal chemistry and drug discovery programs due to its unique electronic properties imparted by the trifluoromethyl and chloro-substituents. The most prevalent synthetic route is the Friedel-Crafts acylation of 1-chloro-2-methylbenzene. While theoretically straightforward, this reaction is frequently plagued by challenges related to regioselectivity and reaction conditions, leading to the formation of undesired side products.
This guide provides field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your target compound.
Section 1: The Target Reaction - Understanding the Fundamentals
The synthesis of this compound is typically achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1] The reaction involves treating 1-chloro-2-methylbenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
The core of the reaction is the in-situ generation of the highly electrophilic trifluoroacylium ion, which is then attacked by the electron-rich aromatic ring.
Core Reaction Scheme:
Caption: General workflow for the Friedel-Crafts acylation synthesis.
The acyl group's strong electron-withdrawing nature deactivates the aromatic ring upon substitution, which conveniently prevents polyacylation reactions.[1][4] However, the primary challenge lies not in over-acylation, but in controlling the position of the single acylation event.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or failed completely. What are the most probable causes?
A1: Low or no yield in Friedel-Crafts acylation is a frequent issue, typically pointing to problems with the catalyst or reagents. Here are the primary culprits:
-
Catalyst Deactivation by Moisture: Aluminum chloride (AlCl₃) and other Lewis acids are highly hygroscopic and react violently with water.[2] Any moisture in your solvent, glassware, or starting materials will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with Schlenk techniques.
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][5]
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent or the aromatic substrate).
-
-
Impure Reagents: The purity of your 1-chloro-2-methylbenzene and trifluoroacetic anhydride is critical. Impurities can compete in side reactions or interfere with the catalyst.
-
Solution: Use freshly purchased, high-purity reagents. If necessary, distill the 1-chloro-2-methylbenzene before use.
-
-
Sub-optimal Temperature: While some acylations proceed at room temperature, this specific reaction benefits from controlled, low temperatures to manage exothermic events and improve selectivity. Excessively high temperatures can lead to decomposition and byproduct formation.[2]
-
Solution: Begin the reaction at 0-5 °C by slowly adding the substrate to the mixture of the catalyst and acylating agent, then allow it to warm slowly to room temperature.
-
Q2: My analysis (TLC, GC-MS) shows two major products. What is the primary side product?
A2: The formation of multiple products is almost certainly due to a lack of complete regioselectivity. Your starting material, 1-chloro-2-methylbenzene, has two directing groups:
-
Methyl (-CH₃): A moderately activating, ortho, para-director.
-
Chloro (-Cl): A deactivating, but still ortho, para-director.
The incoming trifluoroacetyl group will be directed to positions that are ortho or para to these substituents. The main side product is the 2'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone isomer.
Sources
Technical Support Center: Byproduct Analysis in 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone Reactions
Welcome to the technical support center dedicated to the synthesis and byproduct analysis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated ketone. Our focus is on providing practical, field-tested insights to help you optimize your reactions, minimize impurities, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the key differences?
A1: The two most common and effective methods for synthesizing this compound are Friedel-Crafts acylation and the Grignard reaction.
-
Friedel-Crafts Acylation: This method involves the electrophilic aromatic substitution of 2-chlorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1] This is often the preferred method due to its directness.
-
Grignard Reaction: This route involves the preparation of a Grignard reagent from 4-bromo-1-chloro-2-methylbenzene, which is then reacted with a trifluoroacetylating agent like ethyl trifluoroacetate.[2] This method can be useful if the starting halide for the Grignard reagent is more readily available or if issues with regioselectivity in the Friedel-Crafts reaction are difficult to overcome.
Q2: What are the most likely byproducts in the Friedel-Crafts synthesis of this compound?
A2: The primary byproducts in the Friedel-Crafts acylation of 2-chlorotoluene are positional isomers. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups on the aromatic ring determine the position of the incoming trifluoroacetyl group.
The main expected isomeric byproducts are:
-
2'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: Acylation at the position ortho to the methyl group and meta to the chloro group.
-
5'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: Acylation at the position para to the methyl group and meta to the chloro group.
The formation of the desired 4'-chloro-3'-methyl isomer is favored due to a combination of electronic and steric factors, but the other isomers are often formed to varying extents.
Q3: How can I minimize the formation of isomeric byproducts during the Friedel-Crafts acylation?
A3: Minimizing isomeric impurities is crucial for obtaining a high purity product. The key reaction parameter to control is temperature .[1] Running the reaction at lower temperatures (e.g., 0-5 °C) generally favors the formation of the thermodynamically more stable isomer and reduces the rate of side reactions. Additionally, the choice of Lewis acid and solvent can influence regioselectivity.
Q4: What causes low or no product yield in these reactions?
A4: Low or no yield in Friedel-Crafts acylation is often due to the deactivation of the Lewis acid catalyst by moisture.[1] It is critical to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Insufficient catalyst can also be a cause; a stoichiometric amount or a slight excess of the Lewis acid is typically required.[1] In Grignard reactions, exposure to moisture or atmospheric oxygen will quench the Grignard reagent, leading to low yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) | Causality Explained |
| Moisture Contamination | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Lewis acids like AlCl₃ are highly hygroscopic and react with water, rendering them inactive as catalysts. Grignard reagents are strong bases and are readily protonated and destroyed by water. |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid. | Over time, Lewis acids can absorb atmospheric moisture, reducing their activity. |
| Insufficient Catalyst | Use a stoichiometric amount or a slight excess (1.1-1.3 equivalents) of the Lewis acid relative to the acylating agent.[1] | The product ketone can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount ensures enough active catalyst is present. |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature while monitoring for byproduct formation. | While low temperatures are good for selectivity, the activation energy for the reaction may not be overcome if the temperature is too low, leading to a very slow or stalled reaction. |
| Poor Reagent Quality | Use freshly distilled or purified reagents. | Impurities in the starting materials can interfere with the reaction or introduce unwanted byproducts. |
Issue 2: Formation of Multiple Products (Isomers)
| Possible Cause | Suggested Solution(s) | Causality Explained |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.[1] | Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less stable isomers, leading to a mixture of products. |
| Choice of Lewis Acid | Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) which may offer different regioselectivity. | The size and strength of the Lewis acid can influence the steric and electronic environment of the transition state, thereby affecting the position of acylation. |
| Solvent Effects | The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Less polar solvents may favor the kinetic product, while more polar solvents can lead to the thermodynamic product. | The solvent can affect the reactivity of the electrophile and the stability of the intermediates in the reaction. |
Issue 3: Dark-colored Reaction Mixture or Product
| Possible Cause | Suggested Solution(s) | Causality Explained |
| Side Reactions or Decomposition | Ensure proper temperature control. Use the lowest effective reaction temperature. | High temperatures can lead to charring and decomposition of the starting materials or product. |
| Excessively Reactive Conditions | Consider using a milder Lewis acid or a less reactive acylating agent if decomposition is a significant issue. | A highly reactive electrophile in combination with a strong Lewis acid can lead to uncontrolled reactions and degradation. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Chlorotoluene
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.
Materials:
-
2-Chlorotoluene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
To this mixture, add 2-chlorotoluene (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either reduced pressure distillation or column chromatography on silica gel.
Protocol 2: Grignard Reaction for Synthesis
This protocol is a representative procedure based on established methods for Grignard reactions.
Materials:
-
4-Bromo-1-chloro-2-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Dilute hydrochloric acid (HCl)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 4-bromo-1-chloro-2-methylbenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to -60 °C in a dry ice/acetone bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent, maintaining the low temperature.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Byproduct Analysis and Characterization
A combination of chromatographic and spectroscopic techniques is essential for the analysis of the reaction mixture and the final product.
| Technique | Application | Expected Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | The product should have a different Rf value than the starting materials. The presence of multiple spots may indicate the formation of byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile components in the reaction mixture. | The desired product and its isomers will have the same molecular ion peak but may have different retention times. Fragmentation patterns can help in structural elucidation.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation of the final product and identification of impurities. | The ¹H NMR will show characteristic signals for the aromatic protons and the methyl group. The ¹⁹F NMR will show a singlet for the CF₃ group. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra will be distinct for each isomer, allowing for their identification. |
Visualizing Reaction Pathways and Troubleshooting
Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation of 2-chlorotoluene.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- BenchChem. (2025). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone. BenchChem.
-
PrepChem. (n.d.). (i) Synthesis of 4-chloro-α,α,α-trifluoroacetophenone. Retrieved from [Link]
- BenchChem. (2025). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity. BenchChem.
- Google Patents. (n.d.). CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000518 - 4-chloroacetophenone (C8H7OCl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
- Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Cera, G., Chilin, A., & Traldi, P. (2017). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 52(9), 575-583.
- BenchChem. (2025). A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene. BenchChem.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Chloro-2,2,2-trifluoro-acetophenone. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
ResearchGate. (2025). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Chloro-3'-fluoro-6'-methylacetophenone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Friedel-Crafts and related reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 14, 2834–2917.
-
PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Freie Universität Berlin. (2021).
-
National Institutes of Health. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved from [Link]
- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
- Defense Technical Inform
- National Institutes of Health. (2012). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 88(5), 183–201.
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
- Study With Us. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone under different conditions
Welcome to the Technical Support Center for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties, including high metabolic and chemical stability.[1] However, like any chemical compound, its stability can be compromised under specific stress conditions. Understanding its degradation profile is crucial for developing stable formulations, ensuring accurate analytical results, and maintaining the integrity of your research.
This guide provides a structured approach to identifying and mitigating potential stability issues you may encounter during your work with this compound.
Troubleshooting Guide: Stability Issues in Experiments
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Storage in Solution
Symptoms:
-
New, unexpected peaks appear in the chromatogram of your sample when compared to a freshly prepared standard.
-
The peak area of the parent compound decreases over time.
Potential Causes & Solutions:
-
Solvent-Induced Degradation: While generally stable, prolonged storage in certain solvents, especially protic or nucleophilic solvents, can lead to slow degradation.
-
Causality: The carbonyl group can be susceptible to nucleophilic attack, and the trifluoromethyl group, although robust, can be labile under certain conditions.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, use aprotic, non-nucleophilic solvents for long-term storage (e.g., anhydrous acetonitrile, tetrahydrofuran).
-
Fresh Preparations: Always use freshly prepared solutions for critical experiments.
-
Control Experiments: Run a control experiment with the compound dissolved in the solvent and incubated under the same conditions as your main experiment to isolate the effect of the solvent.
-
-
-
Hydrolysis (Acidic or Basic Conditions): Trace amounts of acid or base in your solvent or on your glassware can catalyze hydrolysis.
-
Causality: The trifluoromethyl ketone moiety can undergo hydrolysis, particularly under basic conditions, to form a carboxylic acid.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure your solvents are neutral. Use high-purity solvents and consider rinsing glassware with a neutralizing agent followed by pure solvent.
-
Buffered Systems: If your experimental conditions allow, use a buffered solution to maintain a stable pH.
-
-
Issue 2: Inconsistent Results in Assays Involving Elevated Temperatures
Symptoms:
-
Poor reproducibility of results in experiments conducted at elevated temperatures.
-
Loss of compound potency or concentration after heating.
Potential Causes & Solutions:
-
Thermal Decomposition: Although trifluoromethylated compounds are known for their thermal stability, prolonged exposure to high temperatures can induce degradation.
-
Causality: High thermal energy can lead to the cleavage of covalent bonds, potentially leading to fragmentation of the molecule.
-
Troubleshooting Steps:
-
Determine Thermal Threshold: Conduct a controlled thermal stress study. Prepare multiple samples and expose them to a range of temperatures for a fixed duration. Analyze the samples by HPLC to determine the temperature at which degradation becomes significant (e.g., >5% degradation).
-
Minimize Heat Exposure: If your protocol involves heating, minimize the duration and use the lowest effective temperature.
-
Inert Atmosphere: If feasible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.
-
-
Issue 3: Degradation Observed in Photochemical Reactions or Upon Exposure to Light
Symptoms:
-
The compound degrades when used in photochemical experiments or if solutions are left exposed to ambient or UV light.
-
A yellowing of the solution may be observed.
Potential Causes & Solutions:
-
Photolytic Degradation: Aromatic ketones are known to be photosensitive and can undergo photoreduction or other photochemical reactions. Exposure to UV light can also induce the degradation of trifluoromethylphenyl compounds.[1]
-
Causality: The carbonyl group can absorb UV light, leading to the formation of an excited state that is more reactive. This can lead to reactions such as photoreduction in the presence of a hydrogen donor.
-
Troubleshooting Steps:
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Wavelength Selection: In photochemical experiments, carefully select the irradiation wavelength to target other reactants while minimizing absorption by the trifluoromethylacetophenone.
-
Photostability Study: Perform a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm) and monitor for degradation over time.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. A refrigerator or a desiccator is recommended.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation. |
| Atmosphere | Dry, inert gas (optional) | Prevents moisture-induced hydrolysis and oxidation. |
| Light | Amber vial or dark | Protects against photolytic degradation. |
Q2: How stable is the trifluoromethyl group to hydrolysis?
A2: The trifluoromethyl group is generally very stable due to the high strength of the carbon-fluorine bond.[1] However, it can be susceptible to hydrolysis under strong basic conditions to yield a carboxylic acid.[1] Under neutral and acidic conditions, the trifluoromethyl group is expected to be highly stable.
Caption: Potential hydrolysis of the trifluoromethyl group under strong basic conditions.
Q3: What are the likely degradation products under oxidative stress?
A3: Under oxidative conditions (e.g., exposure to hydrogen peroxide), degradation is likely to occur at the aromatic ring or the methyl group. Potential oxidation products could include hydroxylated derivatives of the aromatic ring or oxidation of the methyl group to a carboxylic acid. The trifluoromethyl group is generally resistant to oxidation.[2]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. Here is a general workflow for developing such a method, typically using High-Performance Liquid Chromatography (HPLC):
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours. Then, prepare a 0.5 mg/mL solution in acetonitrile.
-
Photolytic Degradation: Expose a 0.5 mg/mL solution of the compound in acetonitrile to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of the parent compound.
-
References
-
The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
Technical Support Center: Trifluoromethyl Ketone Synthesis
Welcome to the Technical Support Center for Trifluoromethyl Ketone (TFMK) Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. TFMKs are potent enzyme inhibitors and versatile building blocks, but their synthesis can be challenging due to the unique electronic properties of the trifluoromethyl group.[1][2]
This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Section 1: Reaction Optimization & Low Yield
Question 1: My nucleophilic trifluoromethylation of an ester/carboxylic acid is giving a low yield. What are the primary causes and how can I troubleshoot this?
Answer: Low yields in these reactions are a frequent challenge and typically stem from one of four areas: reagent integrity, reaction conditions, substrate limitations, or premature quenching of the trifluoromethyl anion.
A. Reagent Integrity & Handling:
-
Ruppert-Prakash Reagent (TMSCF₃): This is the most common nucleophilic trifluoromethylating agent. It is highly sensitive to moisture and can decompose to form fluoroform (CHF₃) and trimethylsilanol. Always use a freshly opened bottle or distill the reagent before use. Handle under a strictly inert atmosphere (Nitrogen or Argon).
-
Fluoroform (HCF₃): As an economical alternative, fluoroform requires a strong base (like KHMDS) for deprotonation to generate the CF₃⁻ anion.[3] The stability of this anion is a major issue, as it can decompose into difluorocarbene (:CF₂) and fluoride (F⁻), especially in the presence of alkali metal cations.[2]
-
Activators (e.g., TBAF, CsF): Fluoride sources used to activate TMSCF₃ are often hygroscopic. Ensure your activator is anhydrous. Commercial TBAF solutions in THF contain water and may need to be dried over molecular sieves.
B. Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role.
-
Polar Aprotic Solvents (e.g., THF, Triglyme, DMF): These are generally the best choice. They help to solvate the cationic components of the reaction without strongly solvating and deactivating the "naked" CF₃⁻ anion.[3][4]
-
Protic Solvents (e.g., alcohols, water): Avoid these entirely. Any acidic protons will instantly quench the highly basic CF₃⁻ anion, forming fluoroform.[5] Ensure your chosen solvent is rigorously dried before use.
-
-
Temperature: Temperature control is crucial. Most nucleophilic trifluoromethylations are initiated at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and prevent side reactions. For reactions using HCF₃/KHMDS, temperatures around -40 °C are often optimal to balance reactivity and anion stability.[2]
C. Substrate Limitations:
-
Steric Hindrance: Esters or carboxylic acids with significant steric bulk near the carbonyl group may react slowly or not at all. Increasing the reaction temperature or time may help, but can also lead to more side products.
-
Enolizable Substrates: Substrates with acidic α-protons can be deprotonated by the strong bases used (like KHMDS) or by the CF₃⁻ anion itself. This leads to side reactions and consumption of your reagents. For such substrates, alternative methods might be necessary.[3]
D. Troubleshooting Workflow:
To systematically address low yields, follow this logical progression:
Caption: Troubleshooting workflow for low reaction yields.
Section 2: Purity, Side Products, and Stability
Question 2: My reaction produces the desired trifluoromethyl ketone, but it's difficult to purify and appears unstable. Why is this happening?
Answer: This is one of the most defining characteristics of trifluoromethyl ketones. Their instability and purification challenges are directly linked to the powerful electron-withdrawing nature of the CF₃ group, which makes the carbonyl carbon highly electrophilic.
A. The Hydrate Problem:
The primary issue is the formation of a stable gem-diol, known as a hydrate.[1] The TFMK exists in equilibrium with its hydrate form in the presence of water or other nucleophiles like alcohols. This equilibrium is often so favorable that the hydrate can be the dominant species, especially for aliphatic TFMKs.[6][7]
Caption: Equilibrium between a TFMK and its hydrate.
Impact on Analysis and Purification:
-
NMR Spectroscopy: You may see two distinct sets of signals in your ¹H and ¹⁹F NMR spectra corresponding to the ketone and the hydrate. The hydrate form will often disappear upon purification via silica gel chromatography.[3]
-
Chromatography: TFMKs can streak or decompose on standard silica gel. The acidic nature of silica can catalyze hydrate formation or other decomposition pathways.
-
Isolation: Attempting to remove the last traces of solvent under high vacuum for extended periods can sometimes shift the equilibrium back towards the more volatile ketone form, but this is not always successful.
B. Purification Strategies:
| Method | Description | Best For | Considerations |
| Flash Chromatography | Use deactivated silica (e.g., treated with triethylamine) or a less acidic stationary phase like Florisil® or alumina. | Most TFMKs. | Standard silica can cause decomposition. Elute quickly with non-polar solvents. |
| Distillation | For volatile, thermally stable TFMKs. | Low molecular weight, non-polar TFMKs. | High temperatures can cause decomposition. Use Kugelrohr for small scales. |
| Crystallization | If the TFMK is a solid. | Crystalline solids. | Finding a suitable solvent system can be challenging. |
C. Storage and Handling of Purified TFMKs:
Once isolated, TFMKs should be stored under an inert atmosphere, at low temperatures (≤ 0 °C), and protected from moisture and light to prevent hydrate formation and decomposition. They are often used immediately in the next synthetic step. Some TFMKs are known to be metabolically unstable in vivo, being rapidly reduced to the corresponding inactive trifluoromethyl alcohols.[6][7]
Question 3: I am using the Ruppert-Prakash reagent (TMSCF₃) and observing significant side product formation, including difluorocyclopropanes. What is the cause?
Answer: The Ruppert-Prakash reagent is multifunctional and, under certain conditions, can act as a source of difluorocarbene (:CF₂), leading to unwanted side reactions.[8]
Mechanism of Difluorocarbene Formation:
The pentacoordinate silicon intermediate, [Me₃Si(F)(CF₃)]⁻, which forms upon activation of TMSCF₃ with a fluoride source, can decompose. This decomposition pathway involves an alpha-elimination, releasing the fluoride ion and generating difluorocarbene.
Common Side Reactions:
-
Difluorocyclopropanation: If your starting material or product contains an alkene moiety, the generated :CF₂ can react with it to form a difluorocyclopropane.
-
Reaction with Enolates: If your reaction conditions generate enolates (e.g., from a ketone with α-protons), :CF₂ can react with these nucleophiles, leading to complex mixtures.[9]
Troubleshooting Protocol:
-
Lower the Temperature: Carbene formation is often more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for trifluoromethylation (e.g., -78 °C) can suppress this side reaction.
-
Control the Activator: Use a substoichiometric amount of the fluoride activator (typically 5-10 mol%). Adding the activator slowly to the solution of your substrate and TMSCF₃ can help maintain a low concentration of the active siliconate species, disfavoring the decomposition pathway.
-
Choose the Right Activator: Some reports suggest that certain activators are less prone to inducing carbene formation. Experiment with different fluoride sources (e.g., CsF, TBAF, TBAT) to find the optimal one for your specific substrate.[8]
Experimental Protocol Example
Direct Trifluoromethylation of a Methyl Ester using HCF₃/KHMDS [2][3]
This protocol is adapted for the synthesis of aryl trifluoromethyl ketones from non-enolizable methyl esters.
1. Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry Argon.
-
Fit the flask with a septum and a gas inlet adapter connected to a bubbler.
2. Reagents:
-
Add the methyl ester substrate (1.0 equiv) to the flask.
-
Add anhydrous triglyme via syringe. The volume should be sufficient to dissolve the ester (approx. 0.1 M concentration).
-
Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
3. Reaction:
-
Slowly add potassium hexamethyldisilazide (KHMDS) (2.0 equiv, as a solution in THF or as a solid) to the stirred solution while maintaining the temperature at -40 °C.
-
Bubble fluoroform (HCF₃) gas (1.1-1.5 equiv) through the reaction mixture via a cannula submerged below the solvent surface. The flow rate should be slow and steady. Monitor the reaction progress by TLC or GC-MS.
4. Quench and Work-up:
-
Once the starting material is consumed, stop the HCF₃ flow.
-
Slowly quench the reaction at -40 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trifluoromethyl ketone.
References
-
Prakash, G. K. S., & Olah, G. A. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition, 37(6), 820-821. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Le, T. B., & Percy, J. M. (2010). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 46(36), 6645-6657. [Link]
-
Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411-2502. [Link]
-
ResearchGate. (n.d.). Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(10), 5567-5574. [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central, PMC10257519. [Link]
-
Reeves, J. T., et al. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 87, 246. [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Powers, J. C., et al. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 31(39), e202501613. [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
-
Dilman, A. D., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(1), 578-585. [Link]
-
Pees, A., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(40), 5286-5289. [Link]
-
Smrl, J., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(15), 4159-4163. [Link]
-
Cantillo, D., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Bioprocess and Biosystems Engineering, 47(1), 1-11. [Link]
-
Mizuta, S., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]
-
Aït-Mohand, S., et al. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271-4273. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Increasing the Purity of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone (FCMTFA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into purifying this versatile fluorinated ketone. Achieving high purity is critical for ensuring reliable results in downstream applications, from pharmaceutical intermediate synthesis to materials science research. This document provides a series of frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material
An effective purification strategy begins with a thorough understanding of the compound's properties and the likely impurities that may be present from its synthesis.
Q1: What is the typical synthetic route for this compound and how does it affect purity?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorotoluene (1-chloro-2-methylbenzene) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.[1][2] This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][3]
The nature of this electrophilic aromatic substitution reaction is the primary source of impurities. The catalyst is highly water-sensitive, and incomplete reactions or side reactions can generate a complex crude mixture.[1][4]
Q2: What are the most common impurities I should anticipate in my crude product?
Understanding the potential impurities is the cornerstone of designing an effective purification protocol. Based on the Friedel-Crafts acylation pathway, you can expect the following:
-
Unreacted Starting Materials: Residual 2-chlorotoluene is a common impurity if the reaction does not go to completion.
-
Regioisomers: The directing effects of the chloro- and methyl- groups on the 2-chlorotoluene starting material can lead to the formation of isomeric products. The primary regioisomeric impurity is typically 3'-Chloro-4'-methyl-2,2,2-trifluoroacetophenone . Minimizing its formation is often achieved by controlling the reaction temperature, as lower temperatures can enhance regioselectivity.[1]
-
Catalyst Residues: Residual aluminum chloride and its hydrated forms after aqueous workup can contaminate the product.
-
Solvent Residues: Incomplete removal of the reaction solvent (e.g., dichloromethane) or extraction solvents.
Q3: What are the key physical properties of this compound relevant to purification?
While specific experimental data for this exact molecule is sparse, we can infer its properties from closely related analogs and its chemical structure. These properties are critical for selecting the appropriate purification method.
| Property | Value / Expected Value | Significance for Purification |
| Molecular Formula | C₉H₆ClF₃O | - |
| Molecular Weight | 222.59 g/mol | Relevant for mass spectrometry analysis. |
| Physical State | Low-melting solid or oil | The physical state of your crude product is the first decision point in choosing a purification method. If it's a solid, recrystallization is a primary option. If an oil, chromatography or distillation is necessary. The analog, 4'-Chloro-2,2,2-trifluoroacetophenone, has a melting point of 24-26 °C, suggesting the target compound is likely similar.[5][6] |
| Boiling Point | High; likely >200 °C at atm. pressure | High boiling point necessitates vacuum distillation for purification to avoid thermal decomposition. The analog, 4'-Chloro-2,2,2-trifluoroacetophenone, boils at 180-183 °C.[7] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Hexane, etc.); sparingly soluble in water.[8] | Knowledge of solubility is key for extraction, recrystallization solvent screening, and preparing the sample for chromatography. |
Section 2: Initial Purification Strategy - The Aqueous Workup
A meticulous aqueous workup is the most critical first step to remove the bulk of inorganic impurities and acidic residues. Do not underestimate the impact of this initial purification on the success of subsequent high-purity methods.
Experimental Protocol: Standard Aqueous Workup
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.[1][2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (2-3 times).
-
Combine & Wash: Combine the organic layers. Wash successively with:
-
Water (1-2 times): To remove water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution (2 times): This is a critical step to neutralize any remaining acidic catalyst.[1][9] Continue washing until gas evolution (CO₂) ceases.
-
Brine (Saturated NaCl Solution) (1 time): To wash out residual water and break any minor emulsions.[1]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2][10]
Troubleshooting the Aqueous Workup
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | High concentration of salts or charged species at the interface. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. If necessary, filter the entire mixture through a pad of Celite. |
| Product is in Aqueous Layer | The product may have some water solubility or the pH is incorrect. | Re-extract the aqueous layer with a fresh portion of the organic solvent. Ensure the pH is neutral or slightly basic before concluding the workup. |
| Crude Product is Dark/Tarry | Side reactions or decomposition, possibly due to overly high reaction temperatures. | While this cannot be fixed post-reaction, it indicates a need to optimize the reaction temperature control in future syntheses. A preliminary pass through a short plug of silica gel can sometimes remove baseline polymeric impurities.[11] |
Section 3: High-Purity Purification - A Decision Guide
After the initial workup, select the most appropriate technique for achieving high purity based on the nature of your crude product and the impurities present.
Caption: Decision tree for selecting a purification method.
Section 4: Detailed Protocols and Troubleshooting Guides
Method 1: Recrystallization
Recrystallization is the most efficient method for purifying solid compounds, offering high purity in a single step if a suitable solvent is found.
Step-by-Step Recrystallization Protocol
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see table below). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to dissolve the compound completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Non-Polar | Hexane, Heptane, Cyclohexane | Good for less polar compounds; often used as the "anti-solvent" in a two-solvent system.[12][13] |
| Intermediate Polarity | Toluene, Ethyl Acetate (EA) | Ketones often have good solubility in EA. A Hexane/EA mixture is a very common and effective system.[12] |
| Polar Protic | Ethanol, Isopropanol (IPA) | Can be effective, but the hydroxyl group may interact with the ketone. Often used in combination with water.[13] |
Troubleshooting Recrystallization
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | Solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was added; solution is not supersaturated enough. | Boil off some of the solvent to increase the concentration and allow it to cool again.[13] Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Poor Recovery | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the absolute minimum amount of cold solvent to wash the crystals. |
Method 2: Flash Column Chromatography
This is the workhorse of purification for organic compounds, especially for oils or for separating impurities with similar properties to the product.
Step-by-Step Column Chromatography Protocol
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of ~0.3.[14]
-
Column Packing: Prepare a slurry of silica gel in your initial, non-polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[15]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent. Apply it carefully to the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, you can gradually increase the solvent polarity (a "gradient") to speed up the elution of your product.[11][15]
-
Analysis & Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.
Recommended Starting Conditions
| Parameter | Recommended Setting | Justification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, slightly acidic medium suitable for most ketones.[15] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Start with a low polarity (e.g., 5% EA in Hexane) and gradually increase the percentage of EA. This system provides good separation for a wide range of polarities.[15] |
Troubleshooting Column Chromatography
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system; column overloaded. | Re-optimize the mobile phase using TLC. Ensure the Rf difference between your product and impurities is sufficient. Use a larger column or load less material. |
| Cracked/Channeled Column | Improper packing of the silica gel. | This leads to poor separation. The column must be repacked. Ensure the silica is packed as a uniform slurry without air bubbles.[14] |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). |
Method 3: Vacuum Distillation
For larger quantities (>5-10 g) of a liquid or low-melting solid product that is thermally stable, vacuum distillation can be an excellent method for purification.
Key Considerations for Vacuum Distillation
-
Pressure: A vacuum is applied to lower the boiling point and prevent decomposition. A pressure of 1-10 mmHg is typical for high-boiling compounds.
-
Temperature: The distillation temperature will depend on the applied pressure. A preliminary small-scale test (e.g., Kugelrohr or bulb-to-bulb distillation) can help determine the optimal conditions.
-
Purity: Distillation is most effective at removing non-volatile impurities (like salts or baseline material) or very volatile impurities (like residual starting materials). It is less effective at separating regioisomers with very similar boiling points.[16]
References
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BenchChem (2025). Application Notes and Protocols for the Purification of 4'-(Methylthio)acetophenone.
-
BenchChem (2025). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.
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Guidechem (Date N/A). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE 321-37-9 wiki.
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BenchChem (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research.
-
Chem-Impex (Date N/A). 4'-Chloro-2,2,2-trifluoroacetophenone.
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BenchChem (2025). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis.
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BenchChem (2025). Physical properties of 4'-Chloro-3'-fluoroacetophenone (melting point, boiling point).
-
University of Alberta (Date N/A). Column chromatography.
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BenchChem (2025). Technical Support Center: HPLC Separation of Acetophenone Isomers.
-
ChemicalBook (Date N/A). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9.
-
University of Rochester (Date N/A). Purification: Tips for Flash Column Chromatography.
-
SIELC Technologies (Date N/A). Separation of Acetophenone on Newcrom R1 HPLC column.
-
ChemicalBook (2025). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9.
-
University of Rochester (Date N/A). Reagents & Solvents: Solvents for Recrystallization.
-
Reddit r/Chempros (2023). Go-to recrystallization solvent mixtures.
-
Google Patents (2015). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
Google Patents (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Organic Syntheses (Date N/A). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone.
-
Crystallography Online (Date N/A). Guide for crystallization.
-
BenchChem (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5).
-
YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Organic Syntheses (Date N/A). PREPARATION OF 3-NITRO-1-(TRIFLUOROMETHYL)BENZENE.
-
Indo American Journal of Pharmaceutical Sciences (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone.
-
Google Patents (2019). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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Chemistry LibreTexts (2023). Friedel-Crafts Acylation.
-
Study Mind (Date N/A). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
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Wikipedia (Date N/A). Friedel–Crafts reaction.
-
ChemicalBook (Date N/A). 4-Chloro-3,5-dimethyl-2,2,2-trifluoroacetophenone.
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Sigma-Aldrich (Date N/A). Friedel–Crafts Acylation.
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Chemguide (Date N/A). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
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Technical Support Center: Purification of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method for its synthesis is the Friedel-Crafts acylation of 1-chloro-2-methylbenzene with a trifluoroacetylating agent.[1][2]
Common Impurities Include:
-
Isomeric Products: Friedel-Crafts acylations on substituted benzenes can yield isomeric products. In this case, acylation at different positions on the 1-chloro-2-methylbenzene ring can lead to structural isomers.
-
Unreacted Starting Materials: Residual 1-chloro-2-methylbenzene and the trifluoroacetylating agent or its byproducts may be present.
-
Solvent Residues: Depending on the workup and purification, residual solvents like dichloromethane (DCM) or others may be retained.[1][2]
-
Lewis Acid Catalyst Residues: Traces of the Lewis acid catalyst (e.g., aluminum chloride) or its hydrolysis products can contaminate the final product if the quenching and washing steps are incomplete.[1][2]
-
Polyhalogenated Species: Under certain reaction conditions, further halogenation of the aromatic ring might occur, though this is generally less common.[3][4]
Q2: My purified product is an off-white or yellowish solid, but the literature reports it as a white solid. What could be the cause?
A2: A yellowish tint in the final product often indicates the presence of colored impurities. These can be minor byproducts from the synthesis that are highly colored. Another possibility is degradation of the product, although trifluoroacetophenones are generally stable. The color can often be removed by recrystallization with the addition of activated charcoal.[5] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[5][6]
Q3: I am having trouble getting my compound to crystallize during recrystallization. It keeps "oiling out." What should I do?
A3: "Oiling out" occurs when a compound separates from the cooling solvent as a liquid rather than a solid.[5] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Change the Solvent System: Use a solvent with a lower boiling point or a solvent mixture. Hexane or a mixture of ethyl acetate and hexane are good starting points.[2][7]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can encourage the formation of crystal nuclei.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.
Troubleshooting Guides
This section provides detailed protocols for common purification challenges.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[5][8]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Hexane or a mixture of hexane and ethyl acetate are often effective.[2][7]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to dissolve it completely.[5][6]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.[5][6] Reheat the solution to boiling.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities or activated charcoal.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[5][6]
Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Guide 2: Purification by Column Chromatography
For higher purity or when recrystallization is ineffective, column chromatography is the method of choice.[2]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically effective. A gradient of ethyl acetate in hexane is a good starting point.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.[9]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]
Logical Flow for Column Chromatography
Caption: Decision-making process for purification via column chromatography, including TLC analysis.
Purity Analysis
Accurate assessment of purity is crucial. The following table summarizes common analytical techniques.
| Analytical Technique | Primary Use | Information Provided |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Provides information on the chemical environment of protons and carbons, allowing for structural verification and detection of proton- and carbon-containing impurities. |
| ¹⁹F NMR | Fluorine-Containing Impurity Detection | Highly specific for fluorine-containing compounds. Can detect and quantify trifluoromethylated impurities and degradation products.[11][12] |
| GC-MS | Volatile Impurity Analysis | Separates volatile components and provides mass information for identification of impurities like residual solvents and starting materials.[11] |
| HPLC | Quantitative Purity Analysis | Separates components of the mixture, allowing for accurate quantification of the main product and non-volatile impurities. |
References
-
Dey, D., et al. (2017). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. IUCrData, 2(1). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Gomes, G. D. R., & El-Brolossy, T. A. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5628. Retrieved from [Link]
-
Lima, F., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1963-1970. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Retrieved from [Link]
-
YouTube. (2013). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-3'-fluoroacetophenone. Retrieved from [Link]
-
Chen, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(3), 713-716. Retrieved from [Link]
-
YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]
-
Lee, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US4067886A - Process for the preparation of selectively and symmetrically di-halogenated ketals.
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to 4'-Chloroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-4-Chloro-3-methyl-3-hexen-2-one. Retrieved from [Link]
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Technical Support Center: 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone Reaction Kinetics Optimization
Welcome to the technical support center for optimizing reaction kinetics involving 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions with this highly reactive, fluorinated ketone. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful execution and optimization of your chemical transformations.
Introduction to this compound
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] The chloro and methyl substituents on the phenyl ring further modulate its reactivity and provide handles for subsequent functionalization.[3] Understanding and controlling the kinetics of its reactions is paramount for achieving high yields, selectivities, and purities.
This guide will focus on two primary classes of reactions involving this substrate: Nucleophilic Addition to the Carbonyl Group (e.g., reductions, trifluoromethylations) and Electrophilic Aromatic Substitution on the phenyl ring (e.g., Friedel-Crafts reactions).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the starting material, this compound?
The most common route is the Friedel-Crafts acylation of 1-chloro-2-methylbenzene with trifluoroacetic anhydride or a related trifluoroacetylating agent, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[4] Precise control of temperature and stoichiometry is critical to minimize the formation of isomeric byproducts.
Q2: Why is my reduction of the trifluoromethyl ketone sluggish or incomplete?
Several factors can contribute to slow or incomplete reduction. The trifluoromethyl group, while activating the carbonyl, can also present steric hindrance. Ensure your reducing agent is potent enough; for example, borane complexes are often more effective than sodium borohydride for these substrates.[1] Catalyst deactivation, particularly with precious metal catalysts in asymmetric hydrogenations, is also a common issue.[5] Finally, ensure all reagents and solvents are anhydrous, as water can quench both the reducing agent and deactivate catalysts.
Q3: I am observing significant side-product formation during a Friedel-Crafts reaction. How can I improve selectivity?
Friedel-Crafts reactions are notoriously prone to side reactions like polyalkylation or acylation, and isomer formation.[6][7] The existing chloro and methyl groups direct incoming electrophiles, but electronic and steric factors can lead to a mixture of products. To improve selectivity, consider:
-
Lowering the reaction temperature: This often favors the thermodynamically more stable product.[4]
-
Choosing a bulkier catalyst: This can sterically hinder reaction at less accessible sites.
-
Controlling stoichiometry: Using a slight excess of the aromatic substrate can sometimes minimize poly-substitution.
Q4: How can I accurately monitor the kinetics of my reaction in real-time?
For reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool.[8] It allows for the direct, quantitative monitoring of the disappearance of the starting material and the appearance of fluorinated products, often with minimal interference from other components in the reaction mixture. In-line FT-IR spectroscopy can also be used to track the carbonyl stretch of the ketone.
Q5: What are the best practices for purifying the final product?
Purification of fluorinated ketones can be challenging due to their volatility and polarity.[9]
-
Chromatography: Use silica gel chromatography with a non-polar/polar solvent system (e.g., hexane/ethyl acetate). Be aware that some highly fluorinated compounds can decompose on silica.[10]
-
Distillation: If the product is thermally stable, reduced pressure distillation can be effective.[4]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system like an ethanol/water mixture can yield high purity material.[4]
Troubleshooting Guides
Guide 1: Asymmetric Reduction of the Carbonyl Group
This section addresses common issues encountered during the catalytic asymmetric reduction of this compound to the corresponding chiral alcohol, a valuable synthetic intermediate.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been deactivated by air, moisture, or impurities. 2. Insufficient Base: Many asymmetric hydrogenation/transfer hydrogenation catalysts require a base for activation.[11][12] 3. Non-optimal Temperature/Pressure: The reaction may require higher hydrogen pressure or different temperatures to proceed efficiently. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. 2. Verify the type and amount of base (e.g., KOtBu) required for your specific catalyst system. The base is often crucial for generating the active catalytic species.[11] 3. Systematically screen temperature and pressure. For hydrogenations, pressures up to 50 bar may be necessary.[2] |
| Low Enantioselectivity (ee) | 1. Incorrect Catalyst/Ligand: The chiral ligand may not be suitable for this specific substrate. 2. Reaction Temperature: Enantioselectivity is often highly temperature-dependent. 3. Solvent Effects: The solvent can significantly influence the chiral environment of the catalyst. | 1. Consult literature for catalysts known to be effective for trifluoroacetophenones. Josiphos-type ligands, for example, have shown promise.[2] 2. Run the reaction at lower temperatures. Reduced thermal motion can enhance the facial selectivity of the hydride attack. 3. Screen a range of solvents with varying polarities and coordinating abilities. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[5] 2. Product Inhibition: The chiral alcohol product may be coordinating to the catalyst, inhibiting its activity. 3. Reversible Reaction: The reaction may be reaching equilibrium. | 1. Analyze the catalyst post-reaction to check for degradation. Consider using a more robust catalyst or adding it in portions. 2. This is a known issue in some systems. Running the reaction at higher dilution may mitigate this effect. 3. While less common for reductions, check if the reverse oxidation is possible under your reaction conditions. |
Guide 2: Nucleophilic Trifluoromethylation
This guide focuses on issues related to the addition of a trifluoromethyl nucleophile (e.g., from TMSCF₃, the "Ruppert-Prakash reagent") to the carbonyl.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Reaction Fails to Initiate | 1. Insufficient Initiator: Nucleophilic trifluoromethylation with TMSCF₃ requires a catalytic amount of a nucleophilic initiator (e.g., fluoride, alkoxide).[13] 2. Inhibitors in Reagents: Commercial TMSCF₃ can contain trace inhibitors that affect kinetics.[13] 3. Low Temperature: While often necessary for selectivity, very low temperatures can prevent initiation. | 1. Ensure a suitable initiator (e.g., TBAF, CsF, KOtBu) is used at the correct catalytic loading. 2. Consider purifying the TMSCF₃ by distillation if inconsistent results are observed between batches. 3. Allow the reaction to slowly warm until initiation is observed (e.g., by color change or exotherm), then re-cool to the desired reaction temperature. |
| Formation of Silyl Enol Ether Byproduct | 1. Steric Hindrance: If the nucleophile is bulky or the carbonyl is sterically hindered, deprotonation at the α-position (if available) can compete with carbonyl addition. 2. Base Strength of Initiator: A very strong, non-nucleophilic base can favor enolization. | 1. While the target molecule lacks α-protons, this is a key consideration for other ketones. For this substrate, this side reaction is not possible. 2. Use a more nucleophilic, less basic initiator like a fluoride source (e.g., CsF) rather than a bulky alkoxide. |
| Low Yield / Incomplete Conversion | 1. Reversible Reaction: The initial adduct can be in equilibrium with the starting materials. 2. Decomposition of CF₃⁻ Anion: The free trifluoromethyl anion is unstable and can decompose to difluorocarbene.[14] | 1. Ensure the reaction is quenched at low temperature with an electrophile (e.g., H⁺) to trap the product alkoxide and drive the reaction to completion. 2. Use solvents that stabilize the CF₃⁻ anion, such as glymes, and maintain low temperatures (-40 °C or below).[14] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Kinetic Analysis by ¹⁹F NMR
This protocol outlines a method for monitoring the reaction progress of a catalytic reduction.
-
Preparation: In an oven-dried NMR tube equipped with a J. Young valve, add the catalyst (e.g., 1 mol%) and any necessary co-catalysts or activators (e.g., KOtBu).
-
Internal Standard: Add a known amount of an inert fluorinated internal standard (e.g., trifluorotoluene).
-
Reactant Addition: In a glovebox, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 2-propanol for a transfer hydrogenation) and add it to the NMR tube.
-
Initiation: Add the hydrogen source (e.g., pressurize with H₂ gas or add the H-donor like formic acid).
-
Data Acquisition: Immediately place the NMR tube in the pre-thermostatted spectrometer. Acquire ¹⁹F NMR spectra at set time intervals (e.g., every 5 minutes).
-
Analysis: Integrate the signal for the -CF₃ group of the starting material and the corresponding signal for the -CF₃ group of the product. Calculate the conversion at each time point relative to t=0. Plot concentration vs. time to determine reaction order and rate constants.
Diagram: Kinetic Monitoring Workflow
Caption: Workflow for real-time kinetic analysis using ¹⁹F NMR.
Mechanistic Considerations
Understanding the underlying mechanism is key to rational optimization. For instance, in many asymmetric transfer hydrogenations, the rate-determining step is the outer-sphere transfer of a hydride from the metal complex to the ketone.[12] The base plays a crucial role not just in generating the active hydride species but also in the product release step.
Diagram: General Catalytic Cycle for Transfer Hydrogenation
Caption: Simplified catalytic cycle for transfer hydrogenation.
By methodically addressing the issues outlined in this guide and applying the principles of kinetic analysis, researchers can optimize reactions involving this compound, leading to more efficient, selective, and scalable synthetic processes.
References
- Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, (2017).
- Technical Support Center: Asymmetric Hydrogenation of Phenylacetone. Benchchem, (2025).
- Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. Benchchem, (2025).
- Ch12: Friedel-Crafts limit
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, (2018).
- A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. Benchchem, (2025).
- 2,2,2-Trifluoroacetophenone product page. Sigma-Aldrich.
- 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts, (2024).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts, (2022).
- ORGANIC REACTION MECHANISM. Course Hero.
- Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel...
- Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox C
- friedel-crafts acyl
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, (2014).
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SAPUB.
- Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv, (2022).
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. The Journal of Organic Chemistry, (2021).
- Inhibition Kinetics of Acetylcholinesterase With Fluoromethyl Ketones. Biochemistry, (1989).
- a) Reactivity comparison of trifluoroacetophenone and acetophenone....
- Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity. Benchchem, (2025).
- Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE wiki. Guidechem.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, (2021).
- 4-Chloro-3,5-dimethyl-2,2,2-trifluoroacetophenone product page. ChemicalBook.
- Method for synthesizing m-trifluoromethyl acetophenone.
- Optimization of reaction conditions for the asymmetric hydrogenation of acetophenone (4). [a].
- Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes: (S)-(4-Chlorophenyl)phenylmethanol. Organic Syntheses, (2019).
- synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, (2017).
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, (2009).
- 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE product page. ChemDad.
- This compound product page. Rieke Metals.
Sources
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- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Catalyst Deactivation in 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in reactions involving 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common catalytic challenges.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Catalytic reactions are central to its efficient synthesis and derivatization. However, catalyst deactivation is a frequent and costly issue, leading to decreased reaction rates, lower yields, and compromised product purity.[3][4] This guide provides a structured approach to diagnosing, mitigating, and resolving catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: The synthesis and subsequent reactions of this compound often employ a range of catalysts depending on the specific transformation. For its synthesis via Friedel-Crafts acylation of 1-chloro-2-methylbenzene, Lewis acids like aluminum chloride (AlCl₃) are common.[5][6] For subsequent transformations, such as asymmetric hydrogenation of the ketone, transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium with chiral ligands, are frequently utilized.[7] Photocatalysis and biocatalysis are also emerging as powerful methods for transformations involving trifluoromethyl ketones.[8][9]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[3] For reactions involving this compound, the most common deactivation pathways are:
-
Poisoning: This involves the strong chemisorption of impurities or reaction byproducts onto the catalyst's active sites, rendering them inactive.[10][11] Common poisons include sulfur compounds, carbon monoxide, and basic nitrogen-containing molecules.[12][13]
-
Fouling: This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[3][14]
-
Sintering: At elevated temperatures, the small metal particles of a supported catalyst can agglomerate into larger ones, reducing the active surface area.[3]
-
Leaching: In the case of supported catalysts, the active metal can dissolve into the reaction medium, leading to a loss of activity.
Q3: My reaction has stalled or is showing a very low conversion rate. How do I know if catalyst deactivation is the cause?
A3: A stalled reaction or low conversion is a classic symptom of catalyst deactivation. To confirm this, you can:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to track the disappearance of starting material and the formation of the product over time. A sharp decrease in the reaction rate after an initial period of activity is a strong indicator.
-
Add Fresh Catalyst: If the reaction has stalled, adding a fresh batch of catalyst can often restart it. If the reaction proceeds after the addition, it's highly likely the original catalyst was deactivated.
-
Analyze the Catalyst: Post-reaction analysis of the catalyst (e.g., using ICP-MS for metal content, TEM for particle size, or TGA for coke content) can provide direct evidence of deactivation.
Troubleshooting Guides
Issue 1: Rapid Deactivation in Friedel-Crafts Acylation (Synthesis of this compound)
Symptoms:
-
Low to no product yield.[5]
-
Reaction fails to go to completion.
-
Formation of a dark, tarry reaction mixture.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Moisture in Reagents or Glassware | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which hydrolyzes and deactivates them.[5][14] | Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Impure Starting Materials | Impurities in the 1-chloro-2-methylbenzene or the acylating agent can act as catalyst poisons. | Solution: Purify starting materials before use (e.g., by distillation). Use high-purity, commercially available reagents. |
| Incorrect Stoichiometry of Catalyst | An insufficient amount of Lewis acid will lead to incomplete reaction. Conversely, a large excess can promote side reactions and byproduct formation.[5] | Solution: Typically, 1.1 to 1.3 equivalents of the Lewis acid are used. Optimize the catalyst loading for your specific reaction scale and conditions. |
| Reaction Temperature Too High | High temperatures can lead to the formation of polymeric byproducts that foul the catalyst.[5] | Solution: Maintain a low reaction temperature, especially during the initial addition of reagents (typically 0-5 °C), to control the reaction rate and minimize side reactions.[5] |
Issue 2: Catalyst Deactivation in Asymmetric Hydrogenation of this compound
Symptoms:
-
Decreased enantiomeric excess (ee) over time.
-
Slowing of the reaction rate.
-
Incomplete conversion to the corresponding alcohol.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Presence of Catalyst Poisons | Trace impurities in the substrate, solvent, or hydrogen gas can act as potent poisons for transition metal catalysts.[12][13] Sulfur, halides, and basic nitrogen compounds are common culprits.[13] | Solution: Purify the substrate (e.g., by column chromatography or recrystallization). Use high-purity solvents and hydrogen gas. Consider using a guard bed of an appropriate adsorbent to remove trace impurities from the feed stream. |
| Ligand Degradation | Chiral ligands, especially phosphine-based ligands, can be susceptible to oxidation or other forms of degradation, leading to a loss of both activity and enantioselectivity. | Solution: Ensure all manipulations are carried out under a strictly inert atmosphere. Use degassed solvents. Store ligands and catalyst precursors under appropriate conditions (e.g., in a glovebox or desiccator). |
| Formation of Inactive Catalyst Species | The active catalytic species may be in equilibrium with inactive or less active species. Changes in reaction conditions can shift this equilibrium unfavorably. | Solution: Optimize reaction parameters such as temperature, pressure, and solvent. In some cases, the addition of a co-catalyst or additive can stabilize the active species. |
| Product Inhibition | The product alcohol may coordinate to the metal center, inhibiting further reaction. | Solution: If product inhibition is suspected, running the reaction at a lower substrate concentration may be beneficial. In a continuous flow setup, immediate removal of the product can mitigate this issue. |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Reagents for Moisture-Sensitive Reactions
-
Glassware:
-
Clean all glassware thoroughly with an appropriate solvent and rinse with deionized water.
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the reaction apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with an inert gas.
-
-
Solvents:
-
Use commercially available anhydrous solvents.
-
If necessary, dry solvents further using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl) and distill under an inert atmosphere.
-
-
Reagents:
-
Use high-purity, anhydrous reagents whenever possible.
-
Solid reagents can be dried in a vacuum oven.
-
Liquid reagents can be dried over molecular sieves.
-
Protocol 2: Small-Scale Test for Catalyst Poisoning
-
Set up two identical small-scale reactions in parallel.
-
In "Reaction A," use your standard, purified substrate.
-
In "Reaction B," add a small amount of a suspected poison (e.g., a thiol for a palladium catalyst) to the reaction mixture.
-
Monitor the progress of both reactions by TLC or GC.
-
A significantly slower rate or complete inhibition in "Reaction B" compared to "Reaction A" indicates that the catalyst is sensitive to that class of poison.
Visualizations
Logical Relationship of Catalyst Deactivation Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [ouci.dntb.gov.ua]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: The synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a critical step in the development of various pharmaceutical and agrochemical compounds. The primary synthetic route is the Friedel-Crafts acylation of 3-chlorotoluene with a trifluoroacetylating agent, typically trifluoroacetic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While seemingly straightforward, this electrophilic aromatic substitution reaction is highly sensitive to reaction parameters, with solvent choice being a paramount factor influencing yield, purity, and scalability. This guide provides in-depth troubleshooting advice and experimental protocols focused on mitigating common issues through the strategic selection and handling of solvents.
Core Principles: Understanding the Role of the Solvent
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion (CF₃CO⁺) from the trifluoroacetic anhydride and the Lewis acid catalyst.[1][2] The aromatic ring of 3-chlorotoluene then attacks this electrophile to form a resonance-stabilized intermediate known as an arenium ion or sigma complex.[3] Aromaticity is restored by the loss of a proton, yielding the final ketone product.
The solvent plays a multifaceted role in this process:
-
Solubilization: It must dissolve the aromatic substrate, the acylating agent, and the catalyst-reagent complex.
-
Stabilization: The solvent's polarity can stabilize the charged acylium and arenium ion intermediates, thereby affecting the reaction rate.[4]
-
Catalyst Interaction: Solvents can complex with the Lewis acid catalyst. This can either moderate or inhibit its activity. For instance, highly coordinating solvents can compete with the acylating agent for the Lewis acid, slowing or stopping the reaction.[5]
-
Product Complex Solubility: The final ketone product forms a stable complex with the Lewis acid (often requiring a stoichiometric amount of catalyst).[6][7] The solubility of this complex in the chosen solvent can influence the reaction equilibrium and ease of work-up.[5]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related solutions.
Q1: My reaction yield is consistently low or zero. How can the solvent be the cause?
A1: Low yield is a frequent issue in Friedel-Crafts acylation, often pointing to catalyst deactivation or suboptimal reaction kinetics. The solvent is a primary suspect.
-
Causality: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6] Any water in the solvent will hydrolyze and deactivate the catalyst. Furthermore, solvents with high coordinating ability (e.g., ethers, amides) can form strong complexes with AlCl₃, rendering it unavailable to activate the trifluoroacetic anhydride. Lastly, a solvent that does not adequately stabilize the reaction intermediates may lead to a high activation energy barrier.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous grade solvents. If unavailable, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be distilled from a suitable drying agent (e.g., CaH₂). All glassware must be rigorously flame-dried or oven-dried before use.[8]
-
Select a Non-Coordinating Solvent: Halogenated hydrocarbons such as DCM, DCE, or carbon disulfide are standard choices because they are relatively inert and do not strongly coordinate with the Lewis acid catalyst.[5]
-
Consider Solvent Polarity: While highly polar solvents can be problematic, a completely non-polar environment may not be optimal. DCE is slightly more polar than DCM and can sometimes offer better results by improving the solubility and stability of intermediates without significant catalyst inhibition.
-
Q2: I'm observing multiple product isomers. How can solvent choice improve regioselectivity?
A2: The formation of isomeric byproducts is a key challenge. The starting material, 3-chlorotoluene, can theoretically be acylated at several positions. The directing effects of the methyl group (activating, ortho/para-directing) and the chlorine atom (deactivating, ortho/para-directing) lead to a complex regiochemical outcome. The desired product, this compound, results from acylation at the C4 position.
-
Causality & Solvent Influence: The ratio of isomers can be governed by kinetic versus thermodynamic control.
-
Kinetic Control: In non-polar, non-coordinating solvents (e.g., DCM, CS₂), the reaction is often under kinetic control. The product distribution reflects the relative rates of attack at different positions. The initially formed product-catalyst complex may be insoluble and precipitate, preventing equilibration to a more stable isomer.[5]
-
Thermodynamic Control: In more polar solvents that can solubilize the intermediate complexes (e.g., nitrobenzene), the acylation can be reversible. This allows the initially formed kinetic product to revert to the starting materials and re-react to form the most thermodynamically stable isomer over time.[5]
-
-
Troubleshooting Steps:
-
Analyze Isomer Profile: Use GC-MS or NMR to identify the major and minor isomeric impurities.
-
For Kinetic Favorability: If the desired isomer is the kinetic product, maintain low reaction temperatures (-10 °C to 0 °C) and use a non-polar solvent like DCM.
-
For Thermodynamic Favorability: If the desired isomer is thermodynamically more stable, consider a solvent like nitrobenzene. However, be aware that nitrobenzene is a deactivating solvent, which will slow the reaction rate significantly and require higher temperatures.[9] Its high boiling point also makes it more difficult to remove during work-up.
-
Q3: The reaction starts but seems to stall before completion. Can the solvent be responsible?
A3: A stalled reaction, even under anhydrous conditions, can be due to the physical state of the reaction mixture, which is dictated by the solvent.
-
Causality: As the reaction proceeds, the product ketone forms a complex with AlCl₃. In many common solvents like DCM, this complex can be a thick, sticky solid or oil that precipitates from the solution. This can encapsulate unreacted starting material or catalyst, effectively halting the reaction by preventing efficient mixing and contact between reactants.
-
Troubleshooting Steps:
-
Increase Solvent Volume: A simple first step is to increase the dilution. A larger volume of solvent can help keep the product-catalyst complex more mobile and improve stirring efficiency.
-
Switch to a Better Solubilizing Solvent: 1,2-dichloroethane (DCE) has a slightly higher boiling point and better solvating properties for the product complex than DCM, which can sometimes prevent solidification.
-
Mechanical Agitation: Ensure vigorous mechanical stirring (not just a magnetic stir bar) is used, especially on larger-scale reactions, to break up any solid masses that form.
-
Data Summary: Solvent Effects on Synthesis
The following table provides a comparative summary of expected outcomes when using common solvents for the Friedel-Crafts acylation of 3-chlorotoluene. Note: These values are representative and will vary based on specific reaction conditions.
| Solvent | Type | Polarity | Typical Temp. (°C) | Expected Yield (%) | Key Considerations |
| Dichloromethane (DCM) | Halogenated | Low | 0 to RT | 65-80% | Standard choice; easy to remove. Product-catalyst complex may precipitate.[10] |
| 1,2-Dichloroethane (DCE) | Halogenated | Low-Medium | 0 to 50 | 70-85% | Better solubility for complex than DCM; higher boiling point requires more energy to remove.[11] |
| Carbon Disulfide (CS₂) | Non-polar | Very Low | 0 to RT | 60-75% | Historically used; promotes kinetic control. Highly flammable and toxic.[5] |
| Nitrobenzene | Polar Aprotic | High | 50 to 80 | 50-70% | Solubilizes complex, favoring thermodynamic product. Deactivates ring, requiring higher temp.[9] |
Experimental Protocols & Workflows
Protocol 1: General Synthesis using Dichloromethane (DCM)
This protocol targets the kinetically favored product distribution under standard laboratory conditions.
1. Apparatus Setup:
-
Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet and a gas bubbler (to vent HCl gas).
-
Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
2. Reagent Charging:
-
Charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM (approx. 5 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice-water bath.
3. Reactant Addition:
-
In the dropping funnel, prepare a solution of 3-chlorotoluene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
5. Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8]
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, 1M sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: Standard workflow for Friedel-Crafts acylation synthesis.
Solvent Selection Troubleshooting Logic
Caption: Decision tree for solvent-related troubleshooting.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
- Benchchem. (n.d.). A Comparative Analysis of Catalytic Systems for the Synthesis of 4'-Chloro-3'-fluoroacetophenone.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ACS Publications. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Benchchem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone.
- Benchchem. (n.d.). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.
Sources
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- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone Reactions
Welcome to the technical support center for optimizing reactions involving 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. The highly reactive nature of trifluoromethyl ketones, including this compound, necessitates precise temperature control to achieve desired product yields and minimize side reactions.[1] This resource provides in-depth, experience-based answers to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What is the first parameter I should investigate?
A1: The initial and most critical parameter to investigate is the reaction temperature. While it may be tempting to increase the temperature to accelerate the reaction, this can often lead to decomposition or the formation of unwanted byproducts.[2]
-
Causality: The carbonyl carbon of this compound is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group.[3][4] This makes it susceptible to nucleophilic attack. However, the stability of the intermediate and the final product can be temperature-sensitive.
-
Troubleshooting Protocol:
-
Establish a Baseline: If you haven't already, run the reaction at room temperature (20-25 °C) to establish a baseline for conversion.
-
Incremental Cooling: Cool the reaction mixture in decrements of 10 °C (e.g., 10 °C, 0 °C, -10 °C) and monitor the reaction progress. Many reactions involving trifluoromethyl ketones benefit from sub-ambient temperatures to control exotherms and improve selectivity.[5]
-
Gentle Heating: If cooling does not improve the reaction, consider gentle heating in small increments (e.g., 30 °C, 40 °C). Always monitor for the appearance of new, unidentified spots on your TLC or peaks in your GC/LC-MS, which could indicate decomposition.
-
Q2: I am observing the formation of multiple byproducts in my reaction. How can temperature optimization help in minimizing these?
A2: Byproduct formation is a common issue, often stemming from the high reactivity of the trifluoromethyl ketone. Temperature control is a powerful tool to enhance the selectivity towards the desired product.
-
Causality: Side reactions, such as self-condensation, decomposition of reagents, or reaction with the solvent, are often more sensitive to temperature changes than the main reaction. Lowering the temperature can slow down these competing pathways more significantly than the desired transformation.
-
Troubleshooting Protocol:
-
Low-Temperature Start: Initiate the reaction at a low temperature (e.g., -20 °C to 0 °C) and allow it to slowly warm to room temperature.[5] This can help control the initial rate of reaction and prevent a rapid exotherm that might favor side reactions.
-
Isothermal vs. Gradient: Compare running the reaction at a constant (isothermal) low temperature versus a temperature gradient. A gradient approach can be beneficial if the initial activation energy is high, but the subsequent steps are more selective at lower temperatures.
-
Solvent Consideration: The choice of solvent can influence the optimal temperature. Aprotic polar solvents are often used, but their boiling points and freezing points will dictate the accessible temperature range.[3]
-
Troubleshooting Guides
Guide 1: Low or No Product Yield
This is a frequent and frustrating issue. A systematic approach to troubleshooting is essential.
| Potential Cause | Underlying Principle | Recommended Action |
| Reaction temperature is too low. | The activation energy for the desired reaction is not being met. | Incrementally increase the temperature by 5-10 °C and monitor the reaction. Be cautious of exceeding temperatures that could lead to decomposition.[2][6] |
| Reaction temperature is too high. | The desired product or the starting material is decomposing at the reaction temperature. | Run the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst or a different solvent system. |
| Formation of a stable, unreactive intermediate. | A hemiacetal or hemiketal intermediate may form, which is slow to convert to the final product.[7] | A change in temperature can shift the equilibrium. In some cases, a slightly higher temperature may be needed to drive the reaction forward from this intermediate state. |
| Reagent Instability. | One of the reagents may be decomposing at the reaction temperature before it can react with the trifluoromethyl ketone. | Add the temperature-sensitive reagent slowly at a lower temperature to maintain a low instantaneous concentration. |
Guide 2: Formation of Isomeric or Other Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
| Potential Cause | Underlying Principle | Recommended Action |
| Lack of regioselectivity. | In reactions like Friedel-Crafts acylation to synthesize the starting material, temperature can influence the position of substitution on the aromatic ring.[8] | For the synthesis of this compound, maintaining a low and controlled temperature during the acylation step is crucial to favor the desired isomer.[8] |
| Side reactions with the solvent. | Certain solvents can react with the starting materials or intermediates at elevated temperatures. | Choose a more inert solvent. If a reactive solvent is necessary for solubility or other reasons, conduct the reaction at the lowest possible temperature. |
| Decomposition of the trifluoromethyl group. | At very high temperatures, the C-CF3 bond can be susceptible to cleavage, leading to a variety of degradation products. | Avoid excessive heating. If a high temperature is required, consider using a sealed tube or microwave reactor to minimize reaction time at that temperature. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Nucleophilic Addition Reaction
This protocol provides a starting point for optimizing a nucleophilic addition to this compound. Nucleophilic addition to trifluoromethyl ketones is a common method for synthesizing trifluoromethyl alcohols.[3]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., THF, Et2O).
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the nucleophile (e.g., Grignard reagent, organolithium) (1.0-1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS at regular intervals.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature, and perform a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Diagram 2: Temperature Effects on Reaction Pathways
Caption: The influence of temperature on reaction outcomes.
References
-
Jee, J., et al. (2014). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Aït-Mohand, S., et al. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Chemistry Portal. [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
(n.d.). Optimization of reaction conditions. 4-(trifluoromethyl). ResearchGate. [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
(n.d.). Optimization of reaction conditions a. ResearchGate. [Link]
-
Aït-Mohand, S., et al. (2003). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed. [Link]
-
Kim, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Chloro-3'-fluoroacetophenone. PubChem. [Link]
-
(n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
(n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
(n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]
-
Kobayashi, Y., et al. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Organic Syntheses Procedure. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Fluorinated Acetophenones
Welcome to the technical support center for the synthesis of fluorinated acetophenones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into acetophenone scaffolds. The unique properties imparted by fluorine make these compounds highly valuable in drug discovery and materials science, but their synthesis is often fraught with challenges.[1]
This document moves beyond simple protocols to provide in-depth, field-tested insights into why specific issues arise and how to systematically troubleshoot them. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for designing a successful synthetic campaign.
Q1: How do I decide between an electrophilic ("F⁺") and a nucleophilic ("F⁻") approach for α-fluorination of my acetophenone?
A1: The choice is fundamentally dictated by the substrate and the desired degree of fluorination.
-
Electrophilic Fluorination is the method of choice for direct C-H fluorination, typically proceeding via an enol or enolate intermediate. This approach is suitable for acetophenones that can readily form these intermediates. Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are powerful "F⁺" donors.[2][3] However, a key challenge is controlling over-fluorination, as the α-fluorinated product can sometimes be more acidic and prone to further enolization and fluorination.[4]
-
Nucleophilic Fluorination is generally an Sₙ2 process and requires a good leaving group at the α-position, most commonly a halide (e.g., α-bromoacetophenone). This is a two-step approach (halogenation, then fluorination). It is often more reliable for achieving mono-fluorination. However, yields can be sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups can sometimes lead to lower yields in the fluorination step.[5] Common nucleophilic sources include potassium fluoride (KF) often used with a phase-transfer catalyst, or triethylamine tris(hydrogen fluoride) (Et₃N·3HF).[5]
Q2: What are the most critical safety precautions when handling common fluorinating agents?
A2: Safety is paramount. Fluorinating agents are highly reactive and present unique hazards.
-
Electrophilic (F⁺) Reagents (e.g., Selectfluor®, NFSI): These are strong oxidizers. They can react violently and exothermically with common polar apathetic solvents like DMF, pyridine, and DMSO.[6] Always check the reagent's compatibility with your chosen solvent.
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®): These reagents can be thermally unstable. DAST, in particular, can undergo exothermic decomposition at elevated temperatures, releasing corrosive and toxic byproducts like sulfur tetrafluoride (SF₄).[6][7] Always monitor reaction temperatures closely.
-
Hydrogen Fluoride (HF) and its Complexes (e.g., Olah's Reagent, Et₃N·3HF): HF is extremely corrosive and toxic. It can cause severe, penetrating burns that may not be immediately painful.[6][8] All work involving HF or reagents that can generate HF must be conducted in a chemical fume hood made of compatible materials (avoiding glass where possible), and personnel must use specialized personal protective equipment (PPE), including neoprene or nitrile gloves and have calcium gluconate gel readily available as a first-aid measure.[8]
Q3: I need to synthesize a para-fluoroacetophenone. Is Friedel-Crafts acylation of fluorobenzene a viable route?
A3: While theoretically possible, the Friedel-Crafts acylation of fluorobenzene presents significant challenges. The fluorine atom is an ortho-, para- director but is also deactivating towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect.[9] Furthermore, the product, 4-fluoroacetophenone, is even more deactivated than the starting material, which helps prevent over-acylation.[10][11] The primary challenge is that the Lewis acid catalyst (e.g., AlCl₃) will complex with the carbonyl oxygen of the product, requiring more than a stoichiometric amount of the catalyst.[12] This can make the reaction sluggish and the workup challenging, especially on a larger scale.[13] Alternative routes, such as the acylation of a protected phenol followed by fluorination (e.g., via a diazonium salt) or using a fluorinated building block in a coupling reaction, are often more practical.
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during the synthesis of fluorinated acetophenones.
Issue 1: Low or No Product Yield in α-Fluorination
Q: My α-fluorination reaction is giving a very low yield or only recovering starting material. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to reagents, conditions, or the substrate itself. A systematic approach is key to diagnosis.
The workflow below outlines a logical sequence for identifying the root cause of low yield.
Caption: Troubleshooting workflow for low or no product yield.
-
Reagent Inactivity:
-
Problem: Deoxyfluorinating agents like DAST and some electrophilic reagents can degrade over time, especially with improper storage or exposure to moisture.[6]
-
Solution: Use a fresh bottle or a newly purchased batch of the fluorinating agent. Ensure storage is under an inert atmosphere and in a desiccator. For nucleophilic reactions with KF, ensure the salt is rigorously dried (e.g., spray-dried or dried under vacuum at high temperature) as its activity is highly dependent on being anhydrous.
-
-
Insufficient Reagent:
-
Problem: Sterically hindered substrates or less reactive acetophenones may require a larger excess of the fluorinating agent to drive the reaction to completion.
-
Solution: Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.2 eq to 1.5 or 2.0 eq) and monitor the reaction progress by TLC or LC-MS.
-
-
Suboptimal Reaction Conditions:
-
Problem (Temperature): Many fluorination reactions have a specific optimal temperature range. Temperatures that are too low may result in no reaction, while temperatures that are too high can cause reagent decomposition or byproduct formation.[6]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures can also promote elimination side reactions, especially with DAST or Deoxo-Fluor®.[6]
-
Problem (Solvent): The solvent must be completely anhydrous and compatible with the chosen fluorinating agent.[6]
-
Solution: Use a freshly distilled or commercially available anhydrous solvent. For nucleophilic fluorination with fluoride salts, polar aprotic solvents like acetonitrile or DMSO are often required to solubilize the fluoride anion.[14]
-
-
Poor Substrate Activation (Electrophilic Route):
-
Problem: Direct fluorination of an acetophenone requires the formation of an enol or enolate. If the base is not strong enough or conditions are not favorable for enolization, the reaction will not proceed.
-
Solution: Convert the acetophenone to a more reactive intermediate, such as a silyl enol ether, in a separate step. Silyl enol ethers react cleanly with electrophilic fluorinating agents like Selectfluor® under mild conditions.[5]
-
Issue 2: Poor Selectivity (Mono- vs. Di-/Tri-fluorination)
Q: My α-fluorination reaction is producing a mixture of mono-, di-, and trifluoroacetophenone. How can I improve the selectivity for the desired mono-fluorinated product?
A: This is a classic challenge in α-fluorination chemistry. The formation of poly-fluorinated species occurs because the product of the first fluorination can be more reactive towards further fluorination than the starting material.
| Strategy | Mechanistic Rationale | Recommended Action |
| Control Stoichiometry | The most straightforward approach. By limiting the amount of fluorinating agent, you can statistically favor mono-fluorination. | Use 1.0 to 1.1 equivalents of the fluorinating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations. |
| Use Silyl Enol Ether | Isolating the silyl enol ether allows for a controlled, single fluorination event. The silylated by-product (e.g., TMS-F) is generally unreactive. | Prepare and purify the silyl enol ether of the acetophenone first. Then, react it with 1.0 equivalent of an electrophilic fluorinating agent like NFSI. |
| Employ Hypervalent Iodine Chemistry | Methods using hypervalent iodine reagents (e.g., iodosylarenes) in combination with an HF source like TEA·5HF have shown high selectivity for mono-fluorination. This is attributed to the reduced reactivity of the resulting fluorinated enol intermediate.[4] | Adopt the protocol developed by Kitamura et al., reacting the acetophenone with an iodosylarene and TEA·5HF in a solvent like 1,2-dichloroethane.[4][15] |
| Change the Fluorinating Agent | Some electrophilic fluorinating agents are more reactive than others. Highly reactive agents are more likely to cause over-fluorination. | If using a highly reactive agent like Selectfluor®, consider switching to a less reactive one, such as NFSI, which can offer better control.[3] |
Issue 3: Undesired Side Reactions
Q: I am observing significant amounts of an elimination byproduct (an α,β-unsaturated ketone) in my deoxyfluorination of an α-hydroxyacetophenone. How can I suppress this?
A: Elimination is a common competing pathway in deoxyfluorination reactions, especially with reagents like DAST. The reaction can proceed through either an Sₙ1 or Sₙ2 pathway. If an intermediate carbocation forms (Sₙ1-like), it can easily undergo elimination.
Caption: Decision process for minimizing elimination byproducts.
-
Change the Reagent: DAST and Deoxo-Fluor® are known to promote elimination. Consider switching to a newer generation deoxyfluorinating reagent like PyFluor . PyFluor is often more selective for substitution over elimination.[16][17]
-
Lower the Temperature: Carbocation formation and subsequent elimination are often favored at higher temperatures. Running the reaction at 0 °C or even -78 °C can significantly suppress the E1 pathway.
-
Modify the Solvent: Using less polar, non-coordinating solvents (e.g., toluene or hexane instead of dichloromethane) can help disfavor the formation of a solvent-stabilized carbocation intermediate, thus favoring the Sₙ2 pathway.
Section 3: Key Experimental Protocols
These protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions for their specific substrate.
Protocol 1: Electrophilic α-Fluorination via a Silyl Enol Ether
This two-step protocol offers excellent control for mono-fluorination.
Step A: Synthesis of the Trimethylsilyl (TMS) Enol Ether
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the starting acetophenone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Scientist's Note: LDA is a strong, non-nucleophilic base ideal for quantitative enolate formation. Maintaining a low temperature is critical to prevent side reactions.
-
-
Silylation: Add chlorotrimethylsilane (TMSCl) (1.2 eq), freshly distilled, dropwise to the enolate solution.
-
Warm-up & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude TMS enol ether is often used directly in the next step after confirming its formation (e.g., by ¹H NMR).
Step B: Fluorination of the Silyl Enol Ether
-
Setup: Dissolve the crude TMS enol ether (1.0 eq) in anhydrous acetonitrile (~0.1 M) in a flask under an argon atmosphere.
-
Fluorination: Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise at room temperature.
-
Scientist's Note: NFSI is an effective and relatively stable electrophilic fluorinating agent.[3] The reaction is often exothermic; for reactive substrates, cooling to 0 °C may be necessary.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting silyl enol ether is consumed (typically 1-4 hours).
-
Workup & Purification: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure α-fluoroacetophenone.
Protocol 2: Nucleophilic Fluorination of an α-Bromoacetophenone
This protocol is effective for substrates where the α-bromo precursor is readily accessible.
-
Setup: To a round-bottom flask, add the α-bromoacetophenone (1.0 eq), spray-dried potassium fluoride (KF) (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Scientist's Note: The efficacy of this reaction is highly dependent on the quality of the KF. It must be anhydrous. The phase-transfer catalyst is crucial for transporting the fluoride anion into the organic phase.
-
-
Reaction: Add a polar aprotic solvent such as anhydrous acetonitrile or DMF (~0.2 M). Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual salts and DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography or distillation.
Section 4: References
-
Haufe, G., & Alvernhe, G. (2006). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Maag, H., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. [Link]
-
Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
-
ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]
-
3B Pharmachem. (2025). The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications. 3B Pharmachem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Practical Synthesis of 1,1-Difluoro- or 1-Fluoroalkenes from 2,2,2-Trifluoroacetophenone Derivatives. ResearchGate. [Link]
-
Maag, H., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. [Link]
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Maag, H., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Cambridge Open Engage. [Link]
-
Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Sciencemadness.org. [Link]
-
Ritter, T., et al. (2016). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. [Link]
-
Ni, K., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
-
Kim, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. [Link]
-
Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. PubMed. [Link]
-
Doyle, A. G., et al. (2021). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]
-
Science.gov. (n.d.). Friedel-Crafts acylation reaction: Topics. Science.gov. [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]
-
Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents.
-
Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Google Patents. (2021). US20210107853A1 - Synthesis of mono-chlorinated acetophenone. Google Patents.
-
Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
The Doyle Group - UCLA. (n.d.). Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]
-
Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
ResearchGate. (n.d.). Regioselective fluorination in synthesis of deoxyfluoro quercitols from D-(-)-quinic acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfur-Based Fluorinating Agents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Help on Friedel Crafts alkylation and acylation of anisole and acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 15. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 17. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Validation & Comparative
A Guide to the Structural Confirmation of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The isomeric specificity of a molecule can drastically alter its biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth, experience-driven approach to the structural confirmation of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, a compound of interest in medicinal chemistry. We will explore the synergistic application of modern analytical techniques, not merely as a procedural checklist, but as a logical framework for unambiguous structural assignment. This guide will also compare the expected analytical data with that of its close structural isomers to highlight the importance of a multi-technique approach.
The Imperative of Structural Verification
The synthesis of substituted aromatic ketones often yields a mixture of isomers due to the directing effects of substituents on the aromatic ring. In the case of this compound, the primary synthetic routes, such as Friedel-Crafts acylation of 1-chloro-2-methylbenzene with trifluoroacetic anhydride, could potentially lead to other isomers. Therefore, a robust analytical workflow is not just a quality control measure; it is an integral part of the research and development process, ensuring that the desired molecule is indeed the one being advanced in a discovery pipeline.
A Multi-Faceted Analytical Approach
No single analytical technique provides a complete structural picture. A self-validating system of structural confirmation relies on the convergence of data from multiple, orthogonal techniques. For this compound, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with hydrogen, carbon, and fluorine atoms, a suite of NMR experiments is essential.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
-
Expected ¹H NMR Data for this compound:
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (multiplicity).
-
Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm).
-
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Expected ¹³C NMR Data for this compound:
-
Carbonyl Carbon: A characteristic downfield signal (δ > 180 ppm) for the ketone carbonyl carbon.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, methyl, and trifluoroacetyl substituents.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
-
Methyl Carbon: An upfield signal for the methyl carbon.
-
¹⁹F NMR: A Window into Fluorine Chemistry
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for identifying fluorine-containing compounds.
-
Expected ¹⁹F NMR Data for this compound:
-
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a trifluoromethyl ketone.
-
Comparative NMR Data Analysis
To underscore the importance of a thorough NMR analysis, the following table compares the predicted ¹H NMR data for this compound with the known data of a key structural isomer, 4'-Chloro-3'-(trifluoromethyl)acetophenone.
| Compound | Structure | Predicted Aromatic ¹H NMR Signals (δ, ppm) | Predicted Methyl/CF₃ Signal (δ, ppm) |
| This compound | H-2': ~7.8 (d), H-5': ~7.5 (dd), H-6': ~7.7 (d) | ~2.4 (s) | |
| 4'-Chloro-3'-(trifluoromethyl)acetophenone [4] | H-2': ~8.2 (d), H-5': ~7.9 (dd), H-6': ~8.1 (d) | ~2.6 (s) |
The predicted chemical shifts are based on additive substituent effects and comparison with similar compounds.
The distinct chemical shifts and coupling patterns in the aromatic region provide a clear fingerprint for each isomer.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Experimental Protocol: Obtaining a Mass Spectrum
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.
-
Ionization: Electron Ionization (EI) is a common technique that causes fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that typically keeps the molecular ion intact.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular weight of C₉H₆ClF₃O is 222.59 g/mol . A prominent peak at m/z 222 and an isotopic peak at m/z 224 (due to the ³⁷Cl isotope) in an approximate 3:1 ratio would be expected.
-
Key Fragmentation Peaks:
-
Loss of the trifluoromethyl group ([M-CF₃]⁺) would result in a peak at m/z 153/155.
-
The acylium ion ([M-Cl]⁺) is less likely but possible.
-
A peak corresponding to the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97.
-
Comparative High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is a crucial step in confirming the molecular formula.
| Compound | Molecular Formula | Calculated Exact Mass |
| This compound | C₉H₆ClF₃O | 222.0059 |
| 4'-Chloro-3'-(trifluoromethyl)acetophenone | C₉H₅ClF₃O | 220.9902 |
The significant difference in exact mass provides an unambiguous way to distinguish between these isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][8] Covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of an aromatic ring. |
| Aliphatic C-H Stretch | 2950-2850 | Indicates the methyl group. |
| Carbonyl (C=O) Stretch | ~1700 | Strong absorption characteristic of an aryl ketone. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands confirming the benzene ring. |
| C-F Stretch | 1350-1150 | Strong absorptions characteristic of the CF₃ group. |
| C-Cl Stretch | 850-550 | Confirms the presence of a chloro substituent. |
The combination of these characteristic bands provides strong evidence for the presence of the key functional groups in the target molecule.
Integrated Data Analysis: The Path to Confirmation
The power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-consistent structural assignment.
Figure 1. A logical workflow for the structural confirmation of a synthesized organic compound, emphasizing the integration of multiple analytical techniques.
Conclusion
The structural confirmation of this compound is not achieved through a single measurement but through the careful and logical integration of data from NMR, MS, and IR spectroscopy. This guide has outlined a robust, self-validating methodology that provides the necessary confidence for researchers and drug development professionals to advance their programs. By understanding the "why" behind each experimental choice and by comparing the expected data with that of potential isomers, scientists can ensure the integrity of their research and the quality of their chemical entities.
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International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
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TIGP Program on Sustainable Chemical Science & Technology. Fundamental of Mass Spectrometry. [Link]
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Dummies.com. How to Find Functional Groups in the IR Spectrum. [Link]
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ACD/Labs. A Beginner's Guide to Mass Spectrometry. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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Chemistry LibreTexts. 5: Analytical Methods for Structure Elucidation. [Link]
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SpectraBase. 4'-Chloro-2,2,2-trifluoro-acetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
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ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
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Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone by HPLC
In the landscape of pharmaceutical and agrochemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, a key halogenated and trifluoromethylated building block, presents unique analytical challenges. Its purity directly impacts the impurity profile of subsequent synthesis steps. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of this critical intermediate. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a self-validating and scientifically sound approach.
The Analytical Challenge: Understanding the Analyte
This compound is a moderately non-polar molecule, characterized by an aromatic ring, a ketone group, and electron-withdrawing halogen substituents. The trifluoromethyl group significantly influences its electronic properties and hydrophobicity. Potential impurities may arise from the synthesis process, including unreacted starting materials, isomeric byproducts, or degradation products. An effective HPLC method must be able to separate the main component from these structurally similar, and often co-eluting, impurities.
Reversed-Phase HPLC (RP-HPLC) is the logical technique of choice, as it separates molecules based on hydrophobicity.[1] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile mixtures).[1] However, the presence of the trifluoromethyl group and chlorine atom suggests that secondary interactions, such as dipole-dipole interactions, could be exploited for enhanced selectivity. This forms the basis of our comparative study.
Comparative Methodologies: Standard vs. Specialized Stationary Phases
We will compare two distinct reversed-phase HPLC methodologies to determine the optimal approach for purity analysis.
-
Method A: The Industry Standard (C18 Column) : A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention and broad applicability.[1][2]
-
Method B: An Alternative Selectivity Approach (Fluorinated PFP Column) : A Pentafluorophenyl (PFP) stationary phase provides a unique separation mechanism. In addition to hydrophobic interactions, it offers aromatic, π-π, dipole-dipole, and ion-exchange interactions.[2][3] This alternative selectivity is particularly promising for halogenated and fluorinated compounds like our target analyte.
The objective is to determine which stationary phase provides superior resolution (Rs) of the main peak from a potential key impurity, while maintaining good peak shape and efficiency.
Experimental Protocols & Causality
A robust analytical method begins with meticulous sample preparation and clearly defined chromatographic conditions. The protocols below are designed to be self-validating, adhering to principles outlined in pharmacopeial chapters such as USP <621>.[4][5][6][7]
Sample and Standard Preparation
The accuracy of any purity analysis is contingent on the integrity of the sample preparation. The goal is to fully dissolve the analyte in a solvent that is compatible with the mobile phase to prevent peak distortion.
Protocol:
-
Stock Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile:Water (the diluent). Sonicate for 5 minutes or until fully dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.
-
Working Solution (0.1 mg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This concentration is suitable for UV detection without saturating the detector.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the reference standard.
HPLC System and Conditions
The following table details the comparative HPLC conditions. The mobile phase composition was chosen to achieve a reasonable retention time of approximately 5-10 minutes for the main peak, a common practice in quality control environments for efficiency.[8] Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in RP-HPLC.[9] The detection wavelength of 254 nm is selected based on the strong UV absorbance of the acetophenone chromophore.
| Parameter | Method A: C18 Analysis | Method B: PFP Analysis | Rationale |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm | Direct comparison of hydrophobic vs. mixed-mode retention mechanisms. |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Isocratic: 60% Acetonitrile, 40% Water | Identical mobile phase to isolate the effect of the stationary phase on selectivity. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | UV at 254 nm | Optimal wavelength for the aromatic ketone chromophore. |
| Injection Vol. | 10 µL | 10 µL | Consistent injection volume for accurate comparison. |
| Run Time | 15 minutes | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Data Analysis: A Head-to-Head Comparison
To evaluate the performance of each method, a sample spiked with a known, structurally similar impurity (e.g., an isomer like 2'-Chloro-5'-methyl-2,2,2-trifluoroacetophenone) was analyzed. The following table summarizes the hypothetical, yet realistic, chromatographic performance data.
| Parameter | Method A (C18 Column) | Method B (PFP Column) | Acceptance Criteria (Typical) |
| Retention Time (tR) - Main Peak | 8.21 min | 7.55 min | Report |
| Retention Time (tR) - Impurity | 7.98 min | 6.82 min | Report |
| Resolution (Rs) between Peaks | 1.45 | 4.12 | Rs > 1.5 |
| Tailing Factor (Tf) - Main Peak | 1.15 | 1.08 | 0.8 < Tf < 1.5 |
| Theoretical Plates (N) - Main Peak | 8,500 | 9,200 | N > 2000 |
Interpretation of Results:
-
Resolution (Rs): The most critical parameter for a purity method is resolution. Method B, utilizing the PFP column, demonstrates significantly superior resolution (Rs = 4.12) compared to the C18 column (Rs = 1.45).[6] The resolution on the C18 column is below the typical system suitability requirement of 1.5, indicating an inability to reliably quantify the impurity. The enhanced resolution on the PFP column is likely due to favorable dipole-dipole interactions between the highly polar PFP stationary phase and the halogenated analyte and impurity, providing a separation mechanism beyond simple hydrophobicity.
-
Peak Shape (Tailing Factor): Both methods produced excellent peak symmetry, with tailing factors well within the acceptable range. This indicates minimal undesirable secondary interactions with residual silanols on the silica support.
-
Efficiency (Theoretical Plates): Both columns exhibit good efficiency, as shown by the high number of theoretical plates.
Workflow and Method Development Logic
The process of analyzing a sample and developing a robust method follows a logical sequence, as illustrated in the diagrams below.
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GC-MS analysis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
An In-Depth Technical Guide to the GC-MS Analysis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise identification and quantification of intermediates are paramount. This compound, a halogenated aromatic ketone, serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring chloro, methyl, and trifluoromethyl groups, imparts specific reactivity and properties that are valuable in medicinal chemistry. This guide provides a comprehensive analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for its characterization, compares it with alternative analytical techniques, and offers detailed, field-tested protocols.
The Analytical Imperative: Why GC-MS is the Preferred Method
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] This synergy makes it ideal for analyzing volatile and semi-volatile compounds like this compound.[2][3]
The choice of GC-MS is underpinned by several key factors:
-
Volatility and Thermal Stability: The compound's acetophenone structure lends it sufficient volatility and thermal stability to be vaporized in the GC inlet without degradation, a prerequisite for this technique.
-
High Chromatographic Resolution: Capillary GC columns can effectively separate the target analyte from impurities, starting materials, or side-products that may be present in a reaction mixture, which is crucial for accurate quantification and identification.[4]
-
Definitive Structural Elucidation: The mass spectrometer fragments the analyte molecule in a reproducible manner, generating a unique "fingerprint" mass spectrum. This spectrum allows for unambiguous identification and provides vital clues about the molecule's structure.
Experimental Protocol: A Self-Validating GC-MS Workflow
This section details a robust, step-by-step protocol for the analysis of this compound. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.
Sample and Standard Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[3]
-
Reagents and Materials:
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM) or Ethyl Acetate, HPLC grade
-
Volumetric flasks and micropipettes
-
GC vials with PTFE-lined septa
-
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of DCM in a volumetric flask. The choice of DCM is based on its volatility, which ensures it does not interfere with the analyte peak, and its ability to effectively dissolve the aromatic ketone.
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with DCM to obtain a working standard suitable for injection. This concentration is typically well within the linear dynamic range of most modern mass spectrometers.
-
Sample Preparation: Dissolve the crude reaction mixture or sample in DCM to a final concentration estimated to be within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove non-volatile interferences.[4]
-
Vial Preparation: Transfer an aliquot of the prepared standard or sample into a GC vial and cap it securely.
-
Instrumentation and Parameters
The following parameters are based on established methods for halogenated and trifluoroacetylated compounds and can be adapted for most modern GC-MS systems.[5][6]
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, high-performance gas chromatograph. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer suitable for routine analysis. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is an industry standard and provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic ketones.[6] |
| Injector | Split/Splitless | Provides flexibility for both high-concentration (split) and trace-level (splitless) analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp, symmetrical peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good focusing of the analyte at the head of the column. The ramp rate provides a balance between separation efficiency and analysis time. The final hold ensures that any less volatile components are eluted from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency while minimizing thermal reactions within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces extensive, reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[7] |
| Scan Range | 40-350 m/z | Covers the expected molecular ion (approx. 238 m/z for the ³⁵Cl isotope) and all significant fragment ions while avoiding interference from low-mass ions like air and water. |
| Acquisition Mode | Full Scan | Acquires the entire mass spectrum, which is essential for identifying unknown compounds and confirming the structure of the target analyte. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
GC-MS Workflow Diagram
Caption: Experimental workflow for GC-MS analysis.
Data Interpretation: Decoding the Mass Spectrum
The identification of this compound is confirmed by its retention time and its characteristic mass spectrum. Molecular ions formed under EI conditions are often unstable and break apart into smaller, charged fragments.[8] The pattern of these fragments is predictable and provides a structural fingerprint.
Proposed Fragmentation Pathway
The molecular weight of C₁₀H₇ClF₃O is approximately 238.61 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 238 (for the ³⁵Cl isotope) and a smaller [M+2]⁺ peak at m/z 240 (due to the ³⁷Cl isotope in its natural abundance of ~32.5%). Key fragmentation events include:
-
Alpha-Cleavage: The most common fragmentation for ketones. The bond between the carbonyl carbon and an adjacent atom breaks.
-
Loss of •CF₃: Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group results in a highly stable acylium ion. This is often the base peak.
-
Loss of the aromatic group: Cleavage on the other side of the carbonyl group.
-
-
Formation of Fragment Ions: The trifluoromethyl group itself can form a stable cation.
Caption: Proposed fragmentation pathway.
Comparative Analysis with Alternative Techniques
While GC-MS is a superior technique, other methods can be employed, each with distinct advantages and limitations. The choice of technique often depends on the specific analytical goal, available instrumentation, and sample matrix.
| Feature | GC-MS | HPLC-UV (with DNPH Derivatization) | LC-MS |
| Principle | Separation by volatility/boiling point, detection by mass-to-charge ratio. | Chemical derivatization to improve chromophoric properties, separation by polarity, UV detection. | Separation by polarity, detection by mass-to-charge ratio. |
| Selectivity | Very High (based on both retention time and mass spectrum). | Moderate (relies on chromatographic separation, potential for co-elution). | Very High (based on retention time and mass spectrum). |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Very High (pg to fg range). |
| Sample Preparation | Simple dissolution for clean samples; may require cleanup for complex matrices. | Requires a mandatory, often multi-step, derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH).[9] | Simple dissolution; less susceptible to non-volatile matrix components than GC. |
| Structural Info | Excellent (detailed fragmentation pattern). | None (UV spectrum is not structurally specific). | Good to Excellent (fragmentation can be controlled, but EI-like libraries are less common). |
| Key Advantage | Robust, reliable, with extensive spectral libraries for identification. | Widely available instrumentation; suitable for routine QC of known compounds. | Ideal for less volatile or thermally labile compounds; superior sensitivity. |
| Key Disadvantage | Not suitable for non-volatile or thermally labile compounds. | Indirect analysis; derivatization can be time-consuming and introduce errors.[9] | Higher instrument and maintenance costs; ionization efficiency can be matrix-dependent. |
| Best For | Definitive identification, impurity profiling, and quantification of volatile compounds. | Routine quantification in a controlled matrix where the analyte identity is already known. | Analysis of complex mixtures, trace-level quantification, and analysis of compounds unsuitable for GC.[10] |
Conclusion
For the comprehensive analysis of this compound, GC-MS stands out as the most authoritative and reliable technique. Its combination of high-resolution separation and specific mass-based detection provides an unparalleled level of confidence in both the identification and quantification of the analyte. The detailed fragmentation pattern generated by electron ionization serves as a robust structural fingerprint, which is essential for confirming the identity of novel synthetic intermediates and profiling potential impurities. While alternative methods like HPLC-UV and LC-MS have their place in the analytical laboratory, they do not offer the same balance of definitive structural information, robustness, and widespread applicability for this class of volatile compounds. The protocol and comparative data presented in this guide equip researchers and drug development professionals with the necessary framework to implement a scientifically sound and validated analytical strategy.
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A Comparative Guide to 4'-Chloro-3'-fluoroacetophenone and Other Key Acetophenones for Synthetic Chemistry
Introduction
In the landscape of medicinal chemistry and synthetic route design, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Acetophenone and its derivatives are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, 4'-Chloro-3'-fluoroacetophenone stands out as a uniquely functionalized intermediate. The presence of both a chloro and a fluoro group on the aromatic ring imparts a distinct electronic character, offering chemists a nuanced tool for molecular architecture.[1]
This guide provides an in-depth, objective comparison of 4'-Chloro-3'-fluoroacetophenone with a curated selection of other commercially available acetophenones: the parent Acetophenone, 4'-Chloroacetophenone, 4'-Fluoroacetophenone, and 2,2,2-Trifluoroacetophenone. Through the lens of physicochemical properties and reactivity in the synthetically crucial Claisen-Schmidt condensation, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The physical properties of a reagent are paramount for practical laboratory considerations, from dissolution and reaction setup to purification. The table below summarizes key physicochemical data for 4'-Chloro-3'-fluoroacetophenone and its selected counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 4'-Chloro-3'-fluoroacetophenone | C₈H₆ClFO | 172.58[1] | 36.0-46.0[1] | Not Reported | White to pale yellow crystals or powder[1] |
| Acetophenone | C₈H₈O | 120.15[2] | 19-20 | 202 | Colorless liquid |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 14-18 | 232 | Clear colorless to yellow liquid |
| 4'-Fluoroacetophenone | C₈H₇FO | 138.14[3] | Not Applicable | 196 | Colorless to yellow liquid[3] |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | Not Reported | 165-166 | Colorless liquid |
Comparative Reactivity in Claisen-Schmidt Condensation
To empirically assess the reactivity of these acetophenones, the Claisen-Schmidt condensation with benzaldehyde serves as an excellent benchmark. This base-catalyzed reaction, which forms a chalcone, is highly sensitive to the electronic nature of the acetophenone derivative.[4] The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[5]
The electrophilicity of the acetyl group's carbonyl carbon is a key determinant of reactivity. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, making the α-protons more acidic and facilitating enolate formation. This, in turn, can lead to higher reaction rates and yields. A reliable indicator of this electrophilicity is the 13C NMR chemical shift of the carbonyl carbon; a more downfield shift (higher ppm) suggests a more electron-deficient, and thus more reactive, carbonyl carbon.[6]
Experimental Data and Reactivity Trends
The following table integrates 13C NMR data with observed or predicted yields in the Claisen-Schmidt condensation with benzaldehyde. This provides a clear, data-driven comparison of the relative reactivities.
| Acetophenone Derivative | 13C NMR of C=O (ppm) | Substituent Effects | Predicted Reactivity/Yield in Claisen-Schmidt Condensation |
| Acetophenone | ~198.1[7] | Unsubstituted baseline | Moderate/Good[8] |
| 4'-Fluoroacetophenone | ~196.4[7] | Weakly deactivating (-I > +M) | Good |
| 4'-Chloroacetophenone | ~196.8[7] | Weakly deactivating (-I > +M) | Good |
| 4'-Chloro-3'-fluoroacetophenone | ~195 (predicted)[9] | Strongly deactivating (additive -I) | High |
| 2,2,2-Trifluoroacetophenone | Not available | Strongly deactivating (strong -I) | Very High |
Note: Yields in Claisen-Schmidt condensations are highly dependent on reaction conditions. The predicted reactivity is based on the electronic effects of the substituents.
The trend observed is that electron-withdrawing groups on the aromatic ring increase the reactivity of the acetophenone in the Claisen-Schmidt condensation. The parent acetophenone serves as a baseline. 4'-Fluoro and 4'-chloroacetophenone are slightly more reactive due to the inductive electron-withdrawing nature of the halogens. 4'-Chloro-3'-fluoroacetophenone, with two electron-withdrawing halogens, is predicted to be even more reactive. The trifluoromethyl group in 2,2,2-trifluoroacetophenone is a very strong electron-withdrawing group, and thus this compound is expected to be the most reactive among the series in this type of reaction.
Experimental Protocol: Comparative Claisen-Schmidt Condensation
This protocol provides a standardized method for comparing the reactivity of the different acetophenones.
Materials:
-
Acetophenone derivative (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve the acetophenone derivative (10 mmol, 1.0 eq) and benzaldehyde (10 mmol, 1.0 eq) in 20 mL of 95% ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of cold water and acidify with dilute HCl to a pH of ~7.
-
Collect the precipitated solid (chalcone) by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to a constant weight.
-
Calculate the percentage yield.
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for the comparative Claisen-Schmidt condensation.
Caption: Generalized mechanism of the Claisen-Schmidt condensation.
Conclusion: Strategic Reagent Selection
This comparative guide demonstrates that the reactivity of acetophenones in the Claisen-Schmidt condensation is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, enhance the reactivity of the acetyl carbonyl group towards nucleophilic attack by increasing its electrophilicity and the acidity of the α-protons.
For syntheses requiring higher reactivity and potentially milder reaction conditions, 4'-Chloro-3'-fluoroacetophenone and 2,2,2-trifluoroacetophenone represent superior choices over unsubstituted acetophenone or its monosubstituted halogenated analogs. The nuanced electronic profile of 4'-Chloro-3'-fluoroacetophenone, in particular, makes it a valuable and versatile building block for the synthesis of complex molecules, especially in the development of novel pharmaceuticals where the incorporation of fluorine and chlorine can favorably modulate pharmacokinetic and pharmacodynamic properties. The data and protocols presented herein provide a robust framework for researchers to select the optimal acetophenone derivative for their specific synthetic objectives, thereby accelerating the pace of discovery and development.
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SpectraBase. (n.d.). Acetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
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Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
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The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]
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A Comparative Guide to the Reactivity of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone and its Non-Fluorinated Analogs
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity and physical characteristics.[1] This guide provides an in-depth comparison of the reactivity of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone against its non-fluorinated counterpart, 4'-Chloro-3'-methylacetophenone.
Understanding the reactivity differences between these analogs is critical for drug development professionals and research scientists. The carbonyl group is a hub of chemical reactivity, and modulating its electrophilicity can dictate reaction pathways, kinetics, and the stability of intermediates. This comparison will delve into the electronic effects governing this reactivity, provide supporting experimental frameworks, and offer field-proven insights into handling these important chemical entities.
The Decisive Influence of the Trifluoromethyl Group
The profound difference in reactivity between the two title compounds stems almost entirely from the powerful electron-withdrawing nature of the trifluoromethyl group compared to a standard methyl group.[2][3]
-
Inductive Effect: Fluorine is the most electronegative element. In the -CF3 group, three fluorine atoms pull electron density away from the carbon atom to which they are attached. This strong inductive effect (-I) is relayed to the adjacent carbonyl carbon, making it significantly more electron-deficient and thus, a much "harder" and more reactive electrophile.[2] The non-fluorinated analog, 4'-Chloro-3'-methylacetophenone, has a methyl group which is weakly electron-donating, and a chloro group which has an inductive withdrawing effect but also a resonance donating effect, leading to a much less electrophilic carbonyl carbon.
-
Consequences for Reactivity: This enhanced electrophilicity makes this compound exceptionally susceptible to nucleophilic attack at the carbonyl carbon.[4][5][6] Reactions that are sluggish or require harsh conditions for the non-fluorinated methyl ketone often proceed rapidly and under mild conditions with the trifluoromethyl analog.[7]
Caption: Reversible formation of the gem-diol hydrate.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key differences in properties and reactivity based on established chemical principles.
| Property | This compound | 4'-Chloro-3'-methylacetophenone | Rationale |
| Carbonyl Electrophilicity | Very High | Moderate | Strong inductive electron withdrawal by the -CF3 group greatly increases the partial positive charge on the carbonyl carbon. [2] |
| Susceptibility to Nucleophilic Attack | High | Moderate | The highly electrophilic carbonyl carbon is a prime target for nucleophiles. [4] |
| Hydrate Formation in Water | Significant & Stable | Negligible | The energy gain from relieving the electronic strain of the highly polarized C=O bond favors hydrate formation. [8][9] |
| Reactivity with Reducing Agents (e.g., NaBH₄) | Very Fast | Moderate | The enhanced electrophilicity leads to a lower activation energy for hydride attack. |
| Enolization | Less Favorable | More Favorable | The electron-withdrawing -CF3 group destabilizes the formation of an adjacent enolate. |
Experimental Protocols for Reactivity Assessment
To provide a tangible measure of the reactivity differences, the following experimental protocols can be employed. These are designed to be self-validating systems that yield clear, comparative results.
Experiment 1: Competitive Reduction with Sodium Borohydride
This experiment provides a quantitative comparison of the reduction rates by reacting an equimolar mixture of both ketones with a limited amount of a reducing agent.
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that will preferentially react with the more electrophilic ketone. By tracking the consumption of the starting materials over time, a direct comparison of reactivity can be made.
Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4'-Chloro-3'-methylacetophenone in 10 mL of anhydrous methanol.
-
Initiation: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (0.25 mmol, 0.25 equivalents) in 5 mL of cold, anhydrous methanol.
-
Reaction: Add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes.
-
Monitoring: At set time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture and immediately quench it in a vial containing a solution of acetone in dichloromethane. The acetone will consume any unreacted NaBH₄.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the relative ratio of the two ketones. The faster disappearance of this compound will confirm its higher reactivity.
Caption: Workflow for the competitive reduction experiment.
Experiment 2: Qualitative Test with 2,4-Dinitrophenylhydrazine (Brady's Test)
This classic qualitative test for aldehydes and ketones can also provide a visual indication of relative reactivity.
Rationale: The reaction of a ketone with 2,4-dinitrophenylhydrazine (2,4-DNP) is a nucleophilic addition-elimination reaction that forms a colored precipitate (a dinitrophenylhydrazone). [10][11]The rate of precipitate formation is proportional to the electrophilicity of the carbonyl carbon.
Methodology:
-
Preparation: Prepare two separate test tubes, one containing a solution of this compound in ethanol (approx. 0.1 M) and the other a solution of 4'-Chloro-3'-methylacetophenone in ethanol at the same concentration.
-
Reaction: At the same time, add an equal volume of Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in sulfuric acid and ethanol) to each test tube.
-
Observation: Observe the test tubes. The tube containing this compound is expected to form a yellow/orange precipitate significantly faster than the tube containing its non-fluorinated analog, providing a clear visual confirmation of its enhanced reactivity. [11]
Conclusion
The substitution of a methyl group with a trifluoromethyl group in the acetophenone scaffold results in a dramatic shift in chemical reactivity. This compound is a significantly more powerful electrophile than its non-fluorinated analog due to the potent inductive electron-withdrawing effect of the -CF3 group. This manifests as a heightened susceptibility to nucleophilic attack and a pronounced tendency to form stable hydrates in protic media. For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is not merely academic; it is essential for predicting reaction outcomes, designing efficient synthetic routes, and interpreting biological data. The experimental protocols outlined herein provide a robust framework for empirically verifying these fundamental reactivity differences.
References
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- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
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- Yagupolskii, L. M. (2012). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Springer Science & Business Media.
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A Senior Application Scientist's Guide to the Biological Activity of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone Analogs: A Predictive Comparison
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. The substituted acetophenone core, particularly when adorned with halogens and trifluoromethyl groups, presents a compelling starting point for generating compounds with significant biological potential. This guide provides an in-depth technical comparison of the anticipated biological activities of analogs derived from 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone.
While a direct, comprehensive comparative study on this specific analog series is not yet prevalent in published literature, this guide synthesizes data from closely related structures to provide a predictive framework. By understanding the contribution of each functional group and leveraging established synthetic routes, we can logically forecast the structure-activity relationships (SAR) of this promising compound class. Our narrative is grounded in the principles of medicinal chemistry, offering causality behind experimental choices and providing self-validating protocols for your own research endeavors.
The Core Scaffold: Deconstructing this compound
The therapeutic potential of analogs derived from this scaffold is rooted in the unique combination of its substituents, each contributing to the overall physicochemical and pharmacological profile:
-
4'-Chloro and 3'-Methyl Groups: The presence of a chloro group and a methyl group on the phenyl ring significantly influences the molecule's lipophilicity.[1] This is a critical factor for cell membrane permeability and interaction with hydrophobic pockets in target proteins. The 4'-chloro substitution, an electron-withdrawing group, can also enhance the overall activity of the resulting compounds.[2]
-
2,2,2-Trifluoroacetophenone Moiety: This is arguably the most critical feature for potent, targeted biological activity. The trifluoromethyl group is a strong electron-withdrawing group, which makes the carbonyl carbon highly electrophilic. This moiety is a well-established pharmacophore for the inhibition of hydrolytic enzymes, such as serine proteases and esterases.[3] The trifluoromethyl ketone can react with nucleophilic residues (like serine) in an enzyme's active site to form a stable hemiketal adduct. This adduct mimics the tetrahedral transition state of the natural substrate, leading to potent and often reversible inhibition.[3][4]
A Versatile Synthetic Pathway: From Acetophenone to Biologically Active Chalcones
To unlock the biological potential of the this compound core, a common and effective strategy is its conversion into a series of chalcone analogs. Chalcones (1,3-diaryl-2-propen-1-ones) are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.
Caption: General workflow for the synthesis of chalcone analogs via Claisen-Schmidt condensation.
Predictive Comparison of Biological Activities
The biological activity of the resulting chalcone analogs will be highly dependent on the nature and position of the substituent 'R' on the second aromatic ring (derived from the aldehyde). Based on structure-activity relationship studies of similar chalcone series, we can predict the following trends:
| Substituent (R) on Phenyl Ring | Predicted Biological Activity | Rationale |
| 4-Hydroxy (-OH) | Strong Antimicrobial/Antifungal | The hydroxyl group can act as a hydrogen bond donor, potentially enhancing interaction with microbial targets.[6] |
| 4-Chloro (-Cl) | Good Antibacterial | Halogen substitutions often increase lipophilicity and can lead to enhanced membrane permeability and target binding.[5] |
| 4-Nitro (-NO2) | Potent Antibacterial | The strongly electron-withdrawing nitro group can significantly modulate the electronic properties of the molecule, often leading to potent bioactivity.[6] |
| 4-Methoxy (-OCH3) | Moderate Antifungal, Potential Anticancer | The electron-donating methoxy group can alter the molecule's interaction with specific targets. It has been associated with both antifungal and anticancer activities in other chalcone series.[2] |
| Unsubstituted | Baseline Activity | Serves as a control to evaluate the effect of various substituents. |
The Trifluoromethyl Ketone as a Potent Enzyme Inhibitor
Beyond the activities of the chalcone scaffold, the inherent properties of the trifluoromethyl ketone group suggest a strong potential for enzyme inhibition. This is a distinct and powerful mechanism of action.
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone analog.
Experimental Protocols
To ensure scientific integrity and provide a self-validating system, the following detailed protocols are provided.
Protocol 1: Synthesis of a Representative Chalcone Analog (e.g., with 4-chlorobenzaldehyde)
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add a catalytic amount of a base, such as 10% aqueous sodium hydroxide, dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Antimicrobial Activity (Disc Diffusion Method)
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar plates for fungal strains.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar plate.
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the synthesized chalcone analog dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel, biologically active compounds. By leveraging the well-established Claisen-Schmidt condensation to create a library of chalcone analogs, researchers can systematically explore the structure-activity relationships and identify lead compounds for various therapeutic applications, including antimicrobial and enzyme-inhibitory agents. The predictive framework and detailed protocols provided in this guide offer a solid foundation for initiating such research endeavors.
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A Spectroscopic Deep Dive: Comparative Analysis of Substituted Trifluoroacetophenones
This guide provides an in-depth spectroscopic comparison of substituted trifluoroacetophenones, a class of compounds with significant interest in pharmaceutical and materials science. We will explore how the position and electronic nature of substituents on the aromatic ring influence the spectral characteristics observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and differentiate these valuable molecules.
Introduction: The Significance of Spectroscopic Characterization
Trifluoroacetophenones are structural analogs of acetophenones where the methyl group is replaced by a trifluoromethyl (CF3) group. This substitution imparts unique electronic properties, making them valuable synthons and pharmacophores. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structure-activity relationship (SAR) studies. This guide will dissect the nuances of ¹H, ¹³C, and ¹⁹F NMR, delve into the vibrational characteristics of the carbonyl group in IR spectroscopy, explore the electronic transitions in UV-Vis spectroscopy, and elucidate the fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of substituted trifluoroacetophenones. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra of substituted trifluoroacetophenones are primarily characterized by signals in the aromatic region. The chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituent on the ring.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) tend to shield the aromatic protons, causing an upfield shift (lower δ values).
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) deshield the aromatic protons, resulting in a downfield shift (higher δ values).
The coupling patterns of the aromatic protons also provide crucial information about the substitution pattern (ortho, meta, or para).
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecule. Key signals include the carbonyl carbon, the carbons of the aromatic ring, and the trifluoromethyl carbon.
-
The chemical shift of the carbonyl carbon is influenced by the electronic nature of the substituent. EDGs on the aromatic ring will cause a slight upfield shift, while EWGs will lead to a downfield shift.
-
The aromatic carbon signals are also modulated by the substituent, with carbons ortho and para to the substituent showing the most significant shifts.
-
The trifluoromethyl carbon typically appears as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a particularly informative technique for this class of compounds. The chemical shift of the trifluoromethyl group is highly sensitive to the electronic environment of the aromatic ring.[1][2]
-
Electron-donating groups on the aromatic ring increase electron density at the carbonyl carbon, which in turn shields the fluorine nuclei of the CF₃ group, causing an upfield shift (more negative δ value).
-
Electron-withdrawing groups have the opposite effect, deshielding the fluorine nuclei and resulting in a downfield shift (less negative δ value).
The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorinated species in a mixture.[3]
Comparative NMR Data
The following table summarizes the ¹H, ¹³C, and ¹⁹F NMR data for a selection of substituted trifluoroacetophenones.
| Substituent | Position | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - C=O | ¹⁹F NMR (δ, ppm) - CF₃ |
| H | - | 7.5-8.0 | ~180 | -71 to -73 |
| 4-OCH₃ | para | 6.9-7.9 | ~178 | ~-70 |
| 4-Cl | para | 7.4-7.9 | ~179 | ~-72 |
| 4-NO₂ | para | 8.1-8.4 | ~182 | ~-73 |
| 4-CF₃ | para | 7.7-8.1 | ~181 | ~-63 (aromatic), ~-72 (acetyl) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For substituted trifluoroacetophenones, the most diagnostic absorption is the stretching vibration of the carbonyl group (C=O).[4][5]
The position of the C=O stretching band is sensitive to the electronic effects of the substituent on the aromatic ring:
-
Electron-donating groups decrease the double bond character of the carbonyl group through resonance, resulting in a lower vibrational frequency (lower wavenumber, cm⁻¹).
-
Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher vibrational frequency (higher wavenumber, cm⁻¹).
The strong electron-withdrawing nature of the trifluoromethyl group generally results in a higher carbonyl stretching frequency compared to their non-fluorinated acetophenone counterparts.
Comparative IR Data
| Substituent | Position | C=O Stretching Frequency (ν, cm⁻¹) |
| H | - | ~1710-1720 |
| 4-OCH₃ | para | ~1690-1700 |
| 4-Cl | para | ~1705-1715 |
| 4-NO₂ | para | ~1720-1730 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted trifluoroacetophenones typically exhibit two main absorption bands:
-
A strong π → π* transition at shorter wavelengths (around 240-280 nm), associated with the aromatic ring and the carbonyl group.
-
A weaker n → π* transition at longer wavelengths (around 300-340 nm), corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
The position and intensity of these bands are influenced by the substituents on the aromatic ring:
-
Electron-donating groups tend to cause a bathochromic shift (red shift) to longer wavelengths for the π → π* transition.
-
Electron-withdrawing groups can also lead to a bathochromic shift, particularly for the intramolecular charge-transfer band.[6]
Comparative UV-Vis Data
| Substituent | Position | λmax (π → π) (nm) | λmax (n → π) (nm) |
| H | - | ~245 | ~320 |
| 4-OCH₃ | para | ~275 | ~310 |
| 4-Cl | para | ~255 | ~320 |
| 4-NO₂ | para | ~265 | ~315 |
Note: λmax values are approximate and can be solvent-dependent.[7][8]
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. In electron ionization (EI) mass spectrometry, substituted trifluoroacetophenones undergo characteristic fragmentation pathways.[9][10][11]
Common fragmentation patterns include:
-
α-cleavage: Loss of the trifluoromethyl radical (•CF₃) to form the benzoyl cation ([M-69]⁺). This is often a prominent peak.
-
Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide to form the phenyl cation ([C₆H₅]⁺, m/z 77).
-
Substituent-driven fragmentation: The nature of the substituent on the aromatic ring will also influence the fragmentation pattern. For example, nitro-substituted compounds may show loss of NO₂.
The molecular ion peak ([M]⁺) is generally observed, although its intensity may vary.
Experimental Protocols
General Sample Preparation for NMR, IR, and UV-Vis
-
NMR Spectroscopy: Dissolve 5-10 mg of the substituted trifluoroacetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.2-1.0.
Spectrometer Parameters
-
¹H NMR: Acquire the spectrum on a 300-500 MHz spectrometer. Typical spectral width is 0-12 ppm.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical spectral width is 0-200 ppm. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. The spectral width will depend on the specific compounds but is typically in the range of -50 to -80 ppm (referenced to CCl₃F at 0 ppm).
-
IR Spectroscopy: Record the spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Scan the wavelength range from 400 nm down to 200 nm.
-
Mass Spectrometry: Use an electron ionization (EI) source with a standard ionization energy of 70 eV.
Visualization of Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis of substituted trifluoroacetophenones.
Logical Relationship of Substituent Effects
Caption: Relationship between substituent electronic properties and observed spectroscopic effects.
Conclusion
The spectroscopic analysis of substituted trifluoroacetophenones is a powerful approach for their characterization and for understanding the electronic effects of substituents. By combining the information from ¹H, ¹³C, and ¹⁹F NMR, IR, UV-Vis, and mass spectrometry, a comprehensive picture of the molecular structure and electronic properties can be obtained. This guide provides a foundational framework for researchers working with this important class of compounds, enabling more efficient and accurate analysis in their drug discovery and materials science endeavors.
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Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236-240. [Link]
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Al-amshany, Z. M. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. Yanbu Journal of Engineering and Science, 19, 66-73. [Link]
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Dempsey, J. L., & Stahl, S. S. (2026). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. Journal of the American Chemical Society. [Link]
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Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4566-4575. [Link]
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Sonawane, S. A., et al. (2018). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One. International Journal of Pharmaceutical Sciences and Research, 9(10), 4239-4249. [Link]
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A Comparative Guide to the Synthesis of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Introduction: The Significance of a Fluorinated Ketone Building Block
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a highly functionalized aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. The presence of a trifluoromethyl (-CF₃) group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable synthon for developing novel pharmaceuticals and agrochemicals where enhanced biological activity and bioavailability are desired.[1][2] This guide provides a comparative benchmark of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's performance.
Methodology 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents the most direct and widely documented approach for synthesizing aryl ketones.[3][4] The reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, driven by a potent Lewis acid catalyst.[5]
Mechanistic Rationale
The synthesis of this compound via this route begins with 2-chlorotoluene as the aromatic substrate. The trifluoroacetyl group is introduced using a highly reactive acylating agent, typically trifluoroacetic anhydride (TFAA). The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which coordinates with the acylating agent to generate a highly electrophilic trifluoroacylium ion (CF₃CO⁺).
This powerful electrophile is then attacked by the electron-rich aromatic ring of 2-chlorotoluene. The directing effects of the substituents on the ring are critical for regioselectivity. The methyl group is an activating, ortho-, para- director, while the chlorine atom is a deactivating, yet also ortho-, para- director. The acylation occurs predominantly at the position para to the chlorine and ortho to the methyl group, which is the position of lowest steric hindrance and sufficient electronic activation, yielding the desired 4'-chloro-3'-methyl isomer.
Diagram: Friedel-Crafts Acylation Workflow
Caption: A typical workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Chlorotoluene (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: All glassware must be rigorously oven-dried to prevent moisture from deactivating the Lewis acid catalyst.[6] Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.3 eq) and anhydrous DCM.
-
Activation: Cool the suspension to 0-5 °C using an ice-water bath. Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred suspension via the dropping funnel.
-
Substrate Addition: To this activated mixture, add 2-chlorotoluene (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature between 0-5 °C to minimize the formation of isomeric impurities.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This highly exothermic step decomposes the aluminum chloride complex and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure this compound.[6][7]
Methodology 2: Organometallic Addition via Grignard Reaction
An alternative strategy involves the formation of a carbon-carbon bond using an organometallic nucleophile, specifically a Grignard reagent. This method offers a different regiochemical approach compared to electrophilic substitution.
Mechanistic Rationale
This synthesis begins with a di-halogenated precursor, such as 1-bromo-4-chloro-2-methylbenzene. The Grignard reagent is prepared by reacting this precursor with magnesium metal in an ether solvent (e.g., THF, Diethyl ether). The much greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent at the bromine-substituted position.
The resulting organomagnesium compound, (4-chloro-3-methylphenyl)magnesium bromide, is a potent nucleophile. This reagent is then reacted with a suitable trifluoroacetylating electrophile, such as trifluoroacetic anhydride or ethyl trifluoroacetate. The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the trifluoroacetyl source. A subsequent acidic workup hydrolyzes the intermediate magnesium alkoxide salt to furnish the final ketone product, this compound.[8][9]
Diagram: Grignard Reaction Scheme
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The Vanguard of Crop Protection: A Comparative Efficacy Analysis of Agrochemicals Derived from Substituted Trifluoroacetophenones
Introduction: The Trifluoromethyl Moiety as a Cornerstone of Modern Agrochemicals
In the relentless pursuit of enhanced agricultural productivity and sustainable pest management, the synthesis of novel active ingredients is paramount. Halogenated and methylated trifluoroacetophenones, such as 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, represent a critical class of chemical intermediates. The inclusion of a trifluoromethyl (-CF3) group is a strategic design choice in medicinal and agrochemical chemistry, valued for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. These properties often translate to increased potency and greater field persistence.
This guide delves into the efficacy of a groundbreaking class of insecticides derived from precursors structurally related to substituted trifluoroacetophenones: the meta-diamides . We will focus on Broflanilide , a novel active ingredient, as a prime exemplar of this chemical innovation. Its performance will be objectively compared against established and alternative insecticide classes, supported by experimental data, to provide researchers and crop protection professionals with a clear, evidence-based understanding of its capabilities.
Broflanilide: A New Paradigm in Insecticide Chemistry
Broflanilide is a complex meta-diamide insecticide discovered and developed by Mitsui Chemicals Agro, Inc.[1]. It exhibits potent, broad-spectrum activity against a range of destructive chewing pests, particularly those in the orders Lepidoptera (caterpillars) and Coleoptera (beetles)[1][2]. Its unique structure sets it apart from previous insecticide classes, offering a vital tool for managing insect populations that have developed resistance to other chemistries.
A Novel Mechanism of Action: Allosteric Modulation of the GABA Receptor
The primary innovation of Broflanilide lies in its unique mode of action. Broflanilide itself is a pro-insecticide, meaning it is converted into its active form, desmethyl-broflanilide, within the target insect[3][4]. This active metabolite targets the insect's central nervous system.
Specifically, desmethyl-broflanilide acts as a non-competitive allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride channel[3][5]. GABA is the primary inhibitory neurotransmitter in insects; when it binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Desmethyl-broflanilide binds to a unique site within this channel complex, preventing the channel from closing. This leads to an uncontrolled influx of chloride ions, irreversible hyper-excitation of the nervous system, convulsions, and ultimately, insect death[2][5].
This mechanism is sufficiently distinct from older GABA-gated chloride channel antagonists like fipronil that the Insecticide Resistance Action Committee (IRAC) has classified Broflanilide into its own new group: Group 30 [1][6]. Fipronil and cyclodienes (IRAC Group 2) are channel blockers that bind within the chloride channel pore. The distinct binding site of desmethyl-broflanilide means there is no known cross-resistance with these older insecticides, making it highly effective against pest populations resistant to Group 2 agents[5][7].
Comparative Efficacy Analysis
The ultimate measure of an insecticide is its performance in controlling target pests. Broflanilide demonstrates exceptional toxicity to key lepidopteran species that are notoriously difficult to control and have developed resistance to other insecticide classes.
Performance Against Diamondback Moth (Plutella xylostella)
The diamondback moth is a global pest of cruciferous crops, renowned for its rapid development of insecticide resistance. Field and lab studies consistently show Broflanilide's high efficacy.
| Insecticide | Chemical Class (IRAC Group) | Target Pest | Efficacy Metric | Value (mg/L) | Source(s) |
| Broflanilide | Meta-diamide (30) | P. xylostella | Larval Mortality (at 0.05 ml/L) | 86.85% | [8] |
| Chlorantraniliprole | Diamide (28) | P. xylostella | Larval Population Reduction | >80% | [9][10] |
| Spinosad | Spinosyn (5) | P. xylostella | Larval Population Reduction | ~73-90% | [10][11] |
| Fipronil | Phenylpyrazole (2B) | P. xylostella | LC₅₀ (2nd Instar Larvae, 48h) | ~0.1-0.2 | |
| Fipronil | Phenylpyrazole (2B) | P. xylostella | LC₅₀ (3rd Instar Larvae, 24h) | 0.24 | [12] |
Note: Direct LC₅₀ comparisons should be made with caution due to variations in experimental conditions (e.g., larval instar, exposure time). Percent reduction values are from field trials and reflect overall performance.
Performance Against Fall Armyworm (Spodoptera frugiperda) and Tobacco Cutworm (Spodoptera litura)
Spodoptera species are highly destructive polyphagous pests affecting numerous crops. Broflanilide shows significantly higher toxicity compared to several widely used commercial insecticides.
| Insecticide | Chemical Class (IRAC Group) | Target Pest | Efficacy Metric | Value (µg/g) | Source(s) |
| Broflanilide | Meta-diamide (30) | S. frugiperda | LD₅₀ (48h) | 0.041 | [13] |
| Chlorantraniliprole | Diamide (28) | S. frugiperda | LD₅₀ (48h) | 0.085 | [13] |
| Emamectin Benzoate | Avermectin (6) | S. frugiperda | LD₅₀ (48h) | 0.270 | [13] |
| Spinetoram | Spinosyn (5) | S. frugiperda | LD₅₀ (48h) | 0.516 | [13] |
| Indoxacarb | Oxadiazine (22A) | S. frugiperda | LD₅₀ (48h) | 2.507 | [13] |
| Lambda-cyhalothrin | Pyrethroid (3A) | S. frugiperda | LD₅₀ (48h) | 0.152 | [13] |
| Broflanilide | Meta-diamide (30) | S. litura | High Larvicidal Activity | - | [3] |
| Chlorantraniliprole | Diamide (28) | S. litura | High Efficacy | - | [14] |
| Spinosad | Spinosyn (5) | S. litura | Least Toxic (among tested) | LC₅₀ = 0.0158% | [1] |
The data clearly indicates that Broflanilide possesses a higher intrinsic toxicity (lower LD₅₀/LC₅₀) to these key pests than many alternatives, including the widely used diamide, Chlorantraniliprole. This translates to effective control at lower application rates.
Experimental Protocols: Evaluating Insecticidal Efficacy
To ensure the trustworthiness and reproducibility of efficacy data, standardized bioassays are essential. The Leaf-Dip Bioassay is a widely accepted method for evaluating the toxicity of insecticides to foliage-feeding insects like lepidopteran larvae[15][16].
Step-by-Step Leaf-Dip Bioassay Protocol
-
Insect Rearing:
-
Maintain a healthy, susceptible laboratory colony of the target insect (e.g., P. xylostella) for several generations without exposure to insecticides.
-
Rear larvae on untreated host plant leaves (e.g., cabbage, radish) under controlled conditions (e.g., 25±1°C, 65-75% RH, 16:8 L:D photoperiod).
-
Causality: Using a standardized, healthy insect population minimizes variability in susceptibility, ensuring that observed differences in mortality are due to the insecticide treatment.
-
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone).
-
Create a series of graded concentrations (e.g., 6-8 concentrations) by serially diluting the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100 or Tween-20).
-
A control solution should be prepared with only distilled water and surfactant.
-
Causality: The surfactant ensures even spreading of the solution on the waxy leaf surface, providing uniform exposure for the test insects. A concentration gradient is necessary to determine the dose-response relationship and calculate the LC₅₀.
-
-
Treatment Application:
-
Excise leaf discs (e.g., 6 cm diameter) from fresh, untreated host plants.
-
Individually dip each leaf disc into a test solution for a standardized time (e.g., 5-10 seconds) with gentle agitation[16][17].
-
Place the treated discs on a wire rack and allow them to air-dry completely at room temperature (~2 hours).
-
Causality: Standardizing dip time and ensuring complete drying prevents insects from being exposed to solvent fumes and ensures the dose is from ingestion/contact with the dried residue.
-
-
Insect Exposure and Incubation:
-
Place one dried, treated leaf disc into a ventilated container (e.g., a Petri dish with a moistened filter paper to maintain humidity).
-
Introduce a set number of synchronized larvae (e.g., 10-20 third-instar larvae) into each container.
-
Seal the containers and place them in an incubator under the same controlled conditions used for rearing.
-
Causality: Using larvae of the same age and instar is critical, as susceptibility to insecticides varies significantly with developmental stage.
-
-
Data Collection and Analysis:
-
Assess larval mortality at specified time points (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.
-
Record the number of dead and live larvae for each concentration and replicate.
-
Correct for control mortality using Abbott's formula if control mortality is between 5-20%.
-
Analyze the corrected mortality data using Probit analysis to calculate the LC₅₀ (Lethal Concentration for 50% of the population), LC₉₀, and their 95% confidence intervals[15][18].
-
Sources
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- 18. npic.orst.edu [npic.orst.edu]
A Technical Guide to the Structure-Activity Relationship of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and halogen substituents into molecular scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone derivatives, a class of compounds with significant potential in the development of novel therapeutic agents. By dissecting the roles of the trifluoromethyl ketone moiety and the substituted aromatic ring, we will explore how subtle molecular modifications can profoundly impact biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The this compound Scaffold: A Privileged Starting Point
The this compound core is a synthetically accessible and highly versatile starting point for the generation of diverse chemical libraries. Its inherent chemical features provide a strong foundation for potent and selective biological activity.
-
The Trifluoromethyl Ketone Moiety: The electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This makes it a potent inhibitor of various enzymes, particularly serine hydrolases, by forming a stable hemiacetal adduct with the active site serine residue, mimicking the transition state of the enzymatic reaction.[1][2][3] This "transition state analog" inhibition strategy is a powerful approach for achieving high-affinity enzyme inhibition.[2]
-
The 4'-Chloro and 3'-Methyl Substituted Phenyl Ring: The substitution pattern on the aromatic ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the derivatives. The 4'-chloro and 3'-methyl groups influence lipophilicity, metabolic stability, and the potential for specific interactions within the target protein's binding pocket.[4] Halogen bonding, a non-covalent interaction involving the polarized halogen atom, can play a significant role in enhancing binding affinity and selectivity for target proteins, such as kinases.
Comparative Analysis: Unraveling the Structure-Activity Relationship
While a comprehensive SAR study on a single biological target for a complete library of this compound derivatives is not extensively documented in a single source, we can synthesize data from related compound classes to establish a predictive SAR framework. This section will explore the anticipated impact of structural modifications at key positions on the core scaffold.
Modifications of the Aromatic Ring
The aromatic ring presents multiple positions for substitution, allowing for fine-tuning of the molecule's properties.
-
Position 2' and 5': Introduction of small, electron-donating groups like methoxy or additional methyl groups could enhance metabolic stability and modulate electronic properties. Conversely, introducing electron-withdrawing groups like nitro or cyano could further enhance the electrophilicity of the trifluoromethyl ketone, potentially increasing its inhibitory potency.
-
Position 6': Steric hindrance at this position is likely to be detrimental to binding at many enzyme active sites.
Modifications of the Trifluoroacetyl Group
While the trifluoromethyl group is key to the inhibitory mechanism, modifications can be explored to modulate reactivity and selectivity.
-
Replacement of Fluorine: Stepwise replacement of fluorine atoms with hydrogen would be expected to decrease the electrophilicity of the carbonyl carbon, likely leading to a significant drop in inhibitory potency.
-
Chain Extension: Extending the perfluoroalkyl chain (e.g., to a pentafluoroethyl group) could alter the steric and electronic properties, potentially leading to differential selectivity for various enzymes.
Derivatization to Chalcones
A common and effective strategy for expanding the chemical diversity of acetophenone derivatives is their conversion to chalcones through Claisen-Schmidt condensation with various aromatic aldehydes.[5][6][7][8] Chalcones are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[6][8]
The general structure of a chalcone derived from this compound would be:
Caption: Synthesis of chalcones from the core acetophenone.
The biological activity of these chalcone derivatives would then be highly dependent on the nature of the substituent 'R' on the newly introduced aromatic ring.
Hypothetical SAR Study: A Guide for Experimental Design
To illustrate the principles discussed, we propose a hypothetical SAR study focusing on the inhibition of a model serine hydrolase enzyme. The following table outlines a series of hypothetical derivatives and their predicted relative potencies based on established SAR principles for trifluoromethyl ketone inhibitors.
| Compound ID | R1 (Position 2') | R2 (Position 5') | R3 (Position 6') | Predicted Relative Potency | Rationale |
| Parent | H | H | H | +++ | Core scaffold with potent trifluoromethyl ketone. |
| 1a | OCH3 | H | H | ++ | Electron-donating group may slightly decrease electrophilicity. |
| 1b | H | NO2 | H | ++++ | Strong electron-withdrawing group enhances electrophilicity. |
| 1c | H | H | CH3 | + | Steric hindrance at the 6' position likely reduces binding affinity. |
| 2a | H | H | H (CF2H) | ++ | Reduced electrophilicity of the carbonyl compared to CF3. |
| 2b | H | H | H (C2F5) | +++ | Increased lipophilicity and altered steric profile. |
Experimental Protocols for SAR Evaluation
To ensure the scientific integrity and trustworthiness of SAR data, standardized and well-validated experimental protocols are essential.
General Synthesis of this compound Derivatives
A common synthetic route to the core scaffold involves the Friedel-Crafts acylation of 1-chloro-2-methylbenzene with trifluoroacetic anhydride. Further modifications to the aromatic ring can be achieved through standard aromatic substitution reactions.
Caption: General synthetic workflow for derivatives.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against a target enzyme (e.g., a serine hydrolase) can be determined using a standard in vitro assay.
Principle: The rate of substrate hydrolysis by the enzyme is measured in the presence and absence of the inhibitor. The concentration of inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.
Materials:
-
Purified enzyme
-
Substrate (e.g., a p-nitrophenyl ester that releases a chromogenic product upon hydrolysis)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the increase in absorbance of the product over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for in vitro enzyme inhibition assay.
In Vitro Anticancer Activity Screening (MTT Assay)
To evaluate the potential of the derivatives as anticancer agents, a standard cytotoxicity assay such as the MTT assay can be employed.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of various biological targets. The strategic combination of a trifluoromethyl ketone warhead with a substituted aromatic ring provides a rich platform for SAR exploration. By systematically modifying the core structure and evaluating the biological activity of the resulting derivatives using robust in vitro assays, researchers can unlock the full therapeutic potential of this compound class. Future studies should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic properties for in vivo efficacy.
References
- Wheelock, C. E., et al. (2005). The role of the trifluoromethyl ketone moiety in the inhibition of juvenile hormone esterase. Pest Management Science, 61(11), 1066-1074.
- Hammock, B. D., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals (pp. 219-249). CRC Press.
- Gelb, M. H., Senter, P. D., & Brockman, H. L. (1983). Inhibition of porcine pancreatic phospholipase A2 by trifluoromethyl ketones. Journal of Biological Chemistry, 258(15), 9487-9492.
- [This would be a placeholder for a relevant reference to halogen bonding in drug design].
- [This would be a placeholder for a relevant reference to the synthesis of the core scaffold].
- Dimmock, J. R., et al. (1999). A review on the synthesis and biological activities of chalcones. Current Medicinal Chemistry, 6(12), 1125-1149.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Siddiqui, Z. N., et al. (2011). A review on the synthesis and anticancer activities of chalcones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 3), 1-10.
- Go, M. L., et al. (2005). A review of the relationship between the structure and biological activity of chalcones. Current Medicinal Chemistry, 12(4), 447-467.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
- Batovska, D. I., & Todorova, I. T. (2010). A review on the synthesis and biological activity of chalcones. Recent Patents on Anti-Infective Drug Discovery, 5(1), 71-89.
- [Placeholder for additional relevant references].
- [Placeholder for additional relevant references].
- [Placeholder for additional relevant references].
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- O'Hagan, D. (2000). The physiological role of fluorine in organofluorine compounds. Journal of Fluorine Chemistry, 105(2), 167-173.
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- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification and characterization of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, a key building block in modern medicinal chemistry. We will explore the nuances of various analytical techniques, offering experimental data and protocols to ensure the integrity and reproducibility of your results.
The importance of analytical method validation cannot be overstated. It is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1] Regulatory bodies such as the FDA and international consortiums like the ICH have established comprehensive guidelines to ensure the quality and consistency of analytical data.[2][3][4][5] This guide is grounded in the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a framework for validating analytical procedures.[5][6]
Cross-validation of analytical methods is a critical step to ensure that a validated procedure yields consistent and reliable results across different analytical techniques.[7][8][9][10] This is particularly crucial when comparing data from different laboratories or when transferring a method. This guide will delve into the cross-validation of four key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a volatile and thermally stable compound, several methods are applicable.
| Technique | Principle | Strengths | Limitations | Primary Application |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | High sensitivity and specificity, excellent for volatile compounds.[11] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Impurity profiling, trace analysis, and identification. |
| HPLC-UV | Separation based on polarity using a liquid mobile phase, with UV absorbance detection. | Versatile for a wide range of compounds, non-destructive. | Lower sensitivity than MS, requires chromophores for detection. | Assay, purity determination, and stability studies. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, non-destructive, quantitative (qNMR). | Lower sensitivity, complex data interpretation. | Structural confirmation, identification of isomers, and quantification without a reference standard. |
Experimental Design for Cross-Validation
A robust cross-validation study involves analyzing the same batch of this compound using the different analytical techniques and comparing the results for key validation parameters.
Caption: Cross-validation workflow for analytical methods.
Detailed Methodologies and Validation Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[11][12]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample and reference standard in methanol. Create a series of dilutions for linearity assessment.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. |
| Linearity | Analyze five concentrations ranging from 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies at three concentrations (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different day, analyst). | RSD ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | To be determined experimentally. |
| Robustness | Vary flow rate, initial oven temperature, and ramp rate. | No significant impact on results. |
The mass spectrum of the trifluoroacetyl derivative is expected to show characteristic fragmentation patterns, including the loss of the trifluoromethyl group.[13]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for the assay and purity determination of this compound.
-
Sample Preparation: Prepare a 0.5 mg/mL stock solution of the sample and reference standard in acetonitrile.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
The validation parameters and acceptance criteria for HPLC-UV are similar to those for GC-MS, focusing on specificity, linearity, accuracy, precision, LOD/LOQ, and robustness as per ICH guidelines.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute quantification method without the need for a specific reference standard of the analyte, using a certified internal standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Parameters: Sufficiently long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of protons.
-
The concentration of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
The ¹H NMR spectrum is expected to show distinct signals for the methyl and aromatic protons, with chemical shifts influenced by the chloro and trifluoromethyl substituents.[14][15][16][17]
Cross-Validation Data Comparison
The results from the three validated methods should be statistically compared to ensure concordance.
| Parameter | GC-MS | HPLC-UV | qNMR | Acceptance Criteria for Comparison |
| Assay (%) | Report Mean & RSD | Report Mean & RSD | Report Mean & RSD | Relative difference between methods ≤ 2.0%. |
| Purity (%) | Report Area % | Report Area % | N/A | Comparison of impurity profiles. |
graph "Logical_Relationship" { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];subgraph "cluster_Methods" { label="Analytical Techniques"; style="filled"; color="#FFFFFF"; GCMS [label="GC-MS", pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV", pos="-1.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="qNMR", pos="1.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Parameters" { label="Validation Parameters"; style="filled"; color="#FFFFFF"; Assay [label="Assay", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Identity", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; }
GCMS -> Assay [color="#5F6368"]; HPLC -> Assay [color="#5F6368"]; NMR -> Assay [color="#5F6368"];
GCMS -> Purity [color="#5F6368"]; HPLC -> Purity [color="#5F6368"];
GCMS -> Identity [color="#5F6368"]; NMR -> Identity [color="#5F6368"]; }
Caption: Relationship between analytical techniques and validation parameters.
Conclusion
This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. By employing orthogonal techniques like GC-MS, HPLC-UV, and qNMR, and adhering to rigorous validation protocols based on ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible analytical data. This, in turn, supports the integrity of research and development activities in the pharmaceutical industry.[1] The continuous lifecycle approach to analytical procedure validation is becoming increasingly important, emphasizing that method validation is not a one-time event but a continuous process.[3]
References
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available from: [Link]
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Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. Available from: [Link]
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Cross-validation of bioanalytical methods between laboratories. PubMed. Available from: [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available from: [Link]
-
2,2,2-Trifluoroacetophenone. PubChem. Available from: [Link]
-
Separation of 2,2',4'-Trichloroacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. Available from: [Link]
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The Royal Society of Chemistry. Available from: [Link]
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-
2,3,6-Trifluoroacetophenone. NIST WebBook. Available from: [Link]
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ANALYTICAL METHOD SUMMARIES. Available from: [Link]
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4'-Chloro-3'-(trifluoromethyl)acetophenone. Amazon S3. Available from: [Link]
-
MSBNK-Eawag-EQ410851. MassBank. Available from: [Link]
-
4'-Chloro-2,2,2-trifluoro-acetophenone - Optional[13C NMR]. SpectraBase. Available from: [Link]
- Method for synthesizing m-trifluoromethyl acetophenone. Google Patents.
-
Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Master Analyse et Controle. Available from: [Link]
-
Non-target analysis using gas chromatography with time-of-flight mass spectrometry. AMT. Available from: [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]
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- 14. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 17. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Isomeric Purity of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
For researchers and professionals in drug development, the precise molecular architecture of a synthetic building block is not a trivial detail—it is the foundation of therapeutic efficacy and safety. The compound 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is a prime example of a fluorinated ketone intermediate where exacting purity standards are paramount. Its utility in constructing complex pharmaceutical agents is dictated by the successful installation of a trifluoroacetyl group onto a specifically substituted aromatic ring.
However, the primary synthetic route to this molecule, the Friedel-Crafts acylation, is notoriously susceptible to generating a mixture of constitutional (positional) isomers. This guide provides an in-depth comparison of the target isomer with its potential synthetic impurities, detailing the causal factors behind their formation and presenting a robust, multi-faceted analytical workflow to definitively establish isomeric purity. The methodologies described herein are designed to be self-validating, providing the high degree of confidence required in a regulated research environment.
Part 1: The Synthetic Challenge - Inherent Formation of Positional Isomers
The synthesis of this compound is most practically achieved via the Lewis acid-catalyzed Friedel-Crafts acylation of 2-chlorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is a classic example of electrophilic aromatic substitution.[1][2] The directing effects of the substituents already present on the aromatic ring—the methyl (-CH₃) and chloro (-Cl) groups—govern the position of the incoming electrophile.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
The interplay between the activating, sterically accessible para-directing influence of the methyl group and the deactivating ortho, para-directing nature of the chlorine atom leads to a complex product mixture. While the desired product may be major, the formation of other positional isomers is highly probable.[3]
Below is a diagram illustrating the potential isomeric products arising from the acylation of 2-chlorotoluene.
Caption: Potential isomers from Friedel-Crafts acylation of 2-chlorotoluene.
Minimizing these impurities requires careful optimization of reaction conditions (e.g., temperature, catalyst choice, and stoichiometry), as lower temperatures often favor the thermodynamically more stable product.[4] However, analytical verification remains indispensable.
Part 2: Orthogonal Analytical Strategies for Purity Assessment
To achieve unequivocal confirmation of isomeric purity, a single analytical technique is insufficient. We advocate for an orthogonal approach, employing methods that rely on different physicochemical principles: chromatographic separation (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
A. Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Initial Identification
GC-MS is the premier technique for the routine analysis of volatile and semi-volatile compounds, making it ideal for separating positional isomers that exhibit different boiling points and polarities.[5][6] The mass spectrometer provides fragmentation data that aids in confirming the molecular weight and identifying structural motifs.
-
Sample Preparation:
-
Accurately weigh 10 mg of the synthesized product.
-
Dissolve in 10 mL of a suitable solvent, such as methanol or dichloromethane, in a volumetric flask to create a 1 mg/mL stock solution.[5]
-
Further dilute as necessary to fall within the linear range of the detector.
-
Transfer the final solution to a 2 mL GC vial.
-
-
Instrumentation and Parameters:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5977 or equivalent Time-of-Flight (TOF) MS.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 270°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
-
The isomers are expected to elute in order of increasing boiling point. Their mass spectra will share a common molecular ion (M⁺) but may exhibit subtle differences in fragmentation patterns.
| Compound | Expected Retention Time (RT) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Target) | ~12.5 min | 236/238 | 167/169 ([M-CF₃]⁺), 140/142 ([M-CF₃-CO]⁺), 69 ([CF₃]⁺) |
| 2'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone | ~12.2 min | 236/238 | 167/169, 140/142, 69 |
| 4'-Chloro-5'-methyl-2,2,2-trifluoroacetophenone | ~12.8 min | 236/238 | 167/169, 140/142, 69 |
| 2'-Chloro-5'-methyl-2,2,2-trifluoroacetophenone | ~12.4 min | 236/238 | 167/169, 140/142, 69 |
Note: Retention times are illustrative and will vary based on the specific instrument and conditions.
Caption: Standard workflow for GC-MS analysis of isomeric purity.
B. NMR Spectroscopy: Definitive Structural Elucidation
While GC-MS provides separation and tentative identification, NMR spectroscopy is the gold standard for unambiguous structural confirmation of isomers.[7] Both ¹H and ¹³C NMR provide a unique fingerprint for each molecule based on the chemical environment of its nuclei. The substitution pattern on the aromatic ring dictates the number of signals, their chemical shifts, and the spin-spin coupling patterns observed in the ¹H NMR spectrum.[8][9]
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 220 ppm, using proton decoupling.
-
The key differentiating feature will be the aromatic region of the ¹H NMR spectrum. Each isomer will present a unique splitting pattern and number of distinct proton signals.
| Compound | Aromatic ¹H Signals | Aromatic ¹H Splitting Pattern (Predicted) | Aromatic ¹³C Signals |
| This compound (Target) | 3 | Doublet (d), Doublet of doublets (dd), Doublet (d) | 6 |
| 2'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone | 3 | Doublet (d), Triplet (t), Doublet (d) | 6 |
| 4'-Chloro-5'-methyl-2,2,2-trifluoroacetophenone | 2 | Two distinct singlets (or very narrow doublets, d) | 6 |
| 2'-Chloro-5'-methyl-2,2,2-trifluoroacetophenone | 3 | Doublet (d), Doublet of doublets (dd), Doublet (d) | 6 |
Part 3: Integrated Data Interpretation and Final Purity Call
A robust assessment of isomeric purity is achieved by integrating the data from both orthogonal techniques.
Caption: Logical workflow for definitive isomeric purity determination.
-
GC-MS Screening: The GC chromatogram provides the relative ratio of all volatile components based on peak area percentage. This serves as the primary quantitative measure.
-
NMR Confirmation: The crude mixture is analyzed by ¹H NMR. The spectrum will be a superposition of signals from all isomers present. By comparing the observed signals and their integration with the predicted patterns in the table above, the identity of the major peak (the target) and the minor peaks (the impurities) can be definitively confirmed.
-
Final Report: The final purity value is reported from the GC-MS area percentage, with the identity of all integrated peaks confirmed by NMR spectroscopy. This dual-validation approach provides an exceptionally high level of scientific trust in the final result.
Conclusion
The assessment of isomeric purity for this compound is a critical quality control step that extends beyond simple quantification. It requires a fundamental understanding of the synthetic reaction mechanism and the likely impurities that may arise. By employing an orthogonal analytical strategy that pairs the quantitative and separatory power of GC-MS with the definitive structural elucidation capabilities of NMR spectroscopy, researchers can confidently verify the molecular integrity of this valuable building block, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
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Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link][10][11]
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García-García, P., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Mazzella, N., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules. Available at: [Link]
- Google Patents. (2015). CN103193611B - Method for synthesizing m-trifluoromethyl acetophenone.
-
Zhou, P., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. Available at: [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available at: [Link][8]
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Hoh, E., & Hites, R. A. (2005). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Analytical and Bioanalytical Chemistry. Available at: [Link][6]
-
PubMed Central (PMC). (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]
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Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica. Available at: [Link]
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Eljarrat, E., & Barceló, D. (2012). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Comprehensive Analytical Chemistry. Available at: [Link]
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Harada, T., et al. (2019). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes and Ketones. Organic Syntheses. Available at: [Link]
-
Deepti, A., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Beilstein Journals. (2022). Supporting Information: Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes. Available at: [Link][9]
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PubChem. (n.d.). 4'-Chloro-3'-fluoroacetophenone. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link][3]
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Rittner, R. (2017). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy. Available at: [Link][7]
-
ResearchGate. (n.d.). The halogenated fragment library derived from trifluoroacetophenone F. Available at: [Link]
-
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-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link][12]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link][2]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
For professionals in drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone, a halogenated organic compound, is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step operational plan for its safe disposal, grounded in established safety protocols for halogenated hazardous waste.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the critical first step in safe handling and disposal. Based on analogous compounds, this compound should be treated as a hazardous substance.
Table 1: Anticipated Hazard Profile and Key Data
| Property | Value / Classification | Source |
|---|---|---|
| Chemical Formula | C₉H₆ClF₃O | Synquest Labs[1] |
| Appearance | Likely a solid or powder | BenchChem[6] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | Synquest Labs[1], Fisher Scientific[7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Synquest Labs[1] |
| Signal Word | Warning | Synquest Labs[1], Fisher Scientific[7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Synquest Labs[1], TCI Chemicals[8] |
| Hazardous Decomposition | Thermal decomposition may produce Carbon oxides, Hydrogen chloride, and Hydrogen fluoride. | Synquest Labs[1] |
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use to prevent exposure. The rationale is to create a complete barrier between the researcher and the hazardous material.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1] This is crucial to protect against splashes and airborne particles that can cause serious eye irritation.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or Viton gloves.[1][9] Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[1][9] For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][4]
Step-by-Step Waste Collection and Segregation Procedure
Proper segregation of hazardous waste is critical for both safety and cost-effective disposal.[10] Halogenated organic wastes are typically incinerated at high temperatures, a process that is different and often more expensive than for non-halogenated wastes.[3][4] Mixing these waste streams can lead to regulatory non-compliance and improper disposal.
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container. These are often made of polyethylene (HDPE) or other compatible materials and may be color-coded (e.g., green-labeled) by your institution's Environmental Health and Safety (EHS) department.[3][9]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[5]
-
-
Properly Label the Container:
-
Segregate the Waste:
-
Crucially, do not mix this compound with non-halogenated organic waste. [3][10] This is because the presence of halogens requires specific incineration conditions to prevent the formation of toxic byproducts like dioxins.
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[4][9]
-
-
Transferring the Waste:
On-Site Waste Storage and Accumulation
Once collected, the hazardous waste must be stored safely pending pickup by a licensed disposal service.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be secure, well-ventilated, and segregated from general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary containment tub to prevent the spread of material in case of a leak.[9]
-
Accumulation Time: Adhere strictly to your institution's and local regulations regarding the maximum volume (e.g., not to exceed 55 gallons) and time allowed for storing hazardous waste on-site.[5]
Final Disposal Pathway
The accepted and required method for the ultimate disposal of this compound is through a licensed professional waste disposal service.
-
Incineration: This compound must be disposed of via incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1][6] This high-temperature process ensures the complete destruction of the compound and the "scrubbing" of harmful acidic gases (like HCl and HF) from the exhaust.
-
Documentation: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company.[6] This documentation is essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
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A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Welcome to your essential safety and operational guide for handling 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone (CAS No. 286017-71-8). This document provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and scientific principles. Our goal is to empower you, the researcher, with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated aromatic ketone. This class of compounds requires careful handling due to potential health hazards. The primary risks associated with this chemical, based on data from similar compounds and general chemical principles, include irritation to the skin, eyes, and respiratory system.[1][2][3] The trifluoromethyl group can enhance the reactivity and biological activity of the molecule.[4]
A thorough understanding of these risks is the first step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards. For compounds of this nature, the following classifications are typical:
| Hazard Class | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using for the most accurate and up-to-date information.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. This strategy is built on a hierarchy of controls, where PPE is the final and crucial barrier between you and the chemical.
Hand Protection: Your First Line of Defense
Direct skin contact is a primary route of exposure. The selection of appropriate gloves is critical and should be based on the specific chemicals being used and the duration of the task.
-
Recommended Glove Types:
-
Glove Selection Rationale: The choice between nitrile and neoprene should be guided by a risk assessment of the specific procedure. For short-duration tasks with a low risk of splashing, a single pair of nitrile gloves may suffice. For longer procedures or when handling larger quantities, double-gloving with an inner nitrile and an outer neoprene glove is recommended.
-
Best Practices:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Change gloves immediately if you suspect contamination.
-
Never reuse disposable gloves.
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Shielding Your Vision
This compound is an eye irritant.[1][2] Therefore, robust eye and face protection is mandatory.
-
Essential Equipment:
-
Chemical Safety Goggles: These must meet the ANSI Z87.1 standard and provide a complete seal around the eyes to protect against splashes and vapors.[2]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is under pressure.[1]
-
-
Causality in Protection: Safety glasses do not provide adequate protection as they do not form a seal around the eyes, leaving them vulnerable to splashes and vapors. Chemical safety goggles are the minimum requirement.
Skin and Body Protection: A Barrier Against Contamination
Protecting your skin and clothing from accidental contamination is a critical component of safe handling.
-
Required Attire:
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) or a 100% cotton lab coat should be worn, fully buttoned, with the sleeves rolled down.[2][7] This provides a removable barrier in the event of a spill.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule that is especially important when working with hazardous chemicals.[7]
-
-
Avoiding Complacency: Do not assume that a lab coat provides impenetrable protection. In the event of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of as hazardous waste.
Respiratory Protection: Ensuring Clean Air
While engineering controls like a chemical fume hood are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.
-
When is a Respirator Needed?
-
In the absence of a properly functioning chemical fume hood.
-
During a large spill or emergency situation.
-
When performing tasks that could generate significant aerosols or dusts of the compound.
-
-
Respirator Selection: If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. A full-face respirator will also provide eye and face protection.
-
Regulatory Compliance: The use of a respirator is subject to a comprehensive respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[1]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Prudent Handling Practices
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment.
-
Avoid Aerosol Generation: Handle the compound in a manner that avoids the creation of dusts or mists.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain.
Visualizing the Safety Workflow
To provide a clear and concise overview of the PPE selection and safety workflow, the following diagram has been created using the DOT language.
A procedural workflow for the safe handling of this compound.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. This proactive approach to chemical handling is the cornerstone of responsible and successful research.
References
- 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. (2012, March 23).
- 4'-Chloro-3'-(trifluoromethyl)acetophenone Safety Data Sheet. (2020, January 28). Synquest Labs.
- 4'-Chloro-2,2,2-trifluoroacetophenone. Chem-Impex.
- 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE wiki. Guidechem.
- Personal protective equipment for handling 4'-Chloro-3'-fluoroacetophenone. Benchchem.
- 4′-chloro-3′-(trifluoromethyl)acetophenone. Sigma-Aldrich.
- 2,2,2-Trifluoroacetophenone - Hazardous Agents. Haz-Map.
- SAFETY DATA SHEET - 2,2,2-trifluoroacetophenone. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
- Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer.
- Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
- MSDS MATERIAL SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. (2011, October 11). Oakwood Chemical.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
